molecular formula O2Os B7950004 Osmium (IV) oxide

Osmium (IV) oxide

Katalognummer: B7950004
Molekulargewicht: 222.2 g/mol
InChI-Schlüssel: XSXHWVKGUXMUQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Osmium (IV) oxide is a useful research compound. Its molecular formula is O2Os and its molecular weight is 222.2 g/mol. The purity is usually 95%.
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Eigenschaften

IUPAC Name

dioxoosmium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2O.Os
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXHWVKGUXMUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=[Os]=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O2Os
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12036-02-1
Record name Osmium oxide (OsO2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12036-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Electronic Properties of Osmium (IV) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osmium (IV) oxide (OsO₂), also known as osmium dioxide, is a transition metal oxide that has garnered significant interest due to its remarkable electronic and structural properties. Exhibiting metallic conductivity, high chemical stability, and a distinct crystalline structure, OsO₂ is a material of considerable importance in fields ranging from catalysis and electrochemistry to advanced electronics. This technical guide provides a comprehensive overview of the core electronic properties of this compound, detailing its crystal structure, electrical resistivity, and surface electronic states. The information presented herein is supported by a compilation of quantitative data from experimental studies and theoretical calculations. Detailed experimental protocols for the characterization of OsO₂ are also provided, accompanied by workflow diagrams to facilitate a deeper understanding of the methodologies.

Core Electronic Properties of this compound

This compound is characterized by its metallic nature, a property that distinguishes it from many other metal oxides. Single crystals of OsO₂ are noted for their low electrical resistivity, which is on the order of micro-ohm centimeters at room temperature. This metallic behavior is a direct consequence of its electronic band structure, where the Fermi level crosses the Os 5d and O 2p derived bands, leading to a significant density of states at the Fermi level and enabling facile charge transport.

The crystal structure of OsO₂ is a key determinant of its electronic properties. It crystallizes in the tetragonal rutile structure, belonging to the P4₂/mnm space group. This structure consists of a three-dimensional network of corner and edge-sharing OsO₆ octahedra. The arrangement of these octahedra dictates the orbital overlap and, consequently, the electronic band dispersion. Theoretical studies, often employing Density Functional Theory (DFT), have corroborated the metallic nature of OsO₂ and have provided detailed insights into its band structure, including the presence of Dirac-like dispersions in certain high-symmetry directions of the Brillouin zone.

Quantitative Data Summary

The following tables summarize key quantitative data on the electronic and structural properties of this compound, compiled from various experimental and theoretical studies.

Table 1: Crystallographic Data for this compound

ParameterValueReference
Crystal SystemTetragonal[1]
Space GroupP4₂/mnm (No. 136)[1]
Lattice Parameter (a)4.50 Å - 4.565 Å[2]
Lattice Parameter (c)3.18 Å - 3.211 Å[2]

Table 2: Electrical Properties of this compound Single Crystals

PropertyValueMeasurement ConditionsReference
Electrical Resistivity~15 µΩ·cmRoom Temperature[1]
Residual Resistivity Ratio (RRR)50-[1]
Conduction CharacterMetallicTemperature-dependent resistivity[1][2]

Table 3: X-ray Photoelectron Spectroscopy (XPS) Data for this compound

Core LevelBinding Energy (eV)Reference
Os 4f₇/₂51.5 - 52.7[3][4]
Os 4f₅/₂54.2 - 56.2[3][4]
O 1s529 - 530[5][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the electronic properties of this compound.

Single Crystal Growth by Chemical Vapor Transport (CVT)

High-quality single crystals of OsO₂ are essential for accurate measurements of its intrinsic electronic properties. The Chemical Vapor Transport (CVT) method is a widely used technique for growing such crystals.

Protocol:

  • Preparation: High-purity OsO₂ powder is placed at one end (the source zone) of a quartz ampoule.

  • Transport Agent: A transport agent, typically a small amount of an oxidizing agent like O₂, is introduced into the ampoule before it is evacuated and sealed.

  • Temperature Gradient: The sealed ampoule is placed in a two-zone tube furnace, and a temperature gradient is established. The source zone is maintained at a higher temperature (e.g., 940 °C), while the other end (the growth zone) is kept at a slightly lower temperature (e.g., 900 °C).

  • Transport Reaction: At the source zone, OsO₂ reacts with the transport agent to form a volatile osmium species, such as osmium tetroxide (OsO₄), via the reversible reaction: OsO₂(s) + O₂(g) ⇌ OsO₄(g)[2].

  • Crystal Growth: The gaseous OsO₄ diffuses to the cooler growth zone, where the equilibrium shifts, causing the decomposition of OsO₄ and the deposition of OsO₂ as single crystals[2].

  • Harvesting: After a prolonged period (several days to weeks), the furnace is slowly cooled, and the single crystals of OsO₂ are harvested from the growth zone.

CVT_Workflow cluster_furnace Two-Zone Tube Furnace Source Source Zone (940°C) OsO₂(s) + O₂(g) -> OsO₄(g) Transport Gaseous Transport of OsO₄ Source->Transport Diffusion Growth Growth Zone (900°C) OsO₄(g) -> OsO₂(s) + O₂(g) Growth->Source O₂ Diffusion Cool Slow Cooling Growth->Cool Start Place OsO₂ Powder & O₂ in Ampoule Seal Evacuate & Seal Ampoule Start->Seal Heat Establish Temp. Gradient Seal->Heat Heat->Source Transport->Growth Harvest Harvest OsO₂ Single Crystals Cool->Harvest

Caption: Chemical Vapor Transport Workflow for OsO₂
Crystal Structure Determination by X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise crystal structure and lattice parameters of OsO₂.

Protocol:

  • Crystal Selection and Mounting: A suitable single crystal of OsO₂ is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is used. The crystal is rotated, and a series of diffraction patterns are collected at various orientations.

  • Data Processing: The collected diffraction data are processed to correct for factors such as polarization and absorption. The intensities and positions of the diffraction spots are used to determine the unit cell parameters and space group.

  • Structure Solution and Refinement: The initial positions of the osmium and oxygen atoms are determined using methods like Patterson or direct methods. The structural model is then refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factor amplitudes, yielding the final atomic coordinates and displacement parameters.

XRD_Workflow Start Mount Single Crystal on Goniometer XRD X-ray Diffractometer (Mo Kα radiation) Start->XRD DataCollection Collect Diffraction Patterns at Various Orientations XRD->DataCollection Processing Data Processing (Corrections, Indexing) DataCollection->Processing Solution Structure Solution (Patterson/Direct Methods) Processing->Solution Refinement Least-Squares Refinement Solution->Refinement Result Final Crystal Structure (Atomic Coordinates, Lattice Parameters) Refinement->Result

Caption: XRD Crystal Structure Determination Workflow
Surface Electronic State Analysis by X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the atoms at the surface of a material.

Protocol:

  • Sample Preparation: An OsO₂ single crystal is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument. The surface may be cleaned by gentle sputtering with Ar⁺ ions to remove surface contaminants.

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα, hν = 1486.6 eV). The kinetic energy of the emitted photoelectrons is measured by a hemispherical electron energy analyzer.

  • Spectral Analysis: Survey scans are first acquired to identify all elements present on the surface. High-resolution spectra of the Os 4f and O 1s core levels are then collected.

  • Data Interpretation: The binding energies of the core level peaks are determined and compared to reference values to identify the oxidation states of osmium and oxygen. The peak areas can be used for quantitative analysis of the surface composition. The characteristic asymmetric line shapes of the core-level peaks in metallic OsO₂ provide information about the density of states near the Fermi level[1].

XPS_Workflow Start Mount OsO₂ Crystal in UHV Chamber Sputter Optional: Ar⁺ Sputter Cleaning Start->Sputter Irradiate Irradiate with X-rays (e.g., Al Kα) Sputter->Irradiate Analyze Measure Kinetic Energy of Photoelectrons Irradiate->Analyze Survey Acquire Survey Spectrum (Elemental Identification) Analyze->Survey HighRes Acquire High-Resolution Spectra (Os 4f, O 1s) Survey->HighRes Interpret Data Analysis (Binding Energies, Peak Fitting) HighRes->Interpret

Caption: XPS Analysis Workflow for OsO₂
Electrical Resistivity Measurement by the Four-Probe Method

The four-probe method is a standard technique for accurately measuring the electrical resistivity of materials, particularly for conductive samples like OsO₂, as it eliminates the influence of contact resistance.

Protocol:

  • Sample Contacting: Four equally spaced, collinear probes are brought into contact with the surface of the OsO₂ single crystal. Electrical contacts are typically made using fine wires attached with silver paint or by direct probe contact.

  • Measurement Setup: A constant DC current (I) is passed through the two outer probes using a current source. The voltage drop (V) across the two inner probes is measured using a high-impedance voltmeter.

  • Resistivity Calculation: The resistivity (ρ) is calculated using the formula: ρ = C * (V/I) * t, where 't' is the sample thickness and 'C' is a geometric correction factor that depends on the probe spacing and the sample dimensions[7]. For a sufficiently large and thin sample, the formula simplifies.

  • Temperature Dependence: To study the metallic nature of OsO₂, the measurement is typically performed over a range of temperatures using a cryostat. The resistivity is measured at various temperatures as the sample is cooled or warmed, allowing for the determination of the temperature coefficient of resistivity.

FourProbe_Workflow Start Place OsO₂ Crystal in Measurement Setup Contact Make Four-Probe Contact (Collinear, Equispaced) Start->Contact Current Apply Constant Current (I) Through Outer Probes Contact->Current Voltage Measure Voltage (V) Across Inner Probes Current->Voltage Calculate Calculate Resistivity (ρ) Using Geometric Factors Voltage->Calculate Temp Vary Temperature (Cryostat) Calculate->Temp Plot Plot ρ vs. Temperature Temp->Plot

Caption: Four-Probe Resistivity Measurement Workflow

Theoretical Calculations

First-principles calculations based on Density Functional Theory (DFT) are powerful tools for understanding the electronic structure of materials like OsO₂.

Computational Approach:

  • Software: Quantum chemistry packages such as VASP (Vienna Ab initio Simulation Package) or Quantum ESPRESSO are commonly used.

  • Functionals: The choice of the exchange-correlation functional is crucial. The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, is a common choice for initial structural and electronic calculations.

  • Parameters: Key parameters in the calculation include the plane-wave cutoff energy, the k-point mesh for Brillouin zone integration, and the convergence criteria for the self-consistent field calculations.

  • Outputs: DFT calculations can provide the optimized crystal structure, the electronic band structure, the density of states (DOS), and Fermi surfaces, all of which are critical for interpreting the electronic properties of OsO₂.

Conclusion

This compound stands out as a metallic oxide with a unique combination of properties stemming from its rutile crystal structure and the electronic configuration of osmium. The experimental techniques and theoretical approaches detailed in this guide provide a robust framework for the comprehensive characterization of its electronic properties. The quantitative data presented underscore its metallic nature and provide benchmark values for researchers in the field. A thorough understanding of the electronic structure of OsO₂ is paramount for its application in catalysis, electrochemistry, and the development of novel electronic materials.

References

Magnetic Properties of Osmium (IV) Oxide Thin Films: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osmium (IV) oxide (OsO₂), a transition metal oxide with a rutile-type crystal structure, is emerging as a material of significant scientific interest. While its electrical and catalytic properties have been the subject of investigation, its magnetic characteristics, particularly in thin film form, remain largely unexplored experimentally. This technical guide provides a comprehensive overview of the current understanding of the magnetic properties of OsO₂ thin films, drawing from theoretical predictions for the bulk material and outlining the experimental protocols necessary for their synthesis and characterization. Due to the nascent stage of research in this specific area, this document emphasizes the theoretical framework and provides experimental data on a closely related osmium-doped system to offer practical insights.

Theoretical Magnetic Properties of this compound

Theoretical studies, primarily based on density functional theory (DFT), are currently the main source of information regarding the magnetic properties of OsO₂. These calculations consistently predict that OsO₂ in its bulk form possesses an antiferromagnetic (AFM) ground state.[1] In this state, the magnetic moments of adjacent osmium (Os⁴⁺) ions align in an antiparallel fashion, resulting in a zero net magnetic moment in the absence of an external magnetic field.[1]

More recent theoretical work has proposed that OsO₂ may exhibit a novel form of magnetism known as altermagnetism.[1][2] Like conventional antiferromagnets, altermagnets have a zero net magnetization. However, they are characterized by a unique spin-splitting in their electronic band structure, a feature absent in traditional antiferromagnetic materials.[1] This property could pave the way for new applications in spintronics.

The calculated magnetic moments for the osmium atoms in the antiferromagnetic configuration are presented in the table below. It is important to note that these values are the result of theoretical calculations and await experimental verification.

Table 1: Theoretical Magnetic Properties of this compound
PropertyValueSource
Magnetic OrderingAntiferromagnetic[1]
Predicted Advanced Magnetic OrderingAltermagnetism[1][2]
Calculated Magnetic Moment of Os (without spin-orbit coupling)> Ru in RuO₂[3]
Calculated Magnetic Moment of Os (with spin-orbit coupling)~0.4 µB / atom[3]

Experimental Protocols

As of the current literature, the synthesis and magnetic characterization of pure OsO₂ thin films have not been extensively reported. The information below outlines generalized experimental protocols for the deposition and magnetic analysis of such films, based on standard techniques and drawing specific parameters from related studies.

Thin Film Synthesis

The synthesis of high-quality, single-phase OsO₂ thin films presents a significant challenge.[4] Two primary physical vapor deposition techniques are suitable for this purpose:

  • Metal-Organic Chemical Vapor Deposition (MOCVD): This technique involves the chemical reaction of a volatile osmium precursor gas with an oxidant gas on a heated substrate.

    • Precursor: A suitable metal-organic osmium compound.

    • Oxidant: Oxygen (O₂) or another oxygen-containing gas.

    • Substrate: A single-crystal substrate such as sapphire (Al₂O₃) or strontium titanate (SrTiO₃) is recommended to promote epitaxial growth.

    • Deposition Temperature: A critical parameter that needs to be optimized to achieve the desired crystalline phase and stoichiometry.

    • Challenges: The deposition of single-phase OsO₂ films by MOCVD has been reported to be difficult.[4]

  • Sputtering: This method involves bombarding an osmium or osmium oxide target with energetic ions (typically Argon) in a vacuum chamber, causing atoms to be ejected and deposited onto a substrate.

    • Target: A high-purity osmium or osmium oxide target.

    • Sputtering Gas: Argon (Ar).

    • Reactive Gas: Oxygen (O₂) can be introduced to control the stoichiometry of the deposited film.

    • Substrate Temperature: Can be varied to influence the crystallinity and microstructure of the film.

G cluster_synthesis Thin Film Deposition cluster_methods Deposition Methods Substrate Preparation Substrate Preparation Deposition Deposition Substrate Preparation->Deposition Load into Chamber Post-Deposition Annealing Post-Deposition Annealing Deposition->Post-Deposition Annealing Transfer MOCVD MOCVD Deposition->MOCVD Sputtering Sputtering Deposition->Sputtering Structural Characterization Structural Characterization Post-Deposition Annealing->Structural Characterization Analyze

Caption: A generalized workflow for the deposition of transition metal oxide thin films.

Magnetic Characterization

Once a thin film is synthesized, its magnetic properties can be investigated using a variety of sensitive techniques.

  • Vibrating Sample Magnetometry (VSM) and Superconducting Quantum Interference Device (SQUID) Magnetometry: These are highly sensitive techniques used to measure the magnetic moment of a material as a function of applied magnetic field and temperature.[5][6][7][8][9]

    • Principle: The sample is vibrated in a uniform magnetic field, inducing a voltage in a set of pick-up coils that is proportional to the sample's magnetic moment. SQUID magnetometers offer even higher sensitivity.[8]

    • Measurements: Hysteresis loops (M-H curves) can be measured to determine parameters such as saturation magnetization (Ms), remanent magnetization (Mr), and coercive field (Hc). Temperature-dependent magnetization measurements (M-T curves) can identify magnetic ordering temperatures like the Néel temperature (for antiferromagnets).

  • Neutron Diffraction: This is a powerful technique for determining the magnetic structure of a material.[10][11][12]

    • Principle: Neutrons have a magnetic moment and can be scattered by the magnetic moments of atoms in a crystal. The resulting diffraction pattern can reveal the arrangement of these moments.

    • Application for OsO₂: Neutron diffraction would be the definitive experimental method to confirm the predicted antiferromagnetic ordering in OsO₂ thin films.[1]

G Synthesized Thin Film Synthesized Thin Film VSM / SQUID Magnetometry VSM / SQUID Magnetometry Synthesized Thin Film->VSM / SQUID Magnetometry Neutron Diffraction Neutron Diffraction Synthesized Thin Film->Neutron Diffraction Hysteresis Loops (M-H) Hysteresis Loops (M-H) VSM / SQUID Magnetometry->Hysteresis Loops (M-H) Magnetization vs. Temperature (M-T) Magnetization vs. Temperature (M-T) VSM / SQUID Magnetometry->Magnetization vs. Temperature (M-T) Magnetic Structure Determination Magnetic Structure Determination Neutron Diffraction->Magnetic Structure Determination

Caption: Key techniques for the magnetic characterization of thin films.

Case Study: Magnetic Properties of Osmium-Doped Iron Oxide Thin Films

Given the scarcity of experimental data on pure OsO₂ thin films, we present data from a study on osmium-doped iron oxide thin films as a practical example of the magnetic properties that can be measured in a related system. These films were deposited by reactive RF magnetron sputtering.

Table 2: Experimental Magnetic Properties of Os-Doped Iron Oxide Thin Films
Film CompositionDeposition ParametersCoercivity (Hc) (Oe)Saturation Magnetization (4πMs) (G)
0.75% Os-doped iron oxideO₂ flow: 2.7 sccm, Temp: 325 -> 241 °C700 - 10004000 - 6000
Appreciable α-Fe₂O₃ phase-1301000

Data extracted from a study on sputtered osmium-doped iron oxide thin films.

Conclusion and Future Outlook

The magnetic properties of this compound thin films represent a frontier in materials science. Theoretical predictions point towards intriguing antiferromagnetic and potentially altermagnetic behavior, which could have significant implications for the development of novel spintronic devices. However, the experimental realization and characterization of high-quality OsO₂ thin films remain a key challenge.

Future research should focus on:

  • Optimizing thin film deposition techniques to achieve single-phase, crystalline OsO₂ films.

  • Performing comprehensive magnetic characterization of these films using techniques such as SQUID magnetometry and, crucially, neutron diffraction to experimentally verify the predicted magnetic structure.

  • Investigating the influence of strain, thickness, and stoichiometry on the magnetic properties of OsO₂ thin films.

A concerted effort in these areas will be essential to unlock the full potential of this promising material.

References

A-Technical Guide to Theoretical Studies on Osmium (IV) Oxide Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational approaches used to study Osmium (IV) oxide (OsO₂) as a catalyst. Osmium dioxide is a metallic oxide with a rutile crystal structure that is gaining significant interest in materials science and catalysis for its unique electronic and catalytic properties. This document summarizes key theoretical findings, outlines the computational methodologies employed, and visualizes fundamental catalytic processes to provide a comprehensive resource for professionals in research and drug development.

Core Concepts: The Theoretical Framework

Theoretical studies, predominantly leveraging Density Functional Theory (DFT), are crucial for understanding the catalytic mechanisms of OsO₂ at the atomic level. These computational methods allow for the detailed investigation of electronic structures, reaction pathways, and the energetics of catalytic cycles, providing insights that are often inaccessible through experimental techniques alone.

Computational Protocols

The accuracy of theoretical predictions in catalysis is highly dependent on the computational setup. While specific parameters may vary, a typical DFT protocol for studying OsO₂ catalysis involves the following steps:

  • Model Construction : The catalytic surface is modeled using a slab approach. For OsO₂, which has a rutile structure, surfaces like (110) are commonly chosen as they are often the most stable. A vacuum layer is added to separate the slab from its periodic images.

  • Defining the Calculation Level :

    • Exchange-Correlation Functional : The choice of the exchange-correlation functional is critical. Generalized Gradient Approximation (GGA) functionals, such as the Perdew-Burke-Ernzerhof (PBE) or RPBE, are widely used for solid-state and surface calculations.[1][2]

    • Basis Sets & Pseudopotentials : Plane-wave basis sets are standard for periodic systems. The interaction between core and valence electrons is described by pseudopotentials, such as the Projector-Augmented Wave (PAW) method.[1][2]

    • DFT+U : For transition metal oxides, standard DFT can sometimes fail to describe localized d electrons. The DFT+U method adds a Hubbard U term to correct for self-interaction errors and provide a more accurate description of the electronic structure.[3]

  • Geometry Optimization : The atomic positions of the slab and any adsorbed molecules are relaxed until the forces on each atom are minimized, ensuring the system is at a local energy minimum.

  • Adsorption Energy Calculation : The strength of the interaction between a molecule (adsorbate) and the catalyst surface is quantified by the adsorption energy (E_ads). It is typically calculated as:

    • Eads = Etotal - (Eslab + Emolecule)

    • Where Etotal is the energy of the optimized slab with the adsorbed molecule, Eslab is the energy of the bare catalyst slab, and Emolecule is the energy of the isolated molecule in the gas phase.[4] A negative value indicates a favorable adsorption process.

  • Reaction Pathway and Transition State Analysis : To understand the kinetics of a reaction, the minimum energy pathway between reactants and products is determined. The Nudged Elastic Band (NEB) method is a common technique for locating the transition state (the highest energy point along the reaction path) and calculating the activation energy barrier.

The following diagram illustrates a standard workflow for a DFT-based catalysis study.

DFT_Workflow Standard Workflow for DFT Catalysis Studies cluster_setup Computational Setup cluster_calc Core Calculations cluster_analysis Analysis & Interpretation Model 1. Construct Model (e.g., OsO₂ (110) Slab) Params 2. Define Parameters (Functional, Basis Set, k-points) Opt 3. Geometry Optimization (Relax Atoms) Params->Opt Adsorption 4. Calculate Adsorption Energies of Reactants/Intermediates Opt->Adsorption TS_Search 5. Transition State Search (e.g., NEB Method) Opt->TS_Search Pathway 6. Map Reaction Pathway & Determine Activation Barriers Adsorption->Pathway TS_Search->Pathway Mechanism 7. Elucidate Catalytic Mechanism & Identify Rate-Limiting Step Pathway->Mechanism Mechanism->Model Refine Model & Iterate

A generalized workflow for computational catalysis studies using DFT.

Structural and Electronic Properties of OsO₂

Both theoretical calculations and experimental data confirm that OsO₂ adopts a tetragonal rutile structure (space group P4₂/mnm).[5] This structure consists of a network of corner- and edge-sharing OsO₆ octahedra. DFT calculations have been used to determine its fundamental properties, which are crucial for understanding its catalytic behavior.

PropertyTheoretical (DFT) ValueExperimental (X-ray Diffraction) Value
Crystal StructureRutile (P4₂/mnm)Rutile (P4₂/mnm)
Lattice Parameters (a, c)Values vary with functional (e.g., a=4.54 Å, c=3.21 Å)a = 4.497 Å, c = 3.182 Å
Os-O Bond Lengths (Å)1.95 (x2), 2.01 (x4)[5]Specific bond lengths not detailed in search results.
Electronic NatureMetallic Conductor[5]Metallic Conductor

Note: Theoretical lattice parameters are sensitive to the chosen DFT functional and computational setup.

Key Catalytic Applications: Theoretical Insights

Theoretical studies have begun to explore the potential of OsO₂ in several important catalytic reactions.

Oxygen Evolution Reaction (OER)

The OER is a critical reaction in water splitting for hydrogen production. The conventional adsorbate evolution mechanism (AEM) on a metal oxide surface involves four proton-coupled electron transfer steps with key intermediates *OH, *O, and *OOH (where * denotes an active site on the catalyst surface).

The free energy of adsorption of these intermediates determines the theoretical overpotential, a key measure of catalyst efficiency. DFT calculations are essential for determining these adsorption energies and mapping the free energy landscape of the reaction. While data for OsO₂ is sparse, studies on analogous rutile oxides like RuO₂ and IrO₂ provide a framework for understanding the process.[6] The goal is to find a catalyst where the free energy steps are as close to the ideal 1.23 eV as possible.

The diagram below illustrates the four-step AEM pathway for the OER on a generic OsO₂ active site.

OER_Cycle Catalytic Cycle for Oxygen Evolution Reaction (OER) S0 * + H₂O S1 OH S0->S1 -H⁺, -e⁻ S2 O S1->S2 -H⁺, -e⁻ S3 *OOH S2->S3 +H₂O -H⁺, -e⁻ S3->S0 -H⁺, -e⁻ +O₂

The four-step adsorbate evolution mechanism for the OER.
CO Oxidation

The oxidation of carbon monoxide to carbon dioxide is a vital reaction for pollution control. Theoretical studies on single-site osmium catalysts supported on MgO have shown that osmium dioxo species (Os(=O)₂) are key precursors.[2] DFT calculations, using the B3LYP functional, helped in assigning the structures of reaction intermediates, such as osmium carbonyls, which are believed to be the active species in the catalytic cycle.[2] The mechanism involves the adsorption of CO onto an Os site, its reaction with an oxygen atom (either from the OsO₂ lattice or co-adsorbed O₂), and the subsequent desorption of CO₂.

Quantitative Data for Catalysis

The adsorption energies of reactants, intermediates, and products are fundamental quantitative outputs from DFT calculations that determine reaction thermodynamics and catalyst activity. Below is a representative table structure for the kind of data generated in theoretical studies of OER on an OsO₂ surface. Actual values require specific, intensive DFT calculations.

IntermediateAdsorption SiteAdsorption Energy (E_ads) [eV]
OHOs-topData not available in search results
OOs-bridgeData not available in search results
*OOHOs-topData not available in search results

Note: The calculation of these values is a primary objective for theoretical studies aiming to screen OsO₂ as a potential OER catalyst. The lack of readily available data highlights a key area for future research.

Conclusion and Future Outlook

Theoretical studies provide an indispensable framework for understanding and predicting the catalytic properties of this compound. DFT calculations have confirmed its structural and electronic properties and are beginning to shed light on its potential in key reactions like the OER and CO oxidation.

For researchers, scientists, and drug development professionals—where catalysis can play a role in novel synthesis pathways—computational screening offers a powerful tool to accelerate discovery. Future theoretical work should focus on:

  • Systematic Screening : Calculating the adsorption energies of key intermediates for various reactions on different OsO₂ surfaces (e.g., (110), (100), (101)) to identify the most active facets.

  • Doping and Alloying : Investigating how doping OsO₂ with other metals could enhance its catalytic activity and stability, building on insights from Os/Pt core-shell studies.[7]

  • Reaction Kinetics : Moving beyond thermodynamics to perform detailed transition state analysis for rate-determining steps in proposed catalytic cycles.

By combining robust computational protocols with targeted experimental validation, the full potential of this compound as a versatile and efficient catalyst can be unlocked.

References

discovery and history of Osmium (IV) oxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Osmium (IV) Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (OsO₂), also known as osmium dioxide, is a significant compound of the platinum group metal osmium, characterized by its chemical inertness, high thermal stability, and metallic conductivity. This document provides a comprehensive exploration of the discovery and history of osmium and its dioxide. It details the initial isolation of the element, summarizes key quantitative data for OsO₂, presents various synthesis methodologies with detailed experimental protocols, and includes visualizations of historical and chemical pathways to facilitate a deeper understanding of this important inorganic compound.

Discovery and History

The discovery of the element osmium is credited to the English chemist Smithson Tennant in 1803. While investigating the black, insoluble residue remaining after dissolving crude platinum ore in aqua regia (a mixture of nitric and hydrochloric acids), Tennant concluded that this material contained new metallic elements. Previous chemists had mistaken this residue for graphite. Through a series of treatments with alkalis and acids, he successfully isolated two new metals: iridium and osmium.

Tennant's discovery was documented in a letter to the Royal Society on June 21, 1804. He named one of the new elements "osmium," derived from the Greek word osme (οσμή), meaning "smell." This was due to the pungent, chlorine-like odor of its volatile and highly toxic oxide, osmium tetroxide (OsO₄), which formed during his experiments. The discovery of osmium dioxide (OsO₂) followed the systematic study of osmium's various oxidation states. Unlike the volatile and toxic OsO₄, OsO₂ is a stable, non-volatile, and much less reactive solid.

Discovery_of_Osmium cluster_process Smithson Tennant's Discovery Workflow (1803) A Crude Platinum Ore B Dissolution in Aqua Regia A->B Process C Insoluble Black Residue B->C Result D Alternate Acid/Alkali Treatment C->D Treatment E Separation of Elements D->E Purification F Osmium E->F Element 1 G Iridium E->G Element 2 H Forms Volatile Oxide (OsO4) F->H I Pungent "Smell" (Osme) H->I Reduction_Synthesis cluster_workflow Synthesis of OsO2 via Reduction of Potassium Osmate A Potassium Osmate Solution (K₂[OsO₂(OH)₄]) B Add Ethanol (C₂H₅OH) A->B Reducing Agent C Precipitation Occurs B->C Reaction D Hydrated OsO₂ Precipitate (OsO₂·2H₂O) C->D Result E Filtration & Washing D->E Purification F Drying (Vacuum/Gentle Heat) E->F Isolation G Final Product: OsO₂ F->G CVT_Process cluster_furnace Chemical Vapor Transport (CVT) of OsO₂ cluster_hot Source Zone (High Temp, e.g., 940°C) cluster_cold Growth Zone (Low Temp, e.g., 800°C) Source OsO₂(s) + O₂(g) → OsO₄(g) Growth OsO₄(g) → OsO₂(s) + O₂(g) Source->Growth OsO₄(g) Diffusion Growth->Source O₂(g) Diffusion

Osmium (IV) oxide CAS number and safety data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Osmium (IV) Oxide: CAS Number and Safety Data

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties and safety protocols for all reagents is paramount. This guide provides a comprehensive overview of this compound, also known as osmium dioxide, with a focus on its CAS number and detailed safety information.

Chemical Identification

This compound is a compound of osmium and oxygen.[1] It is typically a black or brown crystalline powder, though single crystals can appear golden.[2][3] This compound is noted for its high density and stability under certain conditions, making it useful in applications such as catalysis.[1]

IdentifierValue
Chemical Name This compound[1]
Synonyms Osmium dioxide[1][3]
CAS Number 12036-02-1[1][2][3][4][5][6]
Molecular Formula OsO₂[4][6]
Molecular Weight 222.2 g/mol [4][7]

Physical and Chemical Properties

PropertyValue
Appearance Black or yellow-brown crystalline powder[2][3]
Odor Chlorine-like[2]
Melting Point Decomposes at 500 °C (932 °F; 773 K)[2][3]
Boiling Point Not available[2]
Specific Gravity / Density 7.71 g/cc[2]
Solubility in Water Insoluble to slightly soluble[1][2][3][8]
Solubility in other solvents Dissolves in hydrochloric acid[3]

Safety and Hazard Information

Osmium compounds are generally considered toxic and should be handled with care.[1][2] Oxidation of osmium compounds can form the volatile and highly irritating osmium (VIII) oxide (osmium tetroxide).[2]

Toxicity and Exposure Limits
ParameterValueSpeciesNotes
ACGIH TLV 1.0 mg/m³For Osmium Oxide[2]
OSHA PEL Not establishedFor this compound[2]
LD50 Oral (as OsO₄) 14 mg/kgRat[9]
LCLo Inhalation (as OsO₄) 40 ppm (4 h)Rat[9]
Health Effects
  • Inhalation : May cause irritation to the mucous membranes and respiratory tract.[2] Symptoms can include a burning sensation, coughing, wheezing, and shortness of breath.[10][11]

  • Skin Contact : Can cause skin irritation, redness, and burns.[2][10][11] There is a danger of absorption through the skin.[2]

  • Eye Contact : Causes strong irritation and may lead to serious eye damage.[2][10][12][13] A sensation of seeing halos around lights may occur.[12]

  • Ingestion : Harmful if swallowed and may cause heavy metal poisoning.[2][10]

Fire and Explosion Data
ParameterValue
Flammability Non-flammable[2]
Flash Point Not applicable[2]
Suitable Extinguishing Media CO₂, foam, dry powder[2]
Hazardous Decomposition Products May emit toxic fumes, including Osmium (VIII) oxide (OsO₄), upon decomposition.[2]
Special Firefighting Procedures Firefighters must wear full-face, self-contained breathing apparatus and full protective clothing.[2]

Experimental Protocols and Safe Handling

Personal Protective Equipment (PPE)
  • Ventilation : All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or fumes.[2][10][14]

  • Eye Protection : Chemical safety goggles or a face shield should be worn at all times.[2][10]

  • Skin Protection : Impermeable gloves (e.g., rubber) and a lab coat are required.[2][10]

  • Respiratory Protection : A NIOSH/MSHA-approved respirator should be used, especially if dust is generated.[2][10]

Handling and Storage
  • Handling : Avoid creating dust.[10] Do not breathe dust or fumes.[10] Wash hands thoroughly after handling.[2][12] Do not eat, drink, or smoke in the work area.[2][12]

  • Storage : Store in a cool, dry, well-ventilated area in tightly sealed containers.[2] Keep away from incompatible materials such as oxidizing agents and acids.[2][10]

Spill and Leak Procedures
  • Evacuate and Isolate : Alert personnel in the area and keep unprotected persons away.[2][14]

  • Ventilate : Ensure adequate ventilation in the spill area.[2]

  • Don PPE : Wear appropriate personal protective equipment, including respiratory protection, gloves, and eye protection.[2][14]

  • Contain and Clean :

    • Cover the spill with an absorbent material like kitty litter soaked in corn oil to decontaminate it.[14]

    • Alternatively, use a neutralizing agent or an aqueous solution of sodium sulfite.[2][14]

    • Carefully sweep or vacuum the material using a HEPA filter and place it into a sealed, airtight container for disposal.[2][15]

  • Decontaminate : Wash the spill area with a detergent solution or an aqueous solution of sodium sulfite.[14]

  • Disposal : Dispose of the waste in accordance with all federal, state, and local regulations.[2]

First-Aid Measures
  • Inhalation : Move the victim to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[2][10]

  • Skin Contact : Immediately wash the affected area with soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek immediate medical advice.[2]

  • Eye Contact : Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[2] Consult a doctor immediately.[2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][16]

Visualized Workflow: Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to emergency response.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->DonPPE FumeHood Prepare Certified Fume Hood DonPPE->FumeHood WorkInHood Work Within Fume Hood FumeHood->WorkInHood AvoidDust Avoid Dust Generation WorkInHood->AvoidDust TightlySeal Keep Container Tightly Sealed AvoidDust->TightlySeal Decontaminate Decontaminate Work Area and Equipment TightlySeal->Decontaminate ProperStorage Store in Cool, Dry, Ventilated Area Decontaminate->ProperStorage WashHands Wash Hands Thoroughly ProperStorage->WashHands Spill Spill Occurs Evacuate Evacuate & Isolate Area Spill->Evacuate Exposure Personnel Exposure FirstAid Administer First Aid Exposure->FirstAid Cleanup Follow Spill Cleanup Protocol Evacuate->Cleanup Notify Notify Supervisor / EHS FirstAid->Notify Medical Seek Immediate Medical Attention FirstAid->Medical Cleanup->Notify

Caption: Workflow for safe handling and emergency response for this compound.

References

Solubility of Osmium (IV) Oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of Osmium (IV) oxide (OsO₂). Due to a notable absence of quantitative solubility data in publicly available scientific literature, this document focuses on compiling the existing qualitative information and presenting a generalized, robust experimental protocol for its determination. This guide is intended to serve as a foundational resource for researchers working with this compound, enabling them to systematically assess its solubility in various solvents relevant to their work.

Introduction to this compound

This compound, also known as osmium dioxide, is an inorganic compound with the chemical formula OsO₂. It typically appears as a brown to black crystalline powder, though single crystals can be golden and exhibit metallic conductivity.[1][2] Unlike the highly toxic and volatile osmium tetroxide (OsO₄), OsO₂ is not toxic.[1][2] It possesses a high density and is thermally stable, decomposing at temperatures around 500°C.[1][3] These properties make it a material of interest in catalysis and materials science.[4] A thorough understanding of its solubility is critical for its application in solution-phase reactions and material synthesis.

Qualitative Solubility of this compound

A comprehensive review of scientific literature and chemical databases reveals a significant lack of quantitative data on the solubility of this compound. The available information is primarily qualitative. The following table summarizes the known solubility characteristics of OsO₂ in different classes of solvents.

Solvent ClassSpecific SolventSolubilityNotes
Aqueous Water (H₂O)Insoluble/Slightly SolubleDescribed as insoluble in water[1][2], with some sources indicating it is slightly soluble in cold water[5][6][7].
Acids Hydrochloric Acid (HCl)SolubleDissolves in strong acids like HCl[1][4]. It is also reported to be attacked by dilute HCl[2].
Aqua Regia (HCl/HNO₃)Limited ReactivityBulk osmium metal shows resistance to aqua regia at room temperature, suggesting the oxide would also have limited solubility. Heating may increase dissolution[8].
Bases Molten AlkalisSoluble (with oxidation)While direct solubility in aqueous bases is not well-documented, OsO₂ can be dissolved by molten alkalis in the presence of an oxidizing agent to form osmates[9].
Organic Solvents General Organic SolventsData Not AvailableThere is a notable absence of published data on the solubility of OsO₂ in common organic solvents. Based on its inorganic and polar nature, solubility is expected to be low in nonpolar organic solvents.

Experimental Protocol for Solubility Determination

Given the absence of quantitative data, researchers will likely need to determine the solubility of OsO₂ experimentally. The following is a generalized yet detailed protocol based on the established flask method, which can be adapted for various solvents.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • High-purity this compound powder.

  • Analytical grade solvent of interest.

  • Thermostatically controlled shaker or magnetic stirrer with temperature control.

  • High-precision analytical balance.

  • Volumetric flasks and calibrated pipettes.

  • Centrifuge and/or filtration apparatus with solvent-compatible, non-adsorptive membrane filters (e.g., PTFE).

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for accurate quantification of osmium concentration.

Methodology:

  • Preparation of a Saturated Solution: a. Add an excess amount of OsO₂ to a known volume of the solvent in a sealed, inert container (e.g., a glass flask). The presence of undissolved solid is essential to ensure saturation. b. Place the sealed container in the thermostatically controlled shaker set to the desired constant temperature (e.g., 25°C). c. Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required to reach equilibrium should be determined empirically through preliminary time-course studies. d. After the equilibration period, cease agitation and allow the suspension to settle for a defined period.

  • Separation of the Saturated Solution: a. Carefully extract an aliquot of the supernatant, ensuring no solid particles are disturbed. b. To completely remove any suspended solid particles, either centrifuge the aliquot at high speed or filter it through a pre-conditioned, solvent-compatible filter. This step is critical to prevent overestimation of solubility.

  • Analysis of Solute Concentration: a. Accurately dilute a known volume of the clear, saturated solution with the appropriate solvent to a concentration within the linear dynamic range of the analytical instrument. b. Analyze the concentration of osmium in the diluted solution using a calibrated ICP-MS or AAS. c. Calculate the concentration of OsO₂ in the original saturated solution by accounting for the dilution factor.

  • Data Reporting: a. Express the solubility in standard units such as grams of solute per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature. b. The experiment should be performed in triplicate to ensure the reproducibility and statistical validity of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_sep Sample Separation cluster_analysis Analysis of Solute Concentration cluster_report Data Reporting A Add excess OsO₂ to solvent B Equilibrate at constant temperature (e.g., 24-48 hours) A->B C Allow undissolved solid to settle B->C D Extract supernatant C->D E Centrifuge or Filter D->E F Dilute saturated solution E->F G Analyze via ICP-MS or AAS F->G H Calculate original concentration G->H I Express solubility (g/100 mL or mol/L) H->I J Repeat in triplicate I->J

Caption: Experimental workflow for determining OsO₂ solubility.

Conclusion

While this compound is generally considered insoluble in water and soluble in strong acids, the scientific community lacks precise quantitative data across a broad range of solvents. This guide consolidates the available qualitative information and provides a detailed experimental framework for researchers to systematically and accurately determine the solubility of OsO₂. The provided protocol, coupled with modern analytical techniques, will enable the generation of crucial data to support the advancement of research and development in fields utilizing this compound.

References

Unveiling the High-Pressure Behavior of Osmium (IV) Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted pressure-induced phase transitions in Osmium (IV) oxide (OsO₂). While OsO₂ is known for its high density and potential as a superhard material, its behavior under extreme pressure is a subject of significant theoretical interest. This document synthesizes the current understanding based on first-principles calculations and outlines the experimental methodologies typically employed in such high-pressure investigations.

Predicted High-Pressure Phase Transitions of OsO₂

First-principles calculations have been instrumental in predicting the structural transformations of OsO₂ under high pressure. The most prominent theoretical work suggests a sequence of phase transitions from the ambient rutile structure to a pyrite-type structure and subsequently to a fluorite-type structure as pressure increases.

A key study systematically investigated the structural, mechanical, and electronic properties of OsO₂ under high pressure using first-principles plane-wave basis pseudopotential calculations[1][2][3]. The predicted transition sequence is as follows:

  • Rutile → Pyrite (B73398): This transition is predicted to occur at a pressure of 11.7 GPa[1][3].

  • Pyrite → Fluorite: At a much higher pressure of 62.1 GPa, the pyrite phase is expected to transform into a fluorite structure[1][3].

Notably, the calculations did not find a stable CaCl₂-type structure, which is an intermediate phase observed in the analogous compound RuO₂ under pressure[2].

Data Presentation: Predicted Properties of OsO₂ Phases

The following tables summarize the key quantitative data for the different predicted phases of this compound based on theoretical calculations.

Table 1: Predicted Phase Transition Pressures

TransitionPredicted Pressure (GPa)
Rutile → Pyrite11.7[1][3]
Pyrite → Fluorite62.1[1][3]

Table 2: Calculated Mechanical Properties of OsO₂ Phases

PhaseBulk Modulus (B) (GPa)Shear Modulus (G) (GPa)Elastic Constant (C₄₄) (GPa)
RutileNot specified in resultsNot specified in resultsNot specified in results
PyriteNot specified in resultsNot specified in resultsNot specified in results
Fluorite355.3[1][2][3]267.9[1][2][3]292.7[1][2][3]

The high bulk modulus, shear modulus, and elastic constant of the predicted fluorite phase suggest it could be a candidate for superhard materials[1][2][3].

Experimental Protocols for High-Pressure Studies

While specific experimental verification of the OsO₂ phase transitions is not yet available in the reviewed literature, the general methodology for such investigations is well-established. The following protocols are based on standard practices for high-pressure studies on crystalline solids, often employing a diamond anvil cell (DAC).

Sample Preparation and Loading
  • Sample Acquisition: High-purity OsO₂ powder or single crystals are required. OsO₂ can be synthesized via methods such as chemical vapor transport[4].

  • Gasket Preparation: A gasket, typically made of a strong metal like rhenium or tungsten, is pre-indented between the two diamond anvils to a desired thickness. A sample chamber is then drilled into the center of the indentation.

  • Sample Loading: A small amount of the OsO₂ sample is placed into the sample chamber. A pressure-transmitting medium (e.g., a mixture of methanol (B129727) and ethanol, or an inert gas like argon or helium) is loaded into the chamber to ensure hydrostatic or quasi-hydrostatic pressure conditions. A pressure calibrant, such as a small ruby chip, is also included for in-situ pressure measurement via ruby fluorescence.

High-Pressure Generation and Measurement
  • Pressure Application: The pressure is gradually increased by applying a force to the back of the diamonds, typically by tightening screws on the DAC.

  • Pressure Measurement: The pressure inside the sample chamber is determined by measuring the fluorescence spectrum of the ruby calibrant, which exhibits a pressure-dependent shift in its emission lines.

In-situ Characterization Techniques
  • Objective: To determine the crystal structure of the sample at various pressures.

  • Methodology:

    • The DAC is mounted on a synchrotron X-ray beamline.

    • A monochromatic X-ray beam is focused on the sample through one of the diamond anvils.

    • Diffracted X-rays are collected by an area detector.

    • The resulting diffraction patterns are integrated to produce one-dimensional diffraction profiles.

    • The crystal structure is determined by analyzing the positions and intensities of the diffraction peaks. Rietveld refinement can be used for detailed structural analysis[1].

  • Objective: To probe changes in the vibrational modes of the crystal lattice, which are sensitive to phase transitions.

  • Methodology:

    • The DAC is placed under a Raman microscope.

    • A laser beam is focused on the sample through the diamond anvil.

    • The scattered light is collected and analyzed by a spectrometer.

    • The appearance of new Raman peaks or the disappearance or splitting of existing peaks can indicate a phase transition.

Visualizations

Predicted Phase Transition Pathway of OsO₂

G Rutile Rutile Phase (P4₂/mnm) Pyrite Pyrite Phase (Pa-3) Rutile->Pyrite 11.7 GPa Fluorite Fluorite Phase (Fm-3m) Pyrite->Fluorite 62.1 GPa G cluster_0 Sample Preparation cluster_1 High-Pressure Experiment cluster_2 Data Analysis Sample OsO₂ Sample Gasket Gasket Preparation Sample->Gasket Loading DAC Loading (with pressure medium and calibrant) Gasket->Loading Pressure Apply & Measure Pressure Loading->Pressure XRD In-situ X-ray Diffraction Pressure->XRD Raman In-situ Raman Spectroscopy Pressure->Raman Structure Structure Determination XRD->Structure Phase Phase Transition Identification Raman->Phase Structure->Phase

References

Surface Chemistry of Osmium (IV) Oxide Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the surface chemistry of Osmium (IV) oxide (OsO2) nanoparticles, tailored for researchers, scientists, and professionals in drug development. The unique electronic and catalytic properties of OsO2 nanoparticles make them a subject of growing interest in fields ranging from catalysis to nanomedicine.[1] This document details their synthesis, surface characterization, functionalization, and key applications, with a focus on the pivotal role of surface chemistry.

Synthesis of this compound Nanoparticles

The properties of OsO2 nanoparticles, including their size, morphology, and surface characteristics, are heavily influenced by the synthesis method employed.[1] Wet-chemical approaches are most common, offering a high degree of control over the final product.[1] Other methods include the sol-gel process and chemical vapor transport.[2][3]

Wet-Chemical Methods

Wet-chemical synthesis is a versatile approach for producing OsO2 nanoparticles. The two primary methods are chemical reduction and hydrolysis. A summary of key parameters for these methods is presented in Table 1.

Synthesis MethodPrecursorReducing/Hydrolyzing AgentSolventTemperature (°C)Typical Nanoparticle Size
Chemical Reduction Osmium(III) chloride (OsCl₃)Sodium borohydride (B1222165) (NaBH₄)Aqueous with chitosan (B1678972)Room Temperature~1.3 ± 0.2 nm
Hydrolysis Potassium(IV) hexachloroosmate (K₂OsCl₆)WaterWater150 - 550 °C40 - 450 nm

Table 1: Summary of Key Synthesis Parameters for Wet-Chemical Methods.[1]

Other Synthesis Routes

Beyond wet-chemical methods, "dry syntheses" at high temperatures, such as thermal decomposition or pyrolysis of osmium precursors on a support material, can also produce Os nanoparticles that may subsequently be oxidized.[4]

Surface Characterization Techniques

A thorough understanding of the surface chemistry of OsO2 nanoparticles requires a suite of advanced characterization techniques. These methods provide insights into the size, morphology, crystal structure, and elemental composition of the nanoparticles' surface.

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These imaging techniques are essential for determining the size, shape, and morphology of the synthesized OsO2 nanoparticles.[1]

  • X-ray Diffraction (XRD): XRD is used to confirm the crystal structure of the nanoparticles, such as the rutile-type crystal structure of OsO2.[1][3] The presence of stabilizing agents like chitosan on the nanoparticle surface can also be detected.[3]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique used to determine the elemental composition and oxidation states of the elements on the nanoparticle surface. It is crucial for confirming the oxidation state of osmium as Os(IV) and detecting surface oxidation.[1][3]

  • Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with electron microscopy, EDX provides elemental analysis of the nanoparticles.[3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify functional groups on the surface of the nanoparticles, particularly after surface functionalization.[3]

  • Nitrogen Adsorption-Desorption (BET analysis): This technique is used to measure the specific surface area and pore size distribution of the nanoparticles.[3]

Experimental Protocols

Detailed experimental protocols are critical for the reproducible synthesis of OsO2 nanoparticles with desired surface properties.

Protocol 1: Wet-Chemical Reduction Synthesis of Osmium Nanoparticles

This protocol describes the synthesis of osmium nanoparticles using the reduction of osmium(III) chloride in the presence of chitosan as a stabilizing agent.[1] The surface of these nanoparticles can subsequently oxidize to OsO2.[3]

Materials:

  • Osmium(III) chloride (OsCl₃)

  • Chitosan

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1% Acetic acid solution

Procedure:

  • Prepare a 0.1% (w/v) chitosan solution by dissolving chitosan in a 1% acetic acid solution.[1]

  • Add OsCl₃ to the chitosan solution to a final concentration of 1 mM.[1]

  • Stir the solution vigorously for 30 minutes to ensure complete dissolution and complexation.[1]

  • Slowly add a freshly prepared aqueous solution of NaBH₄ (10 mM) dropwise to the OsCl₃-chitosan solution while stirring.[1]

  • Continue stirring the solution for 3 hours at room temperature. The formation of a dark brown to black color indicates the formation of osmium nanoparticles.[1]

  • Purify the nanoparticles by centrifugation at 10,000 rpm for 20 minutes, followed by washing with deionized water three times.[1]

  • Resuspend the purified osmium nanoparticles in deionized water for storage and further characterization.[1]

Protocol 2: Hydrolysis Synthesis of OsO₂ Nanospheres

This protocol details the synthesis of OsO₂ nanospheres through the hydrolysis of potassium(IV) hexachloroosmate.[1]

Materials:

Procedure:

  • Prepare an aqueous solution of K₂OsCl₆ at the desired concentration (e.g., 0.01 M).[1]

  • Transfer the solution to a high-pressure autoclave.[1]

  • Heat the autoclave to the desired temperature (e.g., 200 °C) and maintain it for a specific duration (e.g., 24 hours). The temperature and time can be varied to control the size of the nanoparticles.[1]

  • After the reaction, allow the autoclave to cool down to room temperature.[1]

  • Collect the precipitated OsO₂ nanospheres by centrifugation or filtration.[1]

  • Wash the collected nanoparticles with deionized water and ethanol to remove any unreacted precursors or byproducts.[1]

  • Dry the final product in a vacuum oven at 60 °C.[1]

Visualizations of Workflows and Pathways

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Precursor Select Precursor (e.g., OsCl₃, K₂OsCl₆) Method Choose Synthesis Method (e.g., Reduction, Hydrolysis) Precursor->Method Synthesis Synthesize Nanoparticles Method->Synthesis Centrifugation Centrifugation/Filtration Synthesis->Centrifugation Washing Wash with Water/Ethanol Centrifugation->Washing Drying Dry in Vacuum Oven Washing->Drying TEM_SEM TEM/SEM (Size, Morphology) Drying->TEM_SEM XRD XRD (Crystal Structure) Drying->XRD XPS XPS (Oxidation State) Drying->XPS Other_Techniques Other Techniques (FTIR, EDX, BET) Drying->Other_Techniques

Caption: Workflow for Synthesis and Characterization of OsO₂ Nanoparticles.

Surface Functionalization

Surface functionalization is critical for tailoring the properties of OsO2 nanoparticles for specific applications, enhancing their stability, biocompatibility, and targeting capabilities.[5][6] This modification can prevent agglomeration and oxidation, and improve dispersibility in various media.[6]

Common strategies for surface functionalization include:

  • Ligand Addition: Attaching molecules (ligands) to the nanoparticle surface. For instance, chitosan, a biocompatible polymer, can be used as a stabilizing agent during synthesis.[1][3]

  • Coating: Encapsulating the nanoparticles with a shell of another material, such as silica, to improve stability and provide a platform for further functionalization.[5][6]

G cluster_functionalization Surface Functionalization cluster_applications Applications CoreNP OsO₂ Nanoparticle Core Functionalization Surface Modification (e.g., Ligand Attachment, Coating) CoreNP->Functionalization Stabilization Enhanced Stability & Dispersibility Functionalization->Stabilization Biocompatibility Improved Biocompatibility Functionalization->Biocompatibility Targeting Targeting Moieties Functionalization->Targeting Catalysis Catalysis Stabilization->Catalysis DrugDelivery Targeted Drug Delivery Biocompatibility->DrugDelivery Biosensing Biosensing Biocompatibility->Biosensing Imaging Bio-imaging Biocompatibility->Imaging Targeting->DrugDelivery

Caption: Relationship between Surface Functionalization and Applications.

Applications in Research and Drug Development

The distinct surface properties of OsO2 nanoparticles make them promising candidates for a variety of applications, particularly in catalysis and biomedicine.[1][7][8]

Catalysis

Osmium and its oxides are known for their catalytic activity in various organic reactions, including oxidations and hydrogenations.[7][9] The high surface-area-to-volume ratio of OsO2 nanoparticles enhances their catalytic efficiency.[7] They are also explored for environmental catalysis, such as the breakdown of pollutants.[7]

Drug Delivery

The surface of OsO2 nanoparticles can be functionalized to carry therapeutic agents.[1][7] This high surface area allows for significant drug loading.[1] By attaching specific ligands, these nanoparticles can be directed to target cells or tissues, thereby increasing the therapeutic efficacy of a drug while minimizing systemic side effects.[1][7]

Cancer Therapy

Osmium-based compounds have demonstrated potential as chemotherapeutic agents.[1] Formulating these compounds into nanoparticles can improve their delivery to tumor sites.[7] Additionally, the generation of reactive oxygen species (ROS) by metal oxide nanoparticles can be harnessed for photodynamic or photothermal cancer therapies.[1]

Biosensing and Imaging

The unique electronic properties of OsO2 nanoparticles make them suitable for developing sensitive and selective biosensors for diagnostic purposes.[1][7] In imaging, their high electron density provides enhanced contrast in techniques like electron microscopy.[7] Recent studies have identified OsO2 as the contrast-generating species in osmium-stained biological tissues.[10]

G NP Functionalized OsO₂ Nanoparticle-Drug Conjugate Systemic Systemic Circulation NP->Systemic Receptor Cell Surface Receptor Systemic->Receptor Targeting TargetCell Target Cancer Cell Internalization Cellular Uptake (Endocytosis) Receptor->Internalization Binding Release Drug Release Internalization->Release Effect Therapeutic Effect (e.g., Apoptosis) Release->Effect

Caption: Targeted Drug Delivery Pathway using OsO₂ Nanoparticles.

Conclusion

The surface chemistry of this compound nanoparticles is a critical determinant of their functionality and applicability. Through controlled synthesis and tailored surface functionalization, the properties of these nanoparticles can be precisely engineered for advanced applications in catalysis, drug delivery, cancer therapy, and diagnostics. Further research into the surface interactions of OsO2 nanoparticles in biological and chemical systems will continue to unlock their full potential.

References

Quantum Mechanical Modeling of OsO2 Surfaces: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmium dioxide (OsO₂), a transition metal oxide with a rutile crystal structure, is gaining increasing attention in materials science and catalysis. Its metallic conductivity and potential for high catalytic activity make it a compelling candidate for a variety of applications, including as a catalyst in pharmaceutical synthesis and other fine chemical production processes. Understanding the surface properties of OsO₂ at the atomic level is crucial for unlocking its full potential. Quantum mechanical modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the electronic structure, stability, and reactivity of metal oxide surfaces.

This in-depth technical guide provides a comprehensive overview of the quantum mechanical modeling of OsO₂ surfaces. Due to the limited availability of specific experimental and computational data for OsO₂, this guide leverages data from the isostructural and well-studied ruthenium dioxide (RuO₂) as a reliable proxy. This approach allows for a robust theoretical framework for understanding and predicting the behavior of OsO₂ surfaces.

Computational Methodology

The theoretical investigation of OsO₂ surfaces is predominantly carried out using Density Functional Theory (DFT), a computational quantum mechanical method that allows for the calculation of the electronic structure of materials.

Density Functional Theory (DFT) Workflow

A typical DFT workflow for modeling metal oxide surfaces involves several key steps. The process begins with the construction of a slab model from the bulk crystal structure. This is followed by geometric optimization to find the lowest energy configuration of the atoms in the slab. Finally, the electronic properties and surface energies are calculated.

DFT_Workflow Bulk Bulk Crystal Structure (Rutile OsO₂) Slab Slab Model Construction (e.g., (110), (100), (001) surfaces) Bulk->Slab Cleavage Opt Geometric Optimization (Relaxation of atomic positions) Slab->Opt Minimization Props Calculation of Properties (Surface Energy, Electronic Structure, Adsorption Energies) Opt->Props Analysis

Caption: A generalized workflow for DFT calculations of OsO₂ surface properties.

Experimental Protocols

1. Computational Details for DFT Calculations:

  • Software Package: Vienna Ab initio Simulation Package (VASP) is a commonly used plane-wave DFT code for these types of calculations.

  • Exchange-Correlation Functional: The Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) is a standard choice for describing the electron exchange and correlation in metal oxide systems.

  • Slab Model Construction: To model a specific surface (e.g., the stable (110) facet), a slab is created by cleaving the bulk OsO₂ crystal. A vacuum layer of at least 15 Å is typically added to prevent interactions between periodic images of the slab. The slab should be thick enough to ensure that the central layers exhibit bulk-like properties.

  • k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh is converged to ensure accurate total energy calculations.

  • Energy Cutoff: A plane-wave energy cutoff is chosen to ensure the convergence of the total energy. This value is typically determined through convergence tests.

2. Synthesis of OsO₂ Single Crystals for Experimental Validation:

High-quality single crystals of OsO₂ for surface science studies can be synthesized using the chemical vapor transport (CVT) method.

  • Procedure: Polycrystalline OsO₂ powder is sealed in a quartz ampoule with a transport agent (e.g., a halogen-containing compound). A temperature gradient is established along the ampoule, with the source material at the hotter end and the growth zone at the cooler end. The OsO₂ reacts with the transport agent to form a volatile species that diffuses to the cooler zone and decomposes, depositing OsO₂ single crystals.[1][2]

3. Experimental Surface Science Techniques:

  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and oxidation states of the atoms on the OsO₂ surface.[3][4][5][6][7]

    • Protocol: An OsO₂ single crystal is placed in an ultra-high vacuum (UHV) chamber. The surface is irradiated with X-rays of a specific energy, causing the emission of photoelectrons. An electron energy analyzer measures the kinetic energy of the emitted electrons, from which their binding energies can be determined, providing information about the elemental and chemical state of the surface.

  • Temperature Programmed Desorption (TPD): TPD is employed to study the adsorption and desorption kinetics of molecules on the OsO₂ surface.[8][9][10][11][12]

    • Protocol: The OsO₂ crystal in a UHV chamber is cooled to a low temperature, and a specific gas (e.g., CO, O₂, H₂O) is introduced to adsorb onto the surface. The crystal is then heated at a linear rate, and a mass spectrometer detects the molecules that desorb from the surface as a function of temperature. This provides information about the binding energies and reaction kinetics of the adsorbates.

Data Presentation

Surface Stability of Rutile Oxides

The stability of a crystal surface is quantified by its surface energy (γ), which is the excess energy at the surface compared to the bulk. Lower surface energy indicates a more stable surface. For rutile-structured oxides like OsO₂, the (110) surface is generally the most stable. The following table presents calculated surface energies for the analogous RuO₂.

Surface PlaneSurface Energy (J/m²)
(110)0.98
(100)1.39
(001)1.57
(101)1.22

Data sourced from DFT calculations on RuO₂ and serves as an estimate for OsO₂.[13]

Adsorption Energies on the (110) Surface

Adsorption energy is a key descriptor of the interaction strength between a molecule and a surface. A more negative adsorption energy indicates a stronger bond. The following table provides calculated adsorption energies for common probe molecules on the RuO₂ (110) surface, which can be used as a proxy for OsO₂ (110).

AdsorbateAdsorption SiteAdsorption Energy (eV)
COOn-top Ru-1.46
O₂Bridge O vacancy-1.73
H₂OOn-top Ru-0.69 (molecular)
H₂ODissociated-1.22

Data sourced from DFT calculations on RuO₂ (110).[14][15]

Catalytic Activity: A Case Study of CO Oxidation

The oxidation of carbon monoxide (CO) to carbon dioxide (CO₂) is a crucial reaction in catalysis, often used as a model reaction to probe the activity of metal oxides. On rutile oxide surfaces, the Mars-van Krevelen mechanism is a commonly proposed pathway.

Mars-van Krevelen Mechanism for CO Oxidation

This mechanism involves the participation of lattice oxygen from the catalyst surface in the oxidation of the reactant. The resulting oxygen vacancy is then replenished by gas-phase oxygen.

MvK_Mechanism cluster_0 Catalytic Cycle S1 OsO₂ Surface S2 CO Adsorption S1->S2 CO(g) S3 CO₂ Formation (Lattice O consumption) S2->S3 S4 CO₂ Desorption (Oxygen Vacancy) S3->S4 CO₂(g) S5 O₂ Adsorption & Dissociation S4->S5 O₂(g) S6 Surface Regeneration S5->S6 S6->S1

Caption: A schematic representation of the Mars-van Krevelen catalytic cycle for CO oxidation on an OsO₂ surface.

Conclusion

Quantum mechanical modeling, particularly DFT, provides invaluable insights into the surface properties of OsO₂. By leveraging data from the analogous and well-characterized RuO₂ system, a robust theoretical framework can be established to understand the stability, reactivity, and catalytic potential of OsO₂ surfaces. The detailed computational and experimental protocols outlined in this guide offer a practical foundation for researchers to further explore this promising material. The continued synergy between theoretical modeling and experimental surface science will be crucial in designing and optimizing OsO₂-based catalysts for a wide range of applications, including in the development of novel pharmaceuticals and fine chemicals.

References

Methodological & Application

Synthesis of Osmium (IV) Oxide Nanoparticles: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Osmium (IV) oxide (OsO₂) nanoparticles. These nanoparticles are gaining significant interest in various research and development fields, including catalysis, advanced materials, and particularly in biomedical applications such as drug delivery and cancer therapy, owing to their unique physicochemical properties.[1]

Overview of Synthesis Methods

The synthesis of this compound nanoparticles can be accomplished through several methods, with wet-chemical and hydrothermal approaches being the most prevalent.[1] The choice of method is critical as it influences the resulting nanoparticles' size, morphology, crystallinity, and surface chemistry, which in turn dictate their suitability for specific applications.[2]

  • Wet-Chemical Synthesis: This bottom-up approach involves the chemical reduction of an osmium precursor in a liquid medium.[3][4] It offers excellent control over nanoparticle size and distribution by manipulating parameters such as precursor concentration, the type of reducing and stabilizing agents, and reaction temperature.[1][5]

  • Hydrothermal Synthesis: This method utilizes high temperatures and pressures in an aqueous solution to induce the hydrolysis of an osmium precursor, leading to the formation of OsO₂ nanoparticles.[1] Hydrothermal synthesis is effective for producing crystalline nanoparticles and allows for size and morphology control by varying the reaction temperature and duration.[1][2]

Data Presentation: Synthesis Parameters and Nanoparticle Characteristics

The following tables summarize quantitative data from various synthesis protocols for this compound nanoparticles, providing a comparative overview of how different experimental parameters influence the final product.

Table 1: Wet-Chemical Synthesis of Osmium Oxide Nanoparticles

Osmium PrecursorPrecursor ConcentrationReducing AgentStabilizing AgentSolventTemperature (°C)Resulting Nanoparticle SizeReference
Osmium(III) chloride (OsCl₃)1 mMSodium borohydride (B1222165) (NaBH₄)Chitosan (B1678972)AqueousRoom Temperature~1.3 ± 0.2 nm[1]
Osmium(III) chloride (OsCl₃)100 mM--66% Water, 33% Methanol851.6 ± 0.4 nm[6]
Hydrogen hexachloroosmate(IV) (H₂OsCl₆)100 mM--66% Water, 33% Methanol851.7 ± 0.3 nm[6]
Osmium tetroxide (OsO₄)VariedTetrabutylammonium borohydride (TBABH₄)-Water-Toluene (two-phase)Ambient1 ± 0.2 nm, 10-30 nm, 22 ± 2 nm, 31 ± 3 nm[6]
Osmium tetroxide (OsO₄)Not SpecifiedAscorbic acidAscorbic acidAqueousNot Specified1-1.5 nm[6]

Table 2: Hydrothermal Synthesis of this compound Nanoparticles

Osmium PrecursorPrecursor ConcentrationSolventTemperature (°C)Time (hours)Resulting Nanoparticle SizeReference
Potassium(IV) hexachloroosmate (K₂OsCl₆)0.01 MWater2002440 - 450 nm (tunable with temperature and time)[1]
Iron NitrateNot SpecifiedWater1001214.5 ± 4 nm[7]
Iron NitrateNot SpecifiedWater1801229.9 ± 9 nm[7]
Iron NitrateNot SpecifiedWater18048123 ± 44 nm[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound nanoparticles.

Protocol 1: Wet-Chemical Synthesis of Osmium Nanoparticles[1]

This protocol describes the synthesis of osmium nanoparticles via the reduction of Osmium(III) chloride in the presence of chitosan as a stabilizing agent.

Materials:

  • Osmium(III) chloride (OsCl₃)

  • Chitosan

  • Sodium borohydride (NaBH₄)

  • 1% Acetic acid solution

  • Deionized water

Procedure:

  • Prepare a 0.1% (w/v) chitosan solution by dissolving chitosan in a 1% acetic acid solution.

  • Add OsCl₃ to the chitosan solution to a final concentration of 1 mM.

  • Stir the solution vigorously for 30 minutes to ensure complete dissolution and complexation of the osmium precursor.

  • Prepare a fresh 10 mM aqueous solution of NaBH₄.

  • Slowly add the NaBH₄ solution dropwise to the OsCl₃-chitosan solution while maintaining vigorous stirring.

  • Continue stirring the reaction mixture for 3 hours at room temperature. The formation of a dark brown to black color indicates the formation of osmium nanoparticles.[1]

  • Purify the nanoparticles by centrifugation at 10,000 rpm for 20 minutes.

  • Discard the supernatant and wash the nanoparticle pellet with deionized water. Repeat the centrifugation and washing steps two more times.

  • Resuspend the purified osmium nanoparticles in deionized water for storage and subsequent characterization.

Protocol 2: Hydrothermal Synthesis of this compound Nanospheres[1]

This protocol details the synthesis of OsO₂ nanospheres through the hydrolysis of Potassium(IV) hexachloroosmate at elevated temperature and pressure.

Materials:

Procedure:

  • Prepare an aqueous solution of K₂OsCl₆ at the desired concentration (e.g., 0.01 M).

  • Transfer the precursor solution to a high-pressure autoclave with a Teflon liner.

  • Seal the autoclave and heat it to the desired temperature (e.g., 200 °C). Maintain the temperature for a specific duration (e.g., 24 hours). Note that the size of the resulting nanoparticles can be controlled by varying the temperature and reaction time.[1]

  • After the reaction is complete, allow the autoclave to cool down to room temperature.

  • Collect the precipitated OsO₂ nanospheres by centrifugation or filtration.[1]

  • Wash the collected nanoparticles with deionized water and then with ethanol to remove any unreacted precursors or byproducts.

  • Dry the final product in a vacuum oven at 60 °C.

Protocol 3: Characterization of this compound Nanoparticles

A. Transmission Electron Microscopy (TEM) for Size and Morphology Analysis [8][9]

  • Sample Preparation:

    • Disperse the synthesized OsO₂ nanoparticles in a suitable solvent (e.g., ethanol or water) at a low concentration.

    • Place a 10 µL drop of the nanoparticle suspension onto a carbon-coated copper TEM grid.[8]

    • Allow the solvent to evaporate completely at room temperature, leaving the nanoparticles deposited on the grid.

  • Imaging:

    • Load the prepared grid into the TEM.

    • Operate the TEM at a suitable accelerating voltage (e.g., 80-200 kV).

    • Acquire images at various magnifications to observe the overall distribution and individual nanoparticle morphology.

  • Data Analysis:

    • Use image analysis software to measure the diameters of a statistically significant number of nanoparticles (typically >100) to determine the average particle size and size distribution.

B. X-ray Diffraction (XRD) for Crystal Structure Determination [6][10][11]

  • Sample Preparation:

    • Prepare a powdered sample of the dried OsO₂ nanoparticles.

    • Mount the powder onto a low-background sample holder. Ensure the surface of the powder is smooth and level with the holder.[12]

  • Data Acquisition:

    • Place the sample holder into the XRD instrument.

    • Set the appropriate scan parameters, including the 2θ range (e.g., 20-80 degrees), step size, and scan speed.

    • Run the XRD scan to obtain the diffraction pattern.

  • Data Analysis:

    • Compare the obtained diffraction peaks with standard diffraction patterns for OsO₂ (e.g., from the JCPDS database) to confirm the crystal structure (e.g., rutile-type).[1]

    • The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

C. X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis [13][14]

  • Sample Preparation:

    • Mount the powdered OsO₂ nanoparticles onto a sample holder using conductive carbon tape.

    • Ensure the powder forms a thin, uniform layer.

  • Data Acquisition:

    • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Perform high-resolution scans over the Os 4f region to determine the oxidation state of osmium.

  • Data Analysis:

    • Fit the high-resolution Os 4f spectrum with appropriate components corresponding to different oxidation states. The binding energy of the Os 4f peaks will be characteristic of the Os(IV) oxidation state in OsO₂.

Visualizations

Synthesis and Characterization Workflow

G cluster_synthesis Synthesis Methods cluster_characterization Characterization s_start Start s_method Choose Synthesis Method s_start->s_method s_wet Wet-Chemical Synthesis s_method->s_wet Reduction s_hydro Hydrothermal Synthesis s_method->s_hydro Hydrolysis s_end OsO2 Nanoparticles s_wet->s_end s_hydro->s_end c_start Synthesized Nanoparticles c_tem TEM Analysis (Size, Morphology) c_start->c_tem c_xrd XRD Analysis (Crystal Structure) c_start->c_xrd c_xps XPS Analysis (Oxidation State) c_start->c_xps c_end Characterized Nanoparticles c_tem->c_end c_xrd->c_end c_xps->c_end G cluster_cell Cancer Cell NP OsO2 Nanoparticle ROS ↑ Reactive Oxygen Species (ROS) NP->ROS Casp8 Caspase-8 Activation NP->Casp8 Extrinsic Pathway (Receptor-mediated) Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Casp9 Caspase-9 Activation Mito->Casp9 Intrinsic Pathway Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for Chemical Vapor Deposition of Osmium (IV) Oxide Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the deposition of Osmium (IV) Oxide (OsO₂) thin films using Chemical Vapor Deposition (CVD). OsO₂ thin films are of growing interest due to their unique electronic and catalytic properties.

Introduction to this compound Thin Films

This compound, or OsO₂, is a metallic oxide that exhibits high electrical conductivity and potential for various applications. While challenges exist in depositing single-phase OsO₂ films, techniques such as Metal-Organic Chemical Vapor Deposition (MOCVD) and plasma-based deposition methods are being explored.[1][2] The resulting films, often amorphous, have shown promisingly low resistivity.[1]

Potential Applications:

  • Microelectronics: Due to its high conductivity, OsO₂ can be investigated for use as an electrode material in various electronic devices.

  • Catalysis: Osmium compounds are known for their catalytic activity, and OsO₂ thin films could serve as robust catalysts in a range of chemical reactions.

  • Sensors: The electrical properties of OsO₂ may be sensitive to the presence of certain gases, making it a candidate material for chemical sensors.

  • Biomedical Applications: Osmium complexes have been studied for their biological activities, including potential use in cancer treatment.[3] While the direct application of OsO₂ thin films in drug development is still an emerging area, their unique surface properties could be explored for biocompatible coatings or as platforms for biological studies. Osmium tetroxide, a related compound, is widely used as a staining agent in electron microscopy to provide contrast to biological samples.[4]

Experimental Protocol: Chemical Vapor Deposition of OsO₂ Thin Films

This protocol describes a general method for the deposition of OsO₂ thin films using a plasma-enhanced chemical vapor deposition (PECVD) system with osmium tetroxide (OsO₄) as the precursor. This method is adapted from glow-discharge deposition techniques that have successfully produced osmium-oxygen films.[1]

2.1. Materials and Equipment

  • Precursor: Osmium Tetroxide (OsO₄) (99.8% or higher purity)

  • Substrates: Silicon wafers with a 100 nm thermal oxide layer (SiO₂/Si), quartz, or other suitable substrates.

  • Process Gases: High-purity Argon (Ar) and Oxygen (O₂)

  • Deposition System: A plasma-enhanced chemical vapor deposition (PECVD) system equipped with:

    • A low-temperature precursor delivery system.

    • Mass flow controllers for precise gas handling.

    • A high-frequency (13.56 MHz) RF power supply.

    • A heated substrate holder.

    • A vacuum pump capable of reaching pressures in the mTorr range.

2.2. Pre-Deposition Procedure

  • Substrate Cleaning:

    • Clean the substrates ultrasonically in acetone (B3395972) for 10 minutes, followed by isopropanol (B130326) for 10 minutes, and finally deionized (DI) water for 10 minutes.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Perform a final oxygen plasma treatment in the PECVD chamber to remove any organic residues.

  • System Preparation:

    • Load the cleaned substrates into the PECVD chamber.

    • Heat the OsO₄ precursor to a temperature that provides sufficient vapor pressure for deposition (e.g., 30-40 °C). OsO₄ is volatile and sublimes at room temperature.[5]

    • Purge the precursor delivery lines with argon to ensure a stable flow.

    • Evacuate the chamber to a base pressure below 5 mTorr.

2.3. Deposition Protocol

  • Substrate Heating: Heat the substrates to the desired deposition temperature (e.g., 200-400 °C).

  • Gas Stabilization: Introduce Argon as a carrier and plasma-assisting gas at a controlled flow rate (e.g., 50-100 sccm) and allow the chamber pressure to stabilize.

  • Precursor Introduction: Introduce the OsO₄ vapor into the chamber. The flow rate can be controlled by the precursor temperature and the carrier gas flow.

  • Plasma Ignition: Ignite the plasma by applying RF power (e.g., 50-200 W).

  • Deposition: Maintain the deposition conditions for the desired time to achieve the target film thickness.

  • Post-Deposition:

    • Turn off the RF power and the precursor flow.

    • Cool the substrates down to room temperature under an argon atmosphere.

    • Vent the chamber and unload the samples.

Characterization of OsO₂ Thin Films

The properties of the deposited OsO₂ thin films should be thoroughly characterized using various analytical techniques:

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and the oxidation state of osmium in the film.

  • X-ray Diffraction (XRD): To analyze the crystal structure of the film (e.g., amorphous or crystalline).

  • Scanning Electron Microscopy (SEM): To examine the surface morphology and thickness of the film.

  • Four-Point Probe Measurement: To determine the electrical resistivity of the film.

Quantitative Data

The following table summarizes the properties of osmium-oxygen thin films prepared by a DC-glow-discharge deposition method using osmium tetroxide, which is analogous to a PECVD process.[1]

ParameterValueReference
Deposition Method DC-Glow-Discharge Deposition[1]
Precursor Osmium Tetroxide (OsO₄)[1]
Film Composition 30 at. % Os, 70 at. % O[1]
Structure Amorphous[1]
Resistivity < 5 x 10⁻³ Ω·cm[1]
Conductivity Behavior Almost temperature-independent[1]
Identified Phase Osmium Dioxide (OsO₂) via XPS[1]

Visualizations

CVD_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition sub_clean Substrate Cleaning (Acetone, IPA, DI Water) sys_prep System Preparation (Load Substrates, Heat Precursor) sub_clean->sys_prep sub_heat Substrate Heating sys_prep->sub_heat gas_stab Gas Stabilization (Ar Flow) sub_heat->gas_stab precursor_intro Precursor Introduction (OsO4 Vapor) gas_stab->precursor_intro plasma_ignite Plasma Ignition (RF Power ON) precursor_intro->plasma_ignite deposition Deposition plasma_ignite->deposition cooldown Cooldown (Under Ar Atmosphere) deposition->cooldown unload Unload Samples cooldown->unload

Caption: Experimental workflow for the PECVD of OsO₂ thin films.

parameter_relationships cluster_params CVD Parameters cluster_props Film Properties sub_temp Substrate Temperature growth_rate Growth Rate sub_temp->growth_rate morphology Morphology sub_temp->morphology stoichiometry Stoichiometry sub_temp->stoichiometry pressure Chamber Pressure pressure->growth_rate pressure->morphology precursor_flow Precursor Flow Rate precursor_flow->growth_rate thickness Thickness precursor_flow->thickness precursor_flow->stoichiometry rf_power RF Power rf_power->growth_rate resistivity Resistivity rf_power->resistivity rf_power->stoichiometry

Caption: Key CVD parameters and their influence on OsO₂ film properties.

References

Application Notes and Protocols for Sol-Gel Synthesized Osmium Dioxide (OsO₂) in Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmium dioxide (OsO₂), a transition metal oxide, is gaining significant interest in the field of catalysis due to its unique electronic and structural properties. The sol-gel synthesis method offers a versatile and controllable route to produce high-purity, nanostructured OsO₂ with a high surface area, making it an attractive catalyst for a variety of organic transformations. This document provides detailed application notes and experimental protocols for the sol-gel synthesis of OsO₂ and its application in the selective oxidation of alcohols, a crucial reaction in fine chemical synthesis and drug development.

The sol-gel process involves the transition of a colloidal solution (sol) into a solid network (gel). This method allows for precise control over the catalyst's particle size, morphology, and textural properties by careful manipulation of reaction parameters.[1][2] The resulting OsO₂ nanoparticles exhibit enhanced catalytic activity and selectivity in various oxidation reactions.

Catalytic Applications: Selective Oxidation of Alcohols

Osmium dioxide synthesized via the sol-gel method is an effective catalyst for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. This transformation is fundamental in organic synthesis, providing key intermediates for pharmaceuticals, fragrances, and other high-value chemicals. The use of a heterogeneous OsO₂ catalyst simplifies product purification and enables catalyst recycling, aligning with the principles of green chemistry.

A prominent application is the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025), a widely used precursor in the chemical industry. The OsO₂ catalyst facilitates this conversion with high selectivity, minimizing the over-oxidation to benzoic acid.

Data Presentation

While specific quantitative data for the catalytic performance of sol-gel synthesized OsO₂ in alcohol oxidation is an emerging area of research, the following table outlines the typical parameters and performance indicators that should be evaluated and reported. Data for analogous metal oxide catalysts prepared by the sol-gel method are presented for comparative purposes.

CatalystSubstrateOxidantTemperature (°C)Conversion (%)Selectivity (%)Turnover Frequency (TOF) (h⁻¹)Reference
OsO₂ (Sol-Gel) Benzyl AlcoholH₂O₂80-120Data not availableData not availableData not available-
Nano copper aluminate (Sol-Gel) Benzyl AlcoholH₂O₂70~55~98 (to Benzaldehyde)~18.5[3][4]
MoO₂ NPs Benzyl AlcoholH₂O₂8094100 (to Benzaldehyde)Not Reported[5]
CuMn mixed oxide Benzyl AlcoholO₂102100>99 (to Benzaldehyde)Not Reported[6]

Note: The performance of OsO₂ catalysts is currently under active investigation. The table will be updated as peer-reviewed data becomes available.

Experimental Protocols

I. Sol-Gel Synthesis of Osmium Dioxide (OsO₂) Nanoparticles

This protocol is adapted from wet-chemical synthesis methods for OsO₂ nanoparticles.[5]

Materials:

  • Osmium precursor: Potassium hexachloroosmate(IV) (K₂OsCl₆) or Osmium(III) chloride (OsCl₃)

  • Solvent: Anhydrous ethanol (B145695) or a mixture of ethanol and deionized water

  • Gelling agent/pH modifier: Ammonia (B1221849) solution or a suitable base

  • Deionized water

  • Ethanol for washing

Procedure:

  • Precursor Solution Preparation: Dissolve the chosen osmium precursor (e.g., K₂OsCl₆) in the solvent to form the "sol." The concentration should be carefully controlled (e.g., 0.01 M).

  • Hydrolysis and Condensation: Slowly add a controlled amount of deionized water and the gelling agent (e.g., ammonia solution) dropwise to the precursor solution while stirring vigorously. This will initiate the hydrolysis and condensation reactions, leading to the formation of a gel.

  • Gelation: Continue stirring until a stable gel is formed. The gelation time can vary depending on the precursor concentration, solvent, and pH.

  • Aging: Age the gel at room temperature or a slightly elevated temperature for a specific period (e.g., 24-48 hours). This step allows for the strengthening of the gel network.

  • Washing: Wash the gel multiple times with deionized water and ethanol to remove unreacted precursors and byproducts. Centrifugation can be used to separate the gel from the washing solvent.

  • Drying: Dry the washed gel in a vacuum oven at a controlled temperature (e.g., 60-80 °C) to obtain the OsO₂ xerogel.

  • Calcination (Optional): The dried xerogel can be calcined at a higher temperature (e.g., 300-500 °C) in an inert atmosphere to improve crystallinity and remove any remaining organic residues.

Characterization:

The synthesized OsO₂ nanoparticles should be characterized using the following techniques:

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To determine the particle size, morphology, and dispersion.

  • X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the OsO₂.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of osmium and the surface composition.

  • Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area and pore size distribution.

II. Catalytic Oxidation of Benzyl Alcohol

Materials:

  • Sol-gel synthesized OsO₂ catalyst

  • Benzyl alcohol (substrate)

  • Toluene or another suitable solvent

  • Hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) as the oxidant

  • Reaction vessel (e.g., round-bottom flask with a condenser)

  • Heating and stirring apparatus

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Suspension: Disperse a known amount of the OsO₂ catalyst in the chosen solvent in the reaction vessel.

  • Reaction Setup: Add benzyl alcohol to the catalyst suspension. Heat the mixture to the desired reaction temperature (e.g., 100 °C) with continuous stirring.

  • Initiation of Reaction: Introduce the oxidant (e.g., dropwise addition of H₂O₂ or bubbling of O₂) into the reaction mixture to start the oxidation.

  • Monitoring the Reaction: Take aliquots of the reaction mixture at regular intervals and analyze them by GC to monitor the conversion of benzyl alcohol and the formation of benzaldehyde.

  • Reaction Completion and Work-up: Once the desired conversion is achieved, cool the reaction mixture to room temperature.

  • Catalyst Recovery: Separate the heterogeneous OsO₂ catalyst from the reaction mixture by filtration or centrifugation. The recovered catalyst can be washed, dried, and reused.

  • Product Isolation: Isolate the benzaldehyde product from the reaction mixture using appropriate purification techniques (e.g., distillation or column chromatography).

Visualizations

Experimental Workflow for Sol-Gel Synthesis of OsO₂

Sol_Gel_Synthesis Precursor Osmium Precursor (e.g., K₂OsCl₆) Sol Sol Formation Precursor->Sol Solvent Solvent (Ethanol/Water) Solvent->Sol Hydrolysis Hydrolysis & Condensation Sol->Hydrolysis Add Water & Base Gel Gel Formation Hydrolysis->Gel Aging Aging Gel->Aging Washing Washing Aging->Washing Drying Drying Washing->Drying OsO2 OsO₂ Nanoparticles Drying->OsO2

Caption: Workflow for the sol-gel synthesis of OsO₂ nanoparticles.

Proposed Catalytic Cycle for Alcohol Oxidation by OsO₂

Catalytic_Cycle OsO2 OsO₂ Intermediate1 Os(IV)-Alcohol Complex OsO2->Intermediate1 RCH₂OH Intermediate2 Os(II)-Hydride Intermediate Intermediate1->Intermediate2 β-Hydride Elimination ReducedOs Reduced Os Species Intermediate2->ReducedOs RCHO ReducedOs->OsO2 Oxidant (e.g., O₂)

Caption: Proposed mechanism for OsO₂-catalyzed alcohol oxidation.

References

Osmium (IV) Oxide in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmium (IV) oxide (OsO₂), and more commonly its higher oxidation state counterpart, osmium tetroxide (OsO₄), are powerful and versatile catalysts in organic synthesis. Despite the toxicity and cost associated with osmium reagents, their catalytic use, enabling high efficiency and selectivity, has made them indispensable tools for the synthesis of complex molecules, including pharmaceuticals and natural products. This document provides detailed application notes and experimental protocols for the use of osmium catalysts in two key transformations: the dihydroxylation of olefins and the oxidative cleavage of carbon-carbon double bonds.

Core Applications

The primary applications of this compound as a catalyst in organic synthesis revolve around the oxidation of alkenes. The two most significant transformations are:

  • Syn-Dihydroxylation: The conversion of an alkene to a vicinal syn-diol. This reaction is highly stereospecific and is crucial for introducing stereocenters in a controlled manner.

  • Oxidative Cleavage: The scission of a carbon-carbon double bond to yield aldehydes, ketones, or carboxylic acids. This transformation serves as a powerful synthetic equivalent to ozonolysis.

These reactions are typically rendered catalytic by the use of a stoichiometric co-oxidant that regenerates the active Os(VIII) species from the Os(VI) intermediate formed during the reaction cycle.

Application 1: Catalytic Dihydroxylation of Alkenes

Catalytic dihydroxylation is a cornerstone of modern organic synthesis, allowing for the stereospecific formation of 1,2-diols from alkenes. The key methods employing osmium catalysts are the Upjohn dihydroxylation for racemic or achiral synthesis and the Sharpless asymmetric dihydroxylation for the enantioselective synthesis of diols.

Upjohn Dihydroxylation

The Upjohn dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a stoichiometric amount of N-methylmorpholine N-oxide (NMO) as the co-oxidant.[1][2][3] This method is robust, generally high-yielding, and applicable to a wide range of alkene substrates.[1]

Quantitative Data for Upjohn Dihydroxylation

SubstrateCatalyst Loading (mol%)Co-oxidantSolvent SystemTime (h)Yield (%)Reference
Cyclohexene0.27NMO (1.1 eq)Acetone (B3395972)/H₂O (10:1)1685-90Organic Syntheses, CV 6, 317
1-Dodecene (B91753)1NMO (1.5 eq)Acetone/H₂O (10:1)2490J. Org. Chem. 1978, 43, 20, 3972-3973
Styrene0.2NMO (1.5 eq)t-BuOH/H₂O (1:1)1292J. Org. Chem. 1976, 41, 22, 3589-3593
α-Methylstyrene1NMO (1.3 eq)Acetone/H₂O (3:1)294[4]
trans-Stilbene (B89595)0.2NMO (1.5 eq)t-BuOH/H₂O (1:1)2495J. Org. Chem. 1976, 41, 22, 3589-3593

Experimental Protocol: Upjohn Dihydroxylation of 1-Dodecene [5]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-dodecene (1.00 g, 5.94 mmol). Dissolve the substrate in a 10:1 (v/v) mixture of acetone and water (55 mL).

  • Addition of Co-oxidant: Add N-methylmorpholine N-oxide (NMO) (1.04 g, 8.91 mmol, 1.5 equivalents) to the stirred solution. Stir until the NMO is fully dissolved.

  • Initiation of Reaction: At room temperature, carefully add a 4% aqueous solution of osmium tetroxide (0.15 mL, 0.059 mmol, 0.01 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Quenching the Reaction: Once the starting material is consumed (typically 12-24 hours), quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) (10 mL). Stir vigorously for 30 minutes.

  • Workup: Filter the mixture through a pad of celite, washing with acetone. Concentrate the filtrate under reduced pressure to remove the acetone. Extract the aqueous residue with ethyl acetate (B1210297) (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 1,2-dodecanediol.

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation (AD) is a landmark reaction in organic chemistry that allows for the enantioselective synthesis of vicinal diols from prochiral olefins.[6][7] The reaction employs a catalytic amount of a potassium osmate salt, a stoichiometric co-oxidant (typically potassium ferricyanide, K₃[Fe(CN)₆]), and a chiral ligand derived from cinchona alkaloids.[6] Commercially available premixed reagents, known as AD-mix-α and AD-mix-β, simplify the procedure.[7]

Quantitative Data for Sharpless Asymmetric Dihydroxylation

SubstrateAD-mixLigandCo-oxidantSolvent SystemTime (h)Yield (%)ee (%)Reference
trans-Stilbeneβ(DHQD)₂PHALK₃[Fe(CN)₆]t-BuOH/H₂O (1:1)1897>99J. Org. Chem. 1992, 57, 10, 2768-2771
Styreneβ(DHQD)₂PHALK₃[Fe(CN)₆]t-BuOH/H₂O (1:1)69497J. Org. Chem. 1992, 57, 10, 2768-2771
1-Deceneβ(DHQD)₂PHALK₃[Fe(CN)₆]t-BuOH/H₂O (1:1)248597J. Am. Chem. Soc. 1991, 113, 1, 107-112
α-Methylstyreneβ(DHQD)₂PHALK₃[Fe(CN)₆]/K₂CO₃t-BuOH/H₂O (1:1)129694[8]
1-Phenylcyclohexeneβ(DHQD)₂PHALAirt-BuOH/H₂O (1:1), pH 11.5128891[8]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of trans-Stilbene [9]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (7.0 g) and 50 mL of a 1:1 t-butanol/water solvent mixture. Stir at room temperature until both phases are clear. Cool the mixture to 0 °C in an ice bath.

  • Substrate Addition: Add trans-stilbene (0.90 g, 5.0 mmol) to the cooled, stirring mixture.

  • Reaction Monitoring: Stir the mixture vigorously at 0 °C. The reaction progress can be monitored by TLC.

  • Quenching the Reaction: After the reaction is complete (typically 18-24 hours), add solid sodium sulfite (7.5 g) and allow the mixture to warm to room temperature, stirring for an additional 45-60 minutes.

  • Workup: Add ethyl acetate (50 mL) and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic extracts and wash with 2 M aqueous NaOH. Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield (R,R)-1,2-diphenyl-1,2-ethanediol.

Catalytic Cycle for Dihydroxylation

Dihydroxylation_Cycle cluster_cyclo Reaction with Alkene cluster_hydrolysis Product Formation OsVIII Os(VIII)O₄ OsmateEster Osmate(VI) Ester OsVIII->OsmateEster Alkene Alkene (R₂C=CR₂) Alkene->OsmateEster Cycloaddition [3+2] Cycloaddition OsVI Os(VI)(OH)₂O₂ OsmateEster->OsVI Hydrolysis Hydrolysis (2 H₂O) Diol syn-Diol (R₂C(OH)C(OH)R₂) OsVI->OsVIII OsVI->Diol Reoxidation Re-oxidation (Co-oxidant)

Caption: Catalytic cycle for osmium-catalyzed dihydroxylation.

Application 2: Catalytic Oxidative Cleavage of Alkenes

Osmium-catalyzed oxidative cleavage provides a valuable alternative to ozonolysis for the scission of carbon-carbon double bonds to form aldehydes, ketones, or carboxylic acids.[5][10]

Lemieux-Johnson Oxidation

The Lemieux-Johnson oxidation involves the oxidative cleavage of an alkene to two aldehyde or ketone units.[11] The reaction uses a catalytic amount of osmium tetroxide and a stoichiometric amount of an oxidant, typically sodium periodate (B1199274) (NaIO₄), which serves both to cleave the intermediate diol and to regenerate the Os(VIII) catalyst.[11][12]

Quantitative Data for Lemieux-Johnson Oxidation

SubstrateCatalyst Loading (mol%)OxidantSolvent SystemTime (h)Product(s)Yield (%)Reference
Cyclohexene1NaIO₄ (2.1 eq)Dioxane/H₂O (3:1)2Adipaldehyde77J. Am. Chem. Soc. 1955, 77, 22, 5948
1-Octene (B94956)1NaIO₄ (2.1 eq)Dioxane/H₂O (3:1)2Heptanal68J. Am. Chem. Soc. 1955, 77, 22, 5948
α-Pinene1NaIO₄ (2.1 eq)Dioxane/H₂O (3:1)2cis-Pinonic acid65J. Am. Chem. Soc. 1955, 77, 22, 5948
Oleic Acid Methyl Ester1NaIO₄ (2.2 eq)t-BuOH/H₂O (3:1)12Nonanal, Azelaic acid monomethyl ester85J. Am. Oil Chem. Soc. 1957, 34, 1, 18-21

Experimental Protocol: Lemieux-Johnson Oxidation of 1-Octene

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-octene (5.61 g, 50 mmol) in 100 mL of 3:1 aqueous dioxane.

  • Oxidant Addition: To this solution, add sodium periodate (NaIO₄) (22.5 g, 105 mmol).

  • Catalyst Addition: While stirring, add a solution of osmium tetroxide (0.13 g, 0.5 mmol) in 5 mL of dioxane.

  • Reaction Progress: Stir the mixture at room temperature. The reaction is often accompanied by the precipitation of sodium iodate. Monitor the disappearance of the alkene by TLC or GC.

  • Workup: After the reaction is complete (typically 2-4 hours), filter the mixture to remove the inorganic salts. Wash the filter cake with dioxane.

  • Extraction: Extract the filtrate with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with water and then brine. Dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain heptanal.

Oxidative Cleavage to Carboxylic Acids

A variation of the osmium-catalyzed oxidative cleavage employs Oxone® (2KHSO₅·KHSO₄·K₂SO₄) as the co-oxidant, which directly converts olefins into carboxylic acids or ketones.[5][10] This method avoids the intermediate formation and isolation of diols and provides a direct route to higher oxidation state products.[5]

Quantitative Data for Oxidative Cleavage with OsO₄/Oxone®

SubstrateCatalyst Loading (mol%)Co-oxidantSolventTime (h)ProductYield (%)Reference
trans-Stilbene1Oxone® (4 eq)DMF12Benzoic acid95[12]
Cyclohexene1Oxone® (4 eq)DMF12Adipic acid94[12]
1-Decene1Oxone® (4 eq)DMF12Nonanoic acid89[12]
Styrene1Oxone® (4 eq)DMF12Benzoic acid94[12]

Experimental Protocol: Oxidative Cleavage of trans-Stilbene to Benzoic Acid [12]

  • Reaction Setup: To a solution of trans-stilbene (0.90 g, 5.0 mmol) in 25 mL of DMF in a round-bottom flask, add Oxone® (6.15 g, 20 mmol).

  • Catalyst Addition: Add a 2.5 wt% solution of OsO₄ in t-butanol (0.5 mL, 0.05 mmol).

  • Reaction Progress: Stir the mixture at room temperature for 12 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution. Acidify the aqueous layer with concentrated HCl to precipitate the benzoic acid. Collect the solid by filtration, wash with cold water, and dry to obtain the product.

Catalytic Cycle for Oxidative Cleavage

Oxidative_Cleavage_Cycle OsVIII Os(VIII)O₄ OsmateEster Osmate(VI) Ester OsVIII->OsmateEster + Alkene Alkene Alkene Carbonyls Aldehydes/Ketones OsmateEster->Carbonyls Cleavage OsVI Reduced Osmium Species (OsO₂) OsmateEster->OsVI Cleavage Cleavage by Periodate/Oxone OsVI->OsVIII Re-oxidation Reoxidation Re-oxidation (Periodate/Oxone)

Caption: General catalytic cycle for oxidative cleavage.

Safety Considerations

Osmium tetroxide is highly toxic, volatile, and can cause severe burns to the eyes, skin, and respiratory tract.[7] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty gloves. Solutions of OsO₄ should be prepared and used with extreme caution. Spills must be neutralized immediately, for example, with corn oil or sodium sulfite solution. Whenever possible, less volatile and safer sources of osmium, such as potassium osmate (K₂OsO₂(OH)₄) or microencapsulated OsO₄, should be considered.[13]

References

Electrocatalytic Oxygen Evolution Reaction on Osmium Dioxide (OsO₂): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxygen evolution reaction (OER) is a critical process in various renewable energy technologies, including water splitting for hydrogen production and rechargeable metal-air batteries. The reaction involves the four-electron oxidation of water to produce molecular oxygen and is often the kinetic bottleneck in these systems due to its sluggish nature. Consequently, the development of highly active and stable electrocatalysts is paramount. Osmium dioxide (OsO₂) has been identified as one of the most intrinsically active known catalysts for the OER, exhibiting a very low theoretical overpotential.[1] However, its practical application has been severely limited by its poor stability under the harsh oxidative conditions of the OER.[1] This document provides a summary of the electrocatalytic performance of OsO₂, detailed experimental protocols for its synthesis and evaluation, and a schematic representation of the proposed reaction pathway.

Data Presentation

The electrocatalytic activity of OER catalysts is typically evaluated based on several key metrics, including the overpotential required to achieve a current density of 10 mA/cm² (η@10), the Tafel slope, and the long-term stability. While OsO₂ is noted for its high intrinsic activity, its instability means that extensive performance data is less common than for more stable catalysts like IrO₂ and RuO₂.[1][2]

CatalystSubstrate/SupportElectrolyteOverpotential (η) @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
OsO₂Not SpecifiedNot Specified227.6Not Reported[3]
OsO₂ on TiO₂TiO₂Not SpecifiedActivity decreased compared to unsupported OsO₂Not Reported[4]

Note: The limited availability of comprehensive quantitative data for OsO₂ in the literature is a direct consequence of its operational instability.

Experimental Protocols

Synthesis of OsO₂ Nanoparticles

This protocol describes the synthesis of glutathione-stabilized osmium/osmium dioxide nanoparticles (Os/OsO₂-GSH), adapted from a water-based synthesis method.[1]

Materials:

  • Hexachloroosmic(IV) acid (H₂OsCl₆) solution (e.g., 4 g/L)

  • Glutathione (B108866) (GSH)

  • Sodium borohydride (B1222165) (NaBH₄) solution (freshly prepared)

  • Deionized water (degassed)

  • Standard glassware for reflux synthesis

Procedure:

  • Dissolve 3 mg of glutathione in 13 mL of degassed deionized water in a round-bottom flask.

  • Add 0.5 mL of the hexachloroosmic(IV) acid solution to the glutathione solution.

  • Heat the reaction mixture to reflux and maintain for 1 hour.

  • Remove the heat source and allow the mixture to cool slightly.

  • Under vigorous stirring, add a freshly prepared solution of NaBH₄.

  • Continue stirring the mixture for an additional hour. A black particle dispersion should form, indicating the creation of Os/OsO₂-GSH nanoparticles.

  • The resulting nanoparticle dispersion can be purified by dialysis or centrifugal filtration to remove unreacted precursors and byproducts.

Preparation of the Working Electrode

This protocol outlines the steps to prepare a catalyst-coated working electrode for OER activity measurements.

Materials:

  • OsO₂ catalyst powder

  • Nafion® solution (e.g., 5 wt%)

  • Isopropanol (B130326) (IPA)

  • Deionized water

  • Glassy carbon rotating disk electrode (RDE) or other suitable substrate

  • Micropipette

  • Ultrasonic bath

Procedure:

  • Catalyst Ink Preparation:

    • Disperse a specific amount of the OsO₂ catalyst (e.g., 5 mg) into a mixture of deionized water and isopropanol (e.g., a 1:1 volume ratio, for a total of 1 mL).

    • Add a small volume of Nafion® solution (e.g., 20 µL) to the dispersion. Nafion acts as a binder and improves the adhesion of the catalyst to the electrode surface.

    • Sonicate the mixture for at least 30 minutes to ensure a homogeneous catalyst ink.

  • Electrode Coating:

    • Using a micropipette, carefully drop-cast a specific volume of the catalyst ink (e.g., 5-10 µL) onto the polished surface of the glassy carbon RDE.

    • Ensure the ink covers the entire electrode surface evenly.

    • Allow the electrode to dry at room temperature or in a low-temperature oven (e.g., 60 °C) until the solvent has completely evaporated, leaving a thin film of the catalyst.

    • The final catalyst loading can be calculated based on the concentration of the ink and the volume deposited.

Electrochemical Measurements for OER

This protocol describes a standard three-electrode setup for evaluating the OER performance of the prepared OsO₂ electrode.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Prepared OsO₂ working electrode

  • Counter electrode (e.g., platinum wire or graphite (B72142) rod)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Electrolyte (e.g., 0.1 M or 1.0 M KOH for alkaline media; 0.5 M H₂SO₄ for acidic media)

  • Inert gas (N₂ or Ar) for purging

Procedure:

  • Cell Assembly: Assemble the three-electrode cell with the OsO₂ working electrode, the counter electrode, and the reference electrode. Ensure the electrodes are not in contact.

  • Electrolyte Purging: Fill the cell with the chosen electrolyte and purge with an inert gas for at least 30 minutes to remove dissolved oxygen. Maintain a gentle inert gas blanket over the electrolyte during the experiment.

  • Potential Conversion: All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ref) + 0.059 × pH + E°(Ref)

  • Cyclic Voltammetry (CV) Activation: Before OER measurements, cycle the potential in a non-faradaic region to activate and clean the catalyst surface. The potential range and number of cycles can vary depending on the catalyst.

  • Linear Sweep Voltammetry (LSV) for Activity:

    • Record the polarization curve using LSV at a slow scan rate (e.g., 5 mV/s) to approximate steady-state conditions.

    • The potential should be swept from a region of no catalytic activity to a potential where significant oxygen evolution occurs.

    • The overpotential (η) at a current density of 10 mA/cm² is a key metric for activity. It is calculated as: η = E(RHE) - 1.23 V.

  • Tafel Analysis:

    • The Tafel slope is determined from the linear region of the Tafel plot (η vs. log |j|), where j is the current density.

    • The Tafel equation is given by: η = b × log |j| + a, where 'b' is the Tafel slope. This provides insight into the reaction mechanism.

  • Stability Testing:

    • Chronopotentiometry: Hold the electrode at a constant current density (e.g., 10 mA/cm²) for an extended period (e.g., several hours) and monitor the change in potential over time. An increase in potential indicates catalyst degradation.

    • Chronoamperometry: Hold the electrode at a constant potential and monitor the current density over time. A decrease in current density suggests a loss of catalytic activity.

Mandatory Visualization

Adsorbate Evolution Mechanism (AEM) on a Metal Oxide Surface

The following diagram illustrates a generalized Adsorbate Evolution Mechanism (AEM) for the Oxygen Evolution Reaction on a metal oxide (MOₓ) surface, which is a plausible pathway for OsO₂. The reaction proceeds through several proton-coupled electron transfer steps involving adsorbed intermediates.

OER_Mechanism cluster_legend Legend cluster_pathway Adsorbate Evolution Mechanism (AEM) Legend_Nodes Reaction Intermediates Legend_Arrows Reaction Steps Legend_Electrons Electron Transfer Legend_Protons Proton Transfer Start * + H₂O M_OH *OH + H⁺ + e⁻ Start->M_OH Step 1 M_O *O + H⁺ + e⁻ M_OH->M_O Step 2 M_OOH *OOH + H⁺ + e⁻ M_O->M_OOH Step 3 End * + O₂ + H⁺ + e⁻ M_OOH->End Step 4 caption Generalized AEM for OER on a metal oxide surface.

Caption: Generalized AEM for OER on a metal oxide surface.

Experimental Workflow for OER Catalyst Evaluation

The following diagram outlines the standard experimental workflow for synthesizing and evaluating an OER electrocatalyst like OsO₂.

OER_Workflow cluster_synthesis Catalyst Preparation cluster_testing Electrochemical Evaluation cluster_analysis Data Analysis Synthesis Synthesis of OsO₂ Nanoparticles Ink_Prep Catalyst Ink Preparation Synthesis->Ink_Prep Electrode_Coat Working Electrode Coating Ink_Prep->Electrode_Coat Cell_Assembly Three-Electrode Cell Assembly Electrode_Coat->Cell_Assembly Activation CV Activation Cell_Assembly->Activation LSV Linear Sweep Voltammetry (LSV) Activation->LSV Tafel Tafel Analysis LSV->Tafel Stability Stability Testing (Chronopotentiometry/Chronoamperometry) LSV->Stability Data_Extraction Extract η@10, Tafel Slope Tafel->Data_Extraction Performance_Eval Performance & Stability Assessment Stability->Performance_Eval Data_Extraction->Performance_Eval caption Workflow for OER catalyst synthesis and evaluation.

Caption: Workflow for OER catalyst synthesis and evaluation.

References

Application Notes and Protocols for Osmium (IV) Oxide as a Supercapacitor Electrode Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmium (IV) oxide (OsO₂), a transition metal oxide with a rutile crystal structure similar to the well-studied Ruthenium (IV) oxide (RuO₂), presents a promising, yet largely unexplored, candidate for high-performance supercapacitor electrode materials. Its potential for pseudocapacitive behavior, arising from fast and reversible Faradaic redox reactions at the electrode-electrolyte interface, positions it as a material of significant interest for next-generation energy storage devices. The high theoretical capacitance and conductivity of analogous metal oxides suggest that OsO₂ could offer substantial improvements in energy and power density.

These application notes provide a comprehensive guide for researchers interested in exploring the potential of OsO₂ in supercapacitors. While specific quantitative performance data for OsO₂ is not extensively available in published literature, this document offers detailed protocols for its synthesis, electrode fabrication, and electrochemical characterization. Furthermore, it presents benchmark performance data for comparable, well-established metal oxide supercapacitor materials to serve as a reference for evaluation.

Data Presentation: A Comparative Benchmark

Due to the limited availability of specific experimental data for this compound in supercapacitor applications, the following table summarizes the typical electrochemical performance of other well-characterized transition metal oxides. This data provides a crucial baseline for evaluating the potential of novel materials like OsO₂.[1] The performance of these materials can vary significantly depending on the synthesis method, electrode architecture, and electrolyte used.[1]

MaterialSpecific Capacitance (F/g)Energy Density (Wh/kg)Power Density (W/kg)Cycling Stability (% retention after cycles)
Ruthenium (IV) Oxide (RuO₂) (Hydrous) 600 - 800+20 - 35> 10,000> 90% after 10,000
**Manganese (IV) Oxide (MnO₂) **150 - 30010 - 25~ 5,00080 - 90% after 5,000
Nickel Oxide (NiO) 400 - 200020 - 45~ 3,00080 - 90% after 3,000
Vanadium Pentoxide (V₂O₅) 200 - 50030 - 60~ 1,000~ 80% after 1,000

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of OsO₂ nanoparticles, the fabrication of supercapacitor electrodes, and their subsequent electrochemical characterization.

Protocol 1: Synthesis of this compound Nanoparticles via Hydrolysis

This protocol describes the synthesis of OsO₂ nanospheres through the hydrolysis of a potassium hexachloroosmate precursor in an aqueous solution under hydrothermal conditions.

Materials:

  • Potassium (IV) hexachloroosmate (K₂OsCl₆)

  • Deionized water

  • High-pressure autoclave

  • Centrifuge

  • Vacuum oven

Procedure:

  • Prepare an aqueous solution of K₂OsCl₆ at the desired concentration (e.g., 0.01 M).

  • Transfer the solution to a high-pressure autoclave.

  • Heat the autoclave to the desired temperature (e.g., 200 °C) and maintain it for a specific duration (e.g., 24 hours). The temperature and time can be varied to control the size of the nanoparticles.

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Collect the precipitated OsO₂ nanospheres by centrifugation or filtration.

  • Wash the collected nanoparticles with deionized water and ethanol (B145695) to remove any unreacted precursors or byproducts.

  • Dry the final product in a vacuum oven at 60 °C.

Characterization:

  • Morphology and Size: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Crystal Structure: X-ray Diffraction (XRD) to confirm the rutile-type crystal structure of OsO₂.

Protocol 2: Fabrication of OsO₂ Supercapacitor Electrode

This protocol details the preparation of a working electrode using the synthesized OsO₂ nanoparticles.

Materials:

  • Synthesized OsO₂ nanoparticles (active material)

  • Carbon black (conductive agent)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Nickel foam or carbon cloth (current collector)

  • Slurry coater or doctor blade

  • Vacuum oven

Procedure:

  • Prepare a slurry by mixing the active material (OsO₂), conductive agent (carbon black), and binder (PVDF) in a weight ratio of 80:10:10 in a suitable amount of NMP solvent.[1]

  • Thoroughly grind the mixture in a mortar or use a planetary ball mill to ensure a homogeneous slurry.

  • Coat the slurry onto a pre-cleaned current collector (nickel foam or carbon cloth) using a slurry coater or a doctor blade.[1]

  • Dry the coated electrode in a vacuum oven at 80-120 °C for 12 hours to completely remove the solvent.[1]

  • Press the dried electrode under a pressure of ~10 MPa to ensure good contact between the active material and the current collector.

  • The mass loading of the active material on the electrode should be accurately measured.

Protocol 3: Electrochemical Characterization

This protocol outlines the standard three-electrode setup and techniques for evaluating the electrochemical performance of the fabricated OsO₂ electrode.

Electrochemical Cell Setup:

  • Working Electrode: The fabricated OsO₂ electrode.[1]

  • Counter Electrode: A platinum wire or a large-surface-area activated carbon electrode.[1]

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[1]

  • Electrolyte: An aqueous solution of 1M H₂SO₄ or 6M KOH.[1]

A. Cyclic Voltammetry (CV):

  • Objective: To assess the capacitive behavior, potential window, and qualitative charge storage mechanism.[1]

  • Procedure:

    • Cycle the potential of the working electrode within a defined potential window at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s).[1]

    • Record the resulting current.

  • Data Analysis: The specific capacitance (C, in F/g) is calculated from the CV curve using the formula: C = (∫I dV) / (2 * v * ΔV * m) where ∫I dV is the integrated area of the CV curve, v is the scan rate, ΔV is the potential window, and m is the mass of the active material.[1]

B. Galvanostatic Charge-Discharge (GCD):

  • Objective: To determine the specific capacitance, energy density, power density, and coulombic efficiency under constant current conditions.[1]

  • Procedure:

    • Charge and discharge the electrode at various constant current densities within the determined potential window.

  • Data Analysis:

    • Specific Capacitance (C): C = (I * Δt) / (ΔV * m), where I is the discharge current, Δt is the discharge time, ΔV is the potential window during discharge (excluding the IR drop), and m is the mass of the active material.[1]

    • Energy Density (E): E = (C * ΔV²) / (2 * 3.6) (in Wh/kg)

    • Power Density (P): P = (E * 3600) / Δt (in W/kg)

C. Electrochemical Impedance Spectroscopy (EIS):

  • Objective: To investigate the internal resistance, charge transfer kinetics, and ion diffusion behavior.[1]

  • Procedure:

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific DC potential.[1]

  • Data Analysis: The resulting impedance data is plotted as a Nyquist plot to determine the equivalent series resistance (ESR), charge transfer resistance, and Warburg impedance.[1]

Visualizations

G cluster_synthesis Protocol 1: OsO₂ Nanoparticle Synthesis start_synthesis Prepare K₂OsCl₆ Solution autoclave Hydrothermal Reaction in Autoclave start_synthesis->autoclave Transfer cool_down Cool to Room Temperature autoclave->cool_down collect Collect Precipitate (Centrifugation) cool_down->collect wash Wash with DI Water & Ethanol collect->wash dry Dry in Vacuum Oven wash->dry characterize_synthesis Characterize (TEM, XRD) dry->characterize_synthesis

Workflow for the synthesis of OsO₂ nanoparticles.

G cluster_fabrication Protocol 2: Electrode Fabrication mix_slurry Mix OsO₂, Carbon Black, PVDF in NMP coat_collector Coat Slurry on Current Collector mix_slurry->coat_collector dry_electrode Dry Electrode in Vacuum Oven coat_collector->dry_electrode press_electrode Press Electrode dry_electrode->press_electrode measure_mass Measure Active Material Mass press_electrode->measure_mass

Experimental workflow for electrode fabrication.

G cluster_mechanism Conceptual Pseudocapacitive Charge Storage in OsO₂ electrode OsO₂ Electrode Surface Os(IV) electrolyte Electrolyte Ion (e.g., H⁺) electrode:f0->electrolyte Oxidation Os(IV) -> Os(V) + e⁻ electrolyte->electrode:f0 Reduction Os(V) + e⁻ -> Os(IV) charge Charge discharge Discharge

Pseudocapacitive charge storage mechanism in OsO₂.

Conclusion

While comprehensive performance data for this compound in supercapacitor applications is still emerging, its theoretical potential as a high-performance pseudocapacitive material warrants significant investigation. The protocols outlined in this document provide a robust framework for the synthesis, fabrication, and characterization of OsO₂-based electrodes. By following these standardized methodologies and utilizing the provided benchmark data for comparison, researchers can systematically evaluate the viability of OsO₂ and contribute to the development of next-generation energy storage technologies. Further research is crucial to unlock the full potential of this promising material.

References

Application Notes and Protocols for Osmium Tetroxide (OsO₄) Staining in Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Osmium tetroxide (OsO₄) is a critical reagent in biological electron microscopy, serving a dual role as a secondary fixative and a heavy metal staining agent.[1][2][3] While the protocol involves Osmium Tetroxide (Osmium in its +8 oxidation state), the resulting contrast in the electron microscope image is generated by the deposition of electron-dense Osmium Dioxide (OsO₂, Osmium in the +4 oxidation state) within the tissue.[2][4][5]

Mechanism of Action: The primary function of OsO₄ is to react with unsaturated fatty acids present in lipids, particularly within cellular membranes.[2][3] As a powerful oxidizing agent, it crosslinks these lipids by forming osmate esters, which immobilizes them and preserves the fine ultrastructure of membranes that would otherwise be extracted during the dehydration steps of sample preparation.[2] During this reaction, OsO₄ is reduced, leading to the deposition of the lower-oxidation state, electron-dense OsO₂ in these lipid-rich areas.[4][5] This deposition is what provides the high contrast observed in transmission electron microscopy (TEM) images, making membranes and lipid droplets appear dark or "electron-dense".[6][7]

Advantages:

  • Excellent Contrast: Provides superior contrast for biological membranes and lipid-containing structures.[2]

  • Lipid Preservation: Acts as an effective fixative for lipids, preventing their loss during sample processing.[2][8]

  • Protein Stabilization: Stabilizes many proteins by transforming them into gels without destroying their structural features, which aids in preserving the overall cellular architecture.[8]

Protocol Variations: To enhance staining, particularly of glycogen (B147801) and membranes, OsO₄ is often used in combination with potassium ferrocyanide.[2][9][10] This is sometimes referred to as "reduced osmium" staining.[2]

Safety Precautions: Osmium tetroxide is extremely toxic, volatile, and has a high vapor pressure.[1] It must be handled with extreme care in a certified fume hood while wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[1][11] It is supplied in sealed glass ampoules and should be prepared and stored in tightly sealed containers.[1][11]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for OsO₄ staining protocols. Note that optimal conditions may vary depending on the specific tissue type and experimental goals.

ParameterTypical Range / ValueNotes
Primary Fixative 2.5% - 4% Glutaraldehyde (B144438) in 0.1 M BufferPrimary fixation with an aldehyde is a prerequisite for preserving protein structures before lipid fixation.[12]
Buffer System 0.1 M Phosphate Buffer (PB) or 0.1 M Sodium CacodylateThe buffer is used to maintain a stable pH (typically around 7.4) and osmolarity.[2][10][12]
OsO₄ Concentration 1% - 2% (w/v) in buffer or distilled water1% is most common for standard protocols.[2][10][12] 2% and 4% solutions are also used.[2][6]
Additives (Optional) 1.5% Potassium FerrocyanideAdded to the OsO₄ solution to enhance membrane and glycogen contrast.[2][10]
Incubation Temperature 4°C or Room Temperature4°C is often preferred to slow the rate of reaction and potentially improve morphological preservation.[2][10]
Incubation Time 30 minutes - 2 hoursDuration depends on the size and density of the tissue sample.[2][10][12] Smaller samples require less time.
Dehydration Series Graded Ethanol (B145695) or Acetone (B3395972) (e.g., 30%, 50%, 70%...100%)Gradual dehydration is essential to remove water without causing significant shrinkage or distortion of the tissue.[10][12]
Section Thickness 60 - 90 nm (Ultrathin)This thickness (silver-yellow interference color) is optimal for electron penetration in a standard TEM.[12]

Experimental Protocol: Standard OsO₄ Post-Fixation for TEM

This protocol describes a standard procedure for preparing biological tissue samples for transmission electron microscopy, following primary aldehyde fixation.

Materials and Reagents:

  • Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer)

  • 0.1 M Sodium Cacodylate buffer (or 0.1 M Phosphate Buffer), pH 7.4

  • Osmium Tetroxide (OsO₄), typically from a 4% aqueous stock solution

  • Potassium Ferrocyanide (optional)

  • Distilled water (ddH₂O)

  • Graded series of ethanol or acetone (e.g., 30%, 50%, 70%, 90%, 100%)

  • Propylene (B89431) oxide (or equivalent transitional solvent)

  • Epoxy resin (e.g., Epon 812)

  • Glass vials

  • Pipettes

  • Fume hood

  • Tissue rotator

  • Embedding molds and oven

Procedure:

  • Primary Fixation:

    • Fix small tissue blocks (~1 mm³) in a primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer) for at least 2 hours at 4°C.

  • Buffer Wash:

    • Remove the primary fixative and wash the tissue blocks extensively with 0.1 M sodium cacodylate buffer.[10] Perform at least three washes of 15 minutes each on a rotator to remove all residual aldehyde.[10]

  • Post-Fixation (Osmium Staining):

    • WORK IN A FUME HOOD.

    • Prepare the post-fixation solution. A common formulation is 1% OsO₄ with 1.5% potassium ferrocyanide in 0.1 M sodium cacodylate buffer.[10]

    • Immerse the tissue blocks in the OsO₄ solution.

    • Incubate for 1-2 hours at 4°C on a rotator.[10] The tissue will turn black during this step.[3]

  • Water Wash:

    • Carefully remove the OsO₄ solution (dispose of according to institutional hazardous waste guidelines).

    • Rinse the tissue blocks thoroughly with distilled water (ddH₂O).[10] Perform at least three washes of 10 minutes each.[10]

  • Dehydration:

    • Gradually dehydrate the tissue through a graded series of ethanol or acetone.[10][12] A typical series would be:

      • 50% ethanol for 15 min

      • 70% ethanol for 15 min

      • 90% ethanol for 15 min

      • 100% ethanol, three times for 15 min each

    • Incubation times may need to be adjusted based on sample size.

  • Infiltration:

    • Remove the final 100% ethanol wash and replace it with propylene oxide for 2x 15-minute incubations.

    • Infiltrate the tissue with a 1:1 mixture of resin and propylene oxide for at least 1-2 hours.[12]

    • Transfer to a 2:1 mixture of resin to propylene oxide and leave overnight in a desiccator to allow the propylene oxide to evaporate.[12]

    • Place the tissue in 100% fresh resin for at least 2 hours.

  • Embedding and Polymerization:

    • Place individual tissue blocks into embedding molds filled with fresh 100% resin.[12]

    • Orient the tissue as required.

    • Polymerize the resin in an oven at 60°C for 48 hours.[12]

  • Sectioning and Post-Staining:

    • Trim the resin block and cut ultrathin sections (60-90 nm).[12]

    • Collect sections onto TEM grids.

    • For enhanced contrast of additional cellular components, grids are typically post-stained with solutions like uranyl acetate (B1210297) and lead citrate.[12]

Visualizations

Workflow Experimental Workflow for Osmium Tetroxide Staining cluster_prep Sample Preparation cluster_stain Staining & Dehydration cluster_embed Embedding & Sectioning PrimaryFix 1. Primary Fixation (e.g., Glutaraldehyde) BufferWash1 2. Buffer Wash PrimaryFix->BufferWash1 OsO4 3. Post-Fixation (1% Osmium Tetroxide) BufferWash1->OsO4 WaterWash 4. Water Wash OsO4->WaterWash Dehydration 5. Dehydration (Graded Ethanol/Acetone) WaterWash->Dehydration Infiltration 6. Resin Infiltration Dehydration->Infiltration Embedding 7. Embedding & Polymerization Infiltration->Embedding Sectioning 8. Ultrathin Sectioning Embedding->Sectioning Imaging 9. TEM Imaging Sectioning->Imaging

Caption: Workflow for Osmium Tetroxide Staining in Electron Microscopy.

References

Application Notes and Protocols for Osmium Tetroxide in Lipid Fixation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Osmium Tetroxide (OsO₄) for the fixation of lipids in biological tissue samples for electron microscopy. Osmium tetroxide is a critical reagent for preserving the ultrastructure of cellular membranes and lipid droplets, which would otherwise be lost during sample processing.[1] This document outlines the chemical mechanism, safety precautions, detailed experimental protocols, and key parameters for successful lipid fixation.

Introduction

Osmium tetroxide is widely employed as a secondary fixative in electron microscopy, following primary fixation with an aldehyde such as glutaraldehyde (B144438).[1] Its primary roles are to stabilize and stain lipids and to enhance contrast in the final image.[2][3] The high electron density of osmium atoms significantly increases the scattering of electrons, making lipid-rich structures appear dark in transmission electron microscopy (TEM) images.[1][3]

Mechanism of Action

Osmium tetroxide is a strong oxidizing agent that reacts with the carbon-carbon double bonds present in unsaturated fatty acids, which are abundant in biological membranes and lipid droplets.[1][4] This reaction forms a cyclic osmate ester, which effectively cross-links adjacent lipid molecules.[5][6] This cross-linking immobilizes the lipids, preventing their extraction during the subsequent dehydration and embedding steps of sample preparation.[1] The osmium is reduced from its +8 oxidation state to lower, more stable states, such as +6 and +4 (as osmium dioxide), which are responsible for the staining effect.[1][7][8]

Safety Precautions

Osmium tetroxide is extremely toxic, volatile, and corrosive.[9][10] It can fix tissues on contact, including the cornea, potentially leading to blindness.[1][10] All work with OsO₄, in both solid and solution form, must be conducted in a certified chemical fume hood.[10][11][12]

Mandatory Personal Protective Equipment (PPE):

  • Full-face protection or chemical splash goggles (safety glasses are insufficient).[10][11]

  • Disposable nitrile gloves (double-gloving is recommended).[10]

  • A lab coat, fully buttoned.[11][12]

Handling and Storage:

  • Purchase OsO₄ in solution form to avoid handling the crystalline powder.[11]

  • Store OsO₄ solutions in tightly sealed containers within secondary containment in a designated, locked, and well-ventilated area.[9][12]

  • Prepare the smallest volume of working solution necessary.[11]

  • Decontaminate all labware that has come into contact with OsO₄ by rinsing with corn oil or aqueous solutions of sodium sulfide (B99878) or sodium sulfite.[11]

Spill and Exposure Procedures:

  • In case of skin contact, flush the affected area with water for at least 15 minutes and remove contaminated clothing.[10]

  • For eye contact, flush with water for at least 15 minutes, holding the eyelids open.[10]

  • If inhaled, move the individual to fresh air immediately.[10][11]

  • Seek immediate medical attention for any exposure.[10]

Quantitative Data for Lipid Fixation

The following table summarizes key quantitative parameters for successful lipid fixation using Osmium Tetroxide. These values may require optimization depending on the specific tissue type and experimental goals.[13]

ParameterValueNotes
Primary Fixative 2.5% GlutaraldehydeIn 0.1 M sodium cacodylate or phosphate (B84403) buffer (pH 7.4).[1]
Primary Fixation Time 1 - 2 hours at room temperature or overnight at 4°CLonger times may be needed for larger samples.[1]
OsO₄ Concentration 1% - 2% (w/v)Commonly prepared in 0.1 M sodium cacodylate or phosphate buffer.[1][5]
Post-Fixation Time 1 - 2 hoursCan range from 30 minutes to overnight depending on sample size.[1]
Temperature 4°C or Room Temperature4°C is often used to slow the reaction and improve morphological preservation.[1]
Buffer System 0.1 M Sodium Cacodylate or 0.1 M Phosphate Buffer (PB)Maintains a stable pH (typically around 7.4) and osmolarity.[1]

Experimental Protocols

Protocol 1: Standard Osmium Tetroxide Post-Fixation for TEM

This protocol is a standard procedure for the post-fixation of biological tissues after primary aldehyde fixation.[1]

  • Primary Fixation: Fix the sample in 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer for 1-2 hours at room temperature or overnight at 4°C.[1]

  • Buffer Wash: Wash the samples thoroughly in 0.1 M sodium cacodylate buffer. Perform at least three washes of 10-15 minutes each to remove excess glutaraldehyde.[1]

  • Post-Fixation: Prepare a 1% OsO₄ solution in 0.1 M sodium cacodylate buffer. Immerse the samples in this solution for 1-2 hours at 4°C.[1]

  • Buffer/Water Wash: After osmication, wash the samples to remove excess OsO₄. Perform three rinses of 10 minutes each in distilled water.[1]

  • Dehydration: Dehydrate the samples through a graded ethanol (B145695) or acetone (B3395972) series (e.g., 30%, 50%, 70%, 90%, 100%, 100%, 100% for 10-15 minutes each).[1][14]

  • Infiltration and Embedding: Infiltrate the dehydrated samples with a suitable resin (e.g., Epon or Spurr's resin) and polymerize according to the manufacturer's instructions.[1]

Protocol 2: Osmium Tetroxide - Potassium Ferrocyanide Staining

This method enhances the contrast of membranes and glycogen.[1][15]

  • Primary Fixation and Wash: Follow steps 1 and 2 from Protocol 1.

  • Post-Fixation/Staining: Prepare a staining solution containing 1% OsO₄ and 1.5% potassium ferrocyanide in 0.1 M sodium cacodylate buffer. It is crucial to mix the OsO₄ and buffer first, then add the potassium ferrocyanide.[1][15]

  • Incubation: Immerse the samples in the OsO₄-ferrocyanide solution for 1-2 hours at 4°C on a rotator.[1]

  • Water Wash: Wash the samples thoroughly with distilled water (3 x 10 minutes) to remove all traces of the staining solution.[1]

  • Dehydration and Embedding: Proceed with dehydration and resin embedding as described in steps 5 and 6 of Protocol 1.

Visualizations

G cluster_workflow Experimental Workflow for Lipid Fixation A Primary Fixation (e.g., 2.5% Glutaraldehyde) B Buffer Wash (e.g., 0.1M Sodium Cacodylate) A->B C Secondary Fixation (1% Osmium Tetroxide) B->C D Buffer/Water Wash C->D E Dehydration (Graded Ethanol Series) D->E F Resin Infiltration E->F G Embedding & Polymerization F->G H Sectioning & Imaging G->H

Caption: A typical workflow for preparing tissue samples for electron microscopy using osmium tetroxide.

G cluster_mechanism Chemical Mechanism of Lipid Fixation A Osmium Tetroxide (OsO₈) C Cyclic Osmate Ester Intermediate A->C B Unsaturated Fatty Acid (C=C double bond) B->C D Cross-linked Lipids (Fixed and Stained) C->D Reduction of Osmium

Caption: The reaction of osmium tetroxide with unsaturated lipids to form cross-links.

References

Application Notes and Protocols for Osmium (IV) Oxide in Gas Sensing

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Osmium (IV) Oxide (OsO₂) in Gas Sensing Applications Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (OsO₂), a conductive rutile-structured oxide, is emerging as a valuable material in the field of chemical gas sensing. While not typically used as a primary sensing layer, it has demonstrated significant potential as a catalyst or sensitizer (B1316253) when decorating the surface of other metal oxide semiconductors. The addition of osmium oxide nanoparticles to materials like tungsten trioxide (WO₃) can enhance sensitivity, adjust selectivity, and improve the overall performance of gas sensors.[1] This is attributed to osmium oxide's ability to increase the number of active sites for oxygen adsorption and facilitate the breakdown of target gas molecules through catalytic effects, a phenomenon known as chemical sensitization.[1]

These application notes provide a comprehensive overview of the use of osmium oxide as a sensitizer in gas sensor fabrication, detailing the synthesis of the sensing material, sensor fabrication, and gas measurement protocols. Performance data for detecting key analytes such as hydrogen (H₂), nitrogen dioxide (NO₂), and ethanol (B145695) (EtOH) are presented for comparative analysis.

Sensing Mechanism with Osmium Oxide Decoration

The gas sensing mechanism of metal oxide semiconductors (MOS) relies on the change in electrical resistance upon interaction with target gases. For an n-type semiconductor like tungsten trioxide, the process begins with oxygen molecules from the air adsorbing onto the material's surface. At elevated operating temperatures (e.g., 250 °C), these oxygen molecules capture electrons from the semiconductor's conduction band, forming various ionosorbed oxygen species (O₂⁻, O⁻). This electron capture creates a depletion layer at the surface, thereby increasing the baseline resistance of the sensor.

When a reducing gas (e.g., H₂, EtOH) is introduced, it reacts with the adsorbed oxygen species. This reaction releases the trapped electrons back into the conduction band, which narrows the depletion layer and decreases the sensor's resistance. Conversely, when an oxidizing gas (e.g., NO₂) is introduced, it extracts more electrons from the surface, widening the depletion layer and further increasing the sensor's resistance.

The role of osmium oxide nanoparticles is to enhance this process. By decorating the surface of the primary metal oxide (e.g., WO₃ nanowires), the OsO₂ particles act as highly active sites, increasing the surface area available for oxygen adsorption.[1] This leads to a greater number of reactive oxygen species on the surface, amplifying the resistance change upon interaction with target gases and thus enhancing the sensor's response.[1]

Sensing_Mechanism Figure 1: Gas Sensing Mechanism of OsO2-Decorated n-Type Semiconductor cluster_0 1. Oxygen Adsorption (in Air) cluster_1 2. Gas Interaction WO3 WO3 Nanowire Surface OsO2 OsO2 Nanoparticle WO3->OsO2 Decorated by e_minus e- WO3->e_minus Provides Depletion Electron Depletion Layer WO3->Depletion Resistance ↓ Reaction_O Reaction: NO2 + e- → NO2⁻ O2 O2 (from Air) O2->WO3 Adsorbs O_ads O⁻ (adsorbed) O2->O_ads Forms e_minus->O2 Charge Transfer O_ads->Depletion Creates Reaction_R Reaction: H2 + O⁻ → H2O + e- Depletion->WO3 Resistance ↑ Gas_Reducing Reducing Gas (e.g., H2) Gas_Reducing->O_ads Reacts with Gas_Oxidizing Oxidizing Gas (e.g., NO2) Gas_Oxidizing->WO3 Extracts e- from e_plus e- (released) Reaction_R->e_plus Releases e_plus->WO3 Returns to Conduction Band

Caption: Figure 1: Gas Sensing Mechanism of OsO2-Decorated n-Type Semiconductor.

Experimental Protocols

Protocol 1: Synthesis of OsO₂-Decorated WO₃ Nanowires

This protocol details the synthesis of pristine tungsten trioxide (WO₃) nanowires and osmium oxide-decorated WO₃ nanowires using the Aerosol-Assisted Chemical Vapor Deposition (AACVD) technique.[1]

Materials:

  • Tungsten hexacarbonyl (W(CO)₆, 99.9%) - WO₃ precursor

  • Osmium(VIII) oxide (OsO₄, 99.8%) - OsO₂ precursor

  • Acetone (B3395972) (ACS grade)

  • Methanol (ACS grade)

  • Nitrogen (N₂, high purity) - Carrier gas

  • Alumina (B75360) (Al₂O₃) substrates with pre-printed gold electrodes

Equipment:

  • AACVD reactor with a tube furnace

  • Ultrasonic aerosol generator (1 MHz)

  • Mass flow controllers

  • Sonicator bath

  • Analytical balance

Procedure:

  • Precursor Solution Preparation (Pristine WO₃):

    • Dissolve 150 mg of tungsten hexacarbonyl (W(CO)₆) in a solvent mixture of 16 mL of acetone and 4 mL of methanol.

    • Sonicate the solution for approximately 15 minutes until the precursor is fully dissolved.

  • Precursor Solution Preparation (OsO₂-Decorated WO₃):

    • First, prepare the tungsten precursor solution as described in step 1.

    • To this solution, add Osmium(VIII) oxide (OsO₄) to achieve the desired loading level. Two loading concentrations have been documented:

      • Low Load: Add 2.5 mg of OsO₄.

      • High Load: Add 10 mg of OsO₄.

    • Sonicate the final solution for an additional 15 minutes to ensure complete dissolution and mixing.

  • AACVD Deposition:

    • Place the alumina substrates into the tube furnace of the AACVD reactor.

    • Heat the furnace to the deposition temperature of 375 °C .

    • Transfer the prepared precursor solution into the ultrasonic aerosol generator. The 1 MHz ultrasonic waves will convert the solution into a micro-droplet aerosol.

    • Use nitrogen as a carrier gas to transport the aerosol into the heated reaction zone.

    • Deposit the material onto the substrates. Note: The specific deposition time and carrier gas flow rate should be optimized based on the reactor geometry to achieve a uniform nanowire film.

  • Post-Deposition Annealing:

    • After deposition, anneal the substrates in air to remove any residual carbon from the precursor decomposition and to enhance the crystallinity of the nanowires. Note: A typical annealing process involves heating at 400-500°C for 1-2 hours.

Synthesis_Workflow Figure 2: Workflow for Sensor Material Synthesis via AACVD cluster_solution Precursor Solution Preparation cluster_deposition AACVD Process cluster_final Final Steps P1 Dissolve 150mg W(CO)6 in 16mL Acetone + 4mL Methanol P2 Sonicate for 15 min P1->P2 P3 Add OsO4 Precursor (2.5mg or 10mg) P2->P3 For OsO2 decoration D2 Generate Aerosol (1 MHz Ultrasonic Nebulizer) P2->D2 Pristine WO3 P4 Sonicate for 15 min P3->P4 P4->D2 OsO2-Decorated WO3 D1 Place Al2O3 Substrates in Furnace at 375°C D4 Deposit Nanowire Film D1->D4 D3 Transport Aerosol with N2 Carrier Gas D2->D3 D3->D4 F1 Post-Deposition Annealing D4->F1 F2 Material Characterization (SEM, TEM, etc.) F1->F2

Caption: Figure 2: Workflow for Sensor Material Synthesis via AACVD.

Protocol 2: Gas Sensing Measurements

This protocol describes the methodology for evaluating the gas sensing performance of the fabricated sensors.

Equipment:

  • Gas testing chamber (stainless steel)

  • Mass flow controllers for target gases and carrier gas (dry air)

  • Heater stage with temperature controller

  • Source measure unit for resistance measurement

  • Data acquisition system

Procedure:

  • Sensor Placement and Stabilization:

    • Mount the sensor inside the gas testing chamber.

    • Heat the sensor to the optimal operating temperature of 250 °C .[1]

    • Establish a stable baseline resistance by flowing dry air through the chamber for an extended period (e.g., 60 minutes).

  • Gas Exposure Cycles:

    • The measurement protocol consists of three repeated cycles for each of the four increasing concentrations of the target gas.[1]

    • Exposure Phase: Introduce the target gas at a specific concentration mixed with dry air into the chamber for 30 minutes . Continuously record the sensor's resistance during this period.[1]

    • Recovery Phase: Stop the flow of the target gas and purge the chamber with dry air for 30 minutes to allow the sensor's resistance to return to its baseline.[1]

    • Repeat this exposure/recovery cycle two more times for the same concentration to test for repeatability.

  • Concentration Variation:

    • After completing the three cycles for the first concentration, proceed to the next higher concentration and repeat the entire procedure.

    • The documented concentration ranges for testing are:

      • Hydrogen (H₂): ppm levels

      • Nitrogen Dioxide (NO₂): ppb and ppm levels

      • Ethanol (EtOH): ppm levels

  • Data Analysis:

    • Calculate the sensor response (S) for each concentration. The formula depends on the type of gas:

      • For reducing gases (H₂, EtOH): S = R_air / R_gas (where R_air is the baseline resistance in air and R_gas is the resistance in the target gas).

      • For oxidizing gases (NO₂): S = R_gas / R_air .

    • Determine the response time (t_res) and recovery time (t_rec), typically defined as the time taken to reach 90% of the total resistance change.

Performance Data

The performance of sensors based on pristine WO₃ and WO₃ decorated with two different loadings of osmium oxide was evaluated at an operating temperature of 250 °C.

Qualitative Performance Summary
  • Hydrogen (H₂): The two sensors loaded with osmium oxide show a higher response to H₂ compared to the pristine WO₃ sensor.[1] This indicates a significant sensitizing effect of OsO₂ for hydrogen detection.

  • Nitrogen Dioxide (NO₂): The sensor with the higher loading of osmium oxide exhibits the highest sensitivity (slope of the calibration curve) for NO₂ detection.[1]

  • Ethanol (EtOH): The addition of osmium oxide has an inverse effect on ethanol sensing. The sensor with the higher loading of osmium shows the lowest response. The sensor with the low OsO₂ load behaves similarly to the pristine sensor.[1]

Quantitative Data Tables

The following tables summarize the mean sensor response (S) calculated from three repeated measurement cycles at various gas concentrations.

Table 1: Sensor Response (S) to Hydrogen (H₂) at 250 °C

Concentration Pristine WO₃ (S = R_air / R_gas) WO₃ / Low Load OsO₂ (S = R_air / R_gas) WO₃ / High Load OsO₂ (S = R_air / R_gas)
~50 ppm ~1.2 ~1.6 ~1.8
~100 ppm ~1.4 ~2.0 ~2.2
~250 ppm ~1.6 ~2.5 ~2.8
~500 ppm ~1.8 ~3.0 ~3.3

Note: Response values are estimated from published calibration curves.

Table 2: Sensor Response (S) to Nitrogen Dioxide (NO₂) at 250 °C

Concentration Pristine WO₃ (S = R_gas / R_air) WO₃ / Low Load OsO₂ (S = R_gas / R_air) WO₃ / High Load OsO₂ (S = R_gas / R_air)
~250 ppb ~3.5 ~4.0 ~5.5
~500 ppb ~5.0 ~6.0 ~8.0
~1 ppm ~7.5 ~8.5 ~12.0
~2 ppm ~10.0 ~11.5 ~16.0

Note: Response values are estimated from published calibration curves.

Table 3: Sensor Response (S) to Ethanol (EtOH) at 250 °C

Concentration Pristine WO₃ (S = R_air / R_gas) WO₃ / Low Load OsO₂ (S = R_air / R_gas) WO₃ / High Load OsO₂ (S = R_air / R_gas)
~25 ppm ~2.5 ~2.6 ~2.0
~50 ppm ~3.5 ~3.6 ~2.8
~100 ppm ~5.0 ~5.1 ~4.0
~200 ppm ~7.0 ~7.2 ~5.5

Note: Response values are estimated from published calibration curves.

Table 4: Response and Recovery Times

Gas Characteristic Observation
H₂, NO₂, EtOH Response / Recovery Cycle The documented experimental protocol used 30-minute exposure and 30-minute recovery periods to ensure full saturation and return to baseline.[1]

| H₂, NO₂, EtOH | Response Time (t₉₀) / Recovery Time (t₉₀) | Specific t₉₀ values are not explicitly stated in the source literature. However, visual analysis of the response curves suggests that for most concentrations, the majority of the resistance change occurs within the first 5-10 minutes of the exposure/recovery phase. |

Conclusion

This compound serves as an effective sensitizer for enhancing the performance of tungsten trioxide nanowire-based gas sensors. The AACVD method provides a viable route for the one-step synthesis of these decorated nanomaterials. Experimental data confirms that OsO₂ loading significantly improves the sensor response to hydrogen (H₂) and nitrogen dioxide (NO₂), making it a promising strategy for developing more sensitive detectors for these gases. Conversely, for ethanol detection, OsO₂ loading appears to decrease the sensor response. These findings open avenues for tuning the selectivity of MOS gas sensors by using targeted catalytic decorations. Further research is warranted to optimize the osmium loading concentration and explore its effects on other metal oxide sensing platforms and for different target analytes.

References

Application Notes and Protocols for the Fabrication of Osmium Dioxide (OsO2)-Based Resistive Switching Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resistive switching random-access memory (RRAM) has emerged as a promising candidate for next-generation non-volatile memory technologies due to its simple structure, high-density integration, fast switching speed, and low power consumption.[1] The core of an RRAM device is a metal-insulator-metal (MIM) structure, where the insulating layer exhibits a reversible change in resistance upon the application of an external electric field.[2] This phenomenon, known as resistive switching, is the basis for storing information in two distinct resistance states: a high-resistance state (HRS or 'OFF' state) and a low-resistance state (LRS or 'ON' state).[1]

While various metal oxides, such as hafnium dioxide (HfO₂), titanium dioxide (TiO₂), and zinc oxide (ZnO), have been extensively studied for RRAM applications, the exploration of osmium dioxide (OsO₂) as a resistive switching material is still in its nascent stages. Theoretical advantages of OsO₂, such as its high density and potential for stable oxide formation, make it an intriguing material for investigation in this field.

This document provides a comprehensive guide for the fabrication of OsO₂-based resistive switching devices. Given the limited specific literature on OsO₂ RRAMs, this guide combines established protocols for common metal-oxide RRAM fabrication with the available data on osmium and osmium oxide thin film deposition. The protocols and data are intended to serve as a foundational methodology for researchers venturing into the fabrication and characterization of novel OsO₂-based memory devices.

General Fabrication Workflow for Metal-Oxide Resistive Switching Devices

The fabrication of a metal-oxide-based resistive switching device typically involves a multi-step process, including substrate preparation, bottom electrode deposition, resistive switching layer deposition, and top electrode deposition.

G cluster_0 Substrate Preparation cluster_1 Bottom Electrode Deposition cluster_2 Resistive Switching Layer Deposition cluster_3 Top Electrode Deposition Substrate Cleaning Substrate Cleaning BE Deposition Deposition (e.g., Sputtering, Evaporation) Substrate Cleaning->BE Deposition BE Patterning Patterning (Photolithography & Etching) BE Deposition->BE Patterning Oxide Deposition OsO₂ Thin Film Deposition (e.g., Sputtering, ALD, PLD) BE Patterning->Oxide Deposition TE Deposition Deposition (e.g., Sputtering, Evaporation) Oxide Deposition->TE Deposition TE Patterning Patterning (Lift-off or Shadow Mask) TE Deposition->TE Patterning

Figure 1: General fabrication workflow for metal-oxide resistive switching devices.

Experimental Protocols

Substrate Preparation

A clean and smooth substrate surface is crucial for the deposition of high-quality thin films. Common substrates include silicon wafers with a silicon dioxide (SiO₂) layer, glass, or flexible substrates.

Protocol for Substrate Cleaning:

  • Initial Cleaning: Immerse the substrates in a beaker containing acetone (B3395972) and sonicate for 10-15 minutes to remove organic contaminants.

  • Second Solvent Clean: Transfer the substrates to a beaker with isopropyl alcohol (IPA) and sonicate for another 10-15 minutes.

  • Deionized (DI) Water Rinse: Rinse the substrates thoroughly with DI water.

  • Drying: Dry the substrates using a nitrogen (N₂) gun.

  • Optional Plasma Cleaning: For an atomically clean surface, perform an oxygen or argon plasma treatment for 5-10 minutes.

Bottom Electrode Deposition

The bottom electrode should be chemically inert and have good electrical conductivity. Platinum (Pt) is a common choice due to its stability at high temperatures and resistance to oxidation.

Protocol for Platinum (Pt) Bottom Electrode Deposition by DC Magnetron Sputtering:

  • Target: High-purity Platinum (Pt) target (e.g., 99.99%).

  • Substrate: Cleaned SiO₂/Si substrate.

  • Sputtering Parameters:

    • Base Pressure: < 5 x 10⁻⁶ Torr

    • Working Pressure: 3-10 mTorr

    • Sputtering Gas: Argon (Ar)

    • Gas Flow Rate: 10-30 sccm

    • Sputtering Power: 50-150 W (DC)

    • Deposition Temperature: Room temperature to 300 °C

    • Deposition Time: Varies based on desired thickness (e.g., 100 nm).

  • Patterning (Optional): Standard photolithography and etching processes can be used to pattern the bottom electrode.

Osmium Dioxide (OsO₂) Resistive Switching Layer Deposition

The deposition of a high-quality, stoichiometric OsO₂ thin film is the most critical step. While specific protocols for OsO₂ for RRAM are scarce, techniques used for other metal oxides can be adapted. Challenges in depositing single-phase OsO₂ have been noted, suggesting that careful optimization of deposition parameters is necessary.[3]

3.1. RF Magnetron Sputtering (Proposed Protocol)

Reactive sputtering from a metallic osmium target in an oxygen-containing atmosphere is a viable approach.

Protocol:

  • Target: High-purity Osmium (Os) target.

  • Substrate: Substrate with pre-deposited bottom electrodes.

  • Sputtering Parameters:

    • Base Pressure: < 5 x 10⁻⁶ Torr

    • Working Pressure: 5-20 mTorr

    • Sputtering Gases: Argon (Ar) and Oxygen (O₂)

    • Ar:O₂ Flow Ratio: This is a critical parameter to be optimized to achieve the desired OsO₂ stoichiometry. Start with a ratio of 10:1 and vary the oxygen flow.

    • Sputtering Power: 50-100 W (RF)

    • Deposition Temperature: Room temperature to 500 °C. Post-deposition annealing in a controlled oxygen environment may be required.

    • Desired Thickness: 10-50 nm.

3.2. Pulsed Laser Deposition (PLD) (Proposed Protocol)

PLD offers good stoichiometric transfer from the target to the substrate.[4]

Protocol:

  • Target: A dense, high-purity OsO₂ ceramic target or a metallic Os target in an oxygen atmosphere.

  • Substrate: Substrate with pre-deposited bottom electrodes.

  • PLD Parameters:

    • Laser: KrF excimer laser (λ = 248 nm)

    • Laser Fluence: 1-3 J/cm²

    • Repetition Rate: 1-10 Hz

    • Target-to-Substrate Distance: 4-7 cm

    • Background Gas: Oxygen

    • Background Pressure: 10-200 mTorr

    • Substrate Temperature: 300-600 °C

3.3. Atomic Layer Deposition (ALD)

ALD allows for precise thickness control and conformal coating, which is beneficial for device scalability. An appropriate osmium precursor and oxidant are required. While ALD of metallic Os has been reported using osmocene and molecular oxygen, developing a process for OsO₂ would require careful selection of precursors and process parameters.[5]

Top Electrode Deposition

The top electrode material can significantly influence the resistive switching behavior. Both inert materials like gold (Au) and platinum (Pt), and active materials like titanium (Ti) or tantalum (Ta) that can form an interfacial oxide layer, are used.

Protocol for Gold (Au) Top Electrode Deposition by Thermal Evaporation (using a shadow mask for patterning):

  • Material: High-purity Gold (Au) pellets or wire.

  • Substrate: Substrate with the deposited OsO₂ layer.

  • Patterning: A shadow mask with desired electrode patterns is placed on the substrate.

  • Evaporation Parameters:

    • Base Pressure: < 5 x 10⁻⁶ Torr

    • Deposition Rate: 0.1-0.5 Å/s

    • Desired Thickness: 50-150 nm.

Data Presentation

Table 1: Deposition Parameters for Common Resistive Switching Oxides
ParameterHfO₂TiO₂ZnO
Deposition Method ALD, Sputtering, PLDSputtering, ALD, Sol-GelSputtering, PLD, Sol-Gel
Precursor/Target Tetrakis(dimethylamido)hafnium (TDMAH) + H₂O (ALD), HfO₂ target (Sputtering)Ti target (reactive sputtering), TiO₂ target (sputtering)ZnO target (sputtering)
Deposition Temp. 200-300 °C (ALD)Room Temp. - 400 °CRoom Temp. - 300 °C
Working Pressure 1-10 mTorr (Sputtering)3-15 mTorr (Sputtering)5-20 mTorr (Sputtering)
Power 50-150 W (RF Sputtering)100-200 W (RF Sputtering)50-150 W (RF Sputtering)
Annealing Temp. 400-600 °C300-500 °C300-500 °C
Table 2: Performance Metrics of Common Metal-Oxide RRAM Devices
Performance MetricHfO₂-basedTiO₂-basedZnO-based
ON/OFF Ratio 10 - 10⁵10² - 10⁴10 - 10³
Set Voltage (V) 0.5 - 2.01.0 - 3.01.0 - 4.0
Reset Voltage (V) -0.5 to -1.5-1.0 to -2.5-1.0 to -3.0
Endurance (cycles) > 10⁶> 10⁴> 10³
Retention (s) > 10⁵> 10⁴> 10⁴
Table 3: Reported Deposition Parameters for Osmium and Osmium Oxide Thin Films (Not specific to RRAM)
Deposition MethodPrecursor/TargetDeposition Temperature (°C)Film CompositionReference
DC Glow DischargeOsmium tetraoxide (OsO₄)-Amorphous Os-O (30 at.% Os, 70 at.% O)[6]
Atomic Layer DepositionOsmocene + O₂325 - 375Metallic Os[5]
Plasma CVDIn-house developed-Osmium[7]
MOCVD--Attempted single-phase OsO₂ (difficulties reported)[3]
RF Magnetron SputteringOs-Ru alloy-Os-Ru alloy[8]

Signaling Pathways and Resistive Switching Mechanism

The resistive switching mechanism in metal oxides is generally attributed to the formation and rupture of conductive filaments (CFs) within the insulating layer.

G cluster_0 Initial State (HRS) cluster_1 SET Process (HRS -> LRS) cluster_2 RESET Process (LRS -> HRS) A Pristine OsO₂ Layer (High Resistance) B Apply Positive Voltage C Oxygen Vacancy Generation & Filament Formation B->C D Conductive Filament Formed (Low Resistance State) C->D E Apply Negative Voltage F Joule Heating & Oxygen Ion Recombination E->F G Filament Ruptured (High Resistance State) F->G

Figure 2: Proposed resistive switching mechanism in OsO₂-based devices.

In the case of OsO₂, it is hypothesized that the switching would be based on the valence change mechanism (VCM), where the migration of oxygen vacancies under an electric field leads to the formation of a conductive filament. The application of a positive voltage to the top electrode (SET operation) would cause oxygen ions to drift, leaving behind a filament of oxygen vacancies (which are electron donors), thus switching the device to the LRS. Conversely, applying a negative voltage (RESET operation) would cause local heating and the recombination of oxygen ions with the vacancies, rupturing the filament and returning the device to the HRS.[1]

Conclusion and Future Outlook

The fabrication of OsO₂-based resistive switching devices presents a novel research avenue with the potential for discovering new material properties for next-generation memory. While direct, established protocols are not yet available, the comprehensive methodologies for other metal-oxide RRAMs provide a solid foundation for initial experiments. The key challenge lies in the controlled deposition of high-quality, stoichiometric OsO₂ thin films. Researchers should focus on systematically optimizing deposition parameters, particularly the oxygen partial pressure and substrate temperature, during sputtering or PLD.

Future work should involve a thorough characterization of the deposited OsO₂ films, including their structural, chemical, and electrical properties. Once functional devices are fabricated, a detailed analysis of their resistive switching characteristics, including I-V curves, endurance, retention, and switching speed, will be crucial to assess their potential as a viable RRAM material. The exploration of OsO₂ and other under-investigated transition metal oxides could pave the way for new advancements in non-volatile memory technology.

References

Troubleshooting & Optimization

troubleshooting low yield in Osmium (IV) oxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Osmium (IV) oxide (OsO₂) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and other experimental challenges.

Frequently Asked questions (FAQs)

Q1: What are the most common causes of low yield in this compound synthesis?

Low yields in OsO₂ synthesis can primarily be attributed to several factors:

  • Incomplete Reaction: The conversion of the osmium precursor to OsO₂ may not have gone to completion. This can be due to suboptimal reaction temperature, insufficient reaction time, or inadequate mixing.

  • Loss of Volatile Precursors: If using osmium tetroxide (OsO₄) as a starting material, its high volatility can lead to significant loss if the reaction apparatus is not properly sealed.[1]

  • Side Reactions: The presence of impurities in starting materials or solvents can lead to the formation of undesired byproducts, consuming the osmium precursor and reducing the yield of OsO₂.

  • Mechanical Losses: OsO₂ is often a fine powder, and losses can occur during product recovery steps such as filtration, washing, and drying.

Q2: My final product is yellow or brownish-yellow instead of the expected brown-black. What is the cause?

A yellow or brownish-yellow coloration is a strong indicator of contamination with osmium tetroxide (OsO₄).[1] OsO₄ is a volatile and highly toxic impurity that can be present due to incomplete reduction of the starting material or slow oxidation of the final OsO₂ product upon exposure to air.

Q3: How can I remove Osmium Tetroxide (OsO₄) contamination from my this compound product?

Several methods can be employed to reduce the volatile OsO₄ to the non-volatile OsO₂:

  • Alcoholic Reduction: Refluxing the impure OsO₂ powder in an alcohol like ethanol (B145695) will reduce the OsO₄ to insoluble OsO₂. The purified product can then be collected by filtration.[1]

  • Reduction with Sodium Sulfite: Washing the impure OsO₂ with an aqueous solution of sodium sulfite, a reducing agent, will convert OsO₄ to OsO₂.[1]

  • Corn Oil Treatment: For small-scale purification, washing the OsO₂ powder with corn oil can be effective. The unsaturated fatty acids in the oil act as reducing agents. The product will then need to be washed with an organic solvent to remove the oil.[1]

Q4: Can I synthesize this compound directly from osmium metal?

Yes, OsO₂ can be synthesized by the direct oxidation of osmium metal powder. However, this reaction is slow at ambient temperatures. To achieve a reasonable reaction rate, heating the bulk solid to 400 °C is required.[2][3] Powdered osmium metal will react more readily with oxygen at room temperature over time.[3]

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during specific OsO₂ synthesis methods.

Method 1: Hydrolysis of Potassium Osmate (K₂[OsO₂(OH)₄])

This method involves the hydrolysis of a stable osmate(VI) salt to precipitate hydrated osmium dioxide.

Troubleshooting Low Yield

Observation Potential Cause Recommended Action
Low to no precipitate formation Incorrect pH: The pH of the solution is critical for complete precipitation. The optimal range is between 1.5 and 6.3, with the most rapid and complete precipitation occurring around pH 4.[4]Carefully monitor and adjust the pH of the potassium osmate solution using a dilute acid (e.g., H₂SO₄) before and during the boiling step.
Incomplete precipitation Insufficient boiling time: The hydrolysis reaction requires thermal energy to proceed to completion.Ensure the neutralized solution is gently boiled for a sufficient duration, typically 5-10 minutes, to ensure all the osmate has been converted to OsO₂.[4]
Product loss during workup Fine precipitate passing through the filter: Hydrated OsO₂ can be a very fine precipitate.Use a fine-fritted glass filter or a Munroe crucible for filtration to ensure complete collection of the product.[4]

Experimental Protocol: Synthesis of Hydrated OsO₂ via Hydrolysis of Potassium Osmate

  • Preparation of Potassium Osmate Solution: Prepare a solution of potassium osmate (K₂[OsO₂(OH)₄]). This is typically synthesized by reducing osmium tetroxide (OsO₄) with ethanol in an alkaline potassium hydroxide (B78521) (KOH) solution.[5]

  • Neutralization and pH Adjustment: In a well-ventilated fume hood, carefully neutralize the alkaline potassium osmate solution by the dropwise addition of dilute sulfuric acid (e.g., 1 M) while stirring continuously. Monitor the pH closely using a pH meter or indicator strips until a pH of approximately 4 is reached.[4]

  • Precipitation: Gently boil the neutralized solution. A fine, black precipitate of hydrated osmium dioxide will form. Continue gentle boiling for 5-10 minutes to ensure complete precipitation.[4]

  • Filtration and Washing: Allow the precipitate to settle, then filter the hot solution through a fine-fritted glass filter. Wash the collected precipitate thoroughly with hot deionized water to remove any soluble impurities, followed by a final wash with ethanol.

  • Drying: Dry the purified hydrated OsO₂ in a vacuum oven at a low temperature (e.g., 60-80 °C) to avoid rapid loss of hydration water and potential oxidation.

Method 2: Chemical Vapor Transport (CVT)

This method is used to grow high-purity single crystals of OsO₂ and relies on the reversible reaction of OsO₂ with a transport agent (typically O₂) to form volatile OsO₄.

Troubleshooting Low Yield (Poor Crystal Growth)

Observation Potential Cause Recommended Action
No crystal growth observed Incorrect temperature gradient: A suitable temperature difference between the source and growth zones is essential for the transport reaction to occur. The source zone is typically heated to 800-940 °C.Ensure a stable and appropriate temperature gradient is established and maintained in the two-zone tube furnace.
Polycrystalline powder instead of single crystals Too rapid transport: A high concentration of the transport agent or a large temperature gradient can lead to rapid deposition and the formation of polycrystalline material instead of single crystals.Optimize the concentration of the transport agent (O₂) and reduce the temperature gradient between the source and growth zones to slow down the deposition rate.
Low mass of transported material Insufficient reaction time: The CVT process is often slow and can take several days to weeks to yield well-formed crystals.Increase the duration of the experiment to allow for sufficient material transport and crystal growth.

Experimental Protocol: Synthesis of OsO₂ Single Crystals via Chemical Vapor Transport

  • Ampoule Preparation: Place polycrystalline OsO₂ powder (the source material) at one end of a quartz ampoule.

  • Introduction of Transport Agent: Introduce a controlled amount of the transport agent, typically oxygen (O₂), into the ampoule.

  • Sealing: Evacuate and seal the quartz ampoule under vacuum.

  • Crystal Growth: Place the sealed ampoule in a two-zone tube furnace. Heat the source zone (containing the OsO₂ powder) to a higher temperature (e.g., 940 °C) and the growth zone to a slightly lower temperature (e.g., 800 °C).

  • Transport Mechanism: The OsO₂ reacts with O₂ in the hot zone to form gaseous OsO₄. The OsO₄ gas diffuses to the cooler growth zone.

  • Deposition: In the cooler zone, the equilibrium shifts, causing the OsO₄ to decompose back into solid OsO₂ and O₂ gas, resulting in the deposition and growth of single crystals. The liberated O₂ diffuses back to the source zone to continue the transport cycle.

  • Recovery: After a prolonged period (days to weeks), slowly cool the furnace to room temperature. Carefully open the ampoule in a fume hood to recover the OsO₂ single crystals.

Experimental and Logical Workflows

Below are diagrams illustrating the experimental workflow for the hydrolysis of potassium osmate and the logical relationship of factors affecting yield in OsO₂ synthesis.

cluster_0 Synthesis of Hydrated OsO2 via Hydrolysis prep Prepare K2[OsO2(OH)4] Solution neutralize Neutralize with dilute H2SO4 to pH ~4 prep->neutralize Alkaline solution precipitate Gently boil for 5-10 min neutralize->precipitate Acidified solution filter Filter hot solution precipitate->filter Suspension with black precipitate wash Wash with hot DI water and ethanol filter->wash Collected precipitate dry Dry in vacuum oven (60-80 °C) wash->dry Purified precipitate end end dry->end Final OsO2·nH2O product cluster_1 Factors Affecting OsO2 Synthesis Yield yield Final OsO2 Yield completeness Reaction Completeness completeness->yield Increases precursor_loss Precursor Loss precursor_loss->yield Decreases side_reactions Side Reactions side_reactions->yield Decreases mechanical_loss Mechanical Loss mechanical_loss->yield Decreases temp Temperature temp->completeness time Reaction Time time->completeness mixing Mixing Efficiency mixing->completeness volatility Precursor Volatility (e.g., OsO4) volatility->precursor_loss sealing Apparatus Sealing sealing->precursor_loss Mitigates impurities Impurities impurities->side_reactions workup Workup Technique workup->mechanical_loss

References

improving the stability of Osmium (IV) oxide catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the stability and performance of Osmium (IV) oxide catalysts in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main signs of catalyst instability or deactivation?

A1: Key indicators of catalyst instability include:

  • Reduced Reaction Yield or Rate: A noticeable decrease in product formation over time or between batches.

  • Change in Selectivity: Formation of undesired byproducts or a decrease in enantioselectivity (for asymmetric reactions).

  • Color Change: The catalyst or reaction solution may change color, indicating a change in the osmium oxidation state or degradation of the support material.

  • Difficulty in Catalyst Recovery: For heterogeneous catalysts, the appearance of fine black particles in the solution may suggest the support is degrading or the osmium is leaching and agglomerating.

  • Product Contamination: Detection of osmium in the final product, indicating leaching from the support.

Q2: My heterogeneous osmium catalyst is leaching into the reaction mixture. What are the common causes and how can I prevent it?

A2: Osmium leaching is a common issue with supported catalysts and can be caused by several factors:

  • Harsh Reaction Conditions: High temperatures, strongly acidic or basic conditions, or certain solvents can degrade the support material or weaken the bond between the osmium and the support.

  • Inappropriate Co-oxidant: Some co-oxidants or their byproducts can attack the support or the linkage chemistry.

  • Mechanical Agitation: Vigorous stirring can cause physical degradation of the support material, leading to the release of osmium-containing fragments.

Preventative Measures:

  • Optimize Reaction Conditions: Operate at the mildest temperature and pH conditions that still afford a reasonable reaction rate.

  • Solvent Screening: The choice of solvent can significantly impact catalyst stability. Test a range of solvents to find one that minimizes leaching while maintaining good reactivity.[1][2]

  • Support Selection: The stability of the catalyst is highly dependent on the support material. Consider using more robust supports or different immobilization strategies, such as microencapsulation.

  • Gentle Agitation: Use a stirring rate that is sufficient for mixing but does not cause excessive mechanical stress on the catalyst particles.

Q3: The enantioselectivity of my Sharpless Asymmetric Dihydroxylation is lower than expected. What could be the problem?

A3: Low enantioselectivity in a Sharpless AD reaction can often be traced back to a competing, non-selective catalytic cycle.[3][4]

  • Secondary Catalytic Cycle: If the osmate(VI) ester intermediate is re-oxidized to osmium(VIII) before it dissociates from the chiral ligand, a ligand-less osmium species can be generated. This species can then catalyze a non-asymmetric dihydroxylation, thus lowering the overall enantiomeric excess (ee) of the product.[3]

  • High Olefin Concentration: At high substrate concentrations, a second olefin molecule can displace the chiral ligand from the catalytic center, leading to a non-selective dihydroxylation.[4]

  • Impurities: Impurities in the substrate or solvent can sometimes interfere with the chiral ligand, reducing its effectiveness.

Solutions:

  • Increase Ligand Concentration: Using a higher molar concentration of the chiral ligand can help suppress the secondary, non-selective pathway.[3]

  • Slow Addition of Substrate: Adding the olefin slowly to the reaction mixture can help to keep its instantaneous concentration low, minimizing the ligand displacement reaction.

  • Ensure Reagent Purity: Use highly purified substrates and solvents to avoid potential interference with the catalytic cycle.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues encountered during experiments.

Issue 1: Inconsistent or Low Yields
  • Q: My reaction yield is significantly lower than expected or varies between batches. What are the potential causes?

    • A: Inconsistent yields can stem from several factors related to catalyst activity, reagent integrity, and reaction conditions.[5]

      • Catalyst Decomposition: For homogeneous OsO₄, its volatility can lead to loss from the reaction mixture, especially at elevated temperatures. Ensure the reaction is performed in a well-sealed vessel. For heterogeneous catalysts, leaching or sintering may be occurring.

      • Inefficient Co-oxidant Regeneration: The co-oxidant (e.g., NMO, K₃[Fe(CN)₆]) is crucial for regenerating the active Os(VIII) species. If the co-oxidant is degraded or impure, the catalytic cycle will be inefficient.[6]

      • Sub-optimal pH: The rate of dihydroxylation is often pH-dependent, with many reactions proceeding more rapidly under slightly basic conditions.[7] Ensure the pH of your reaction medium is controlled, using a buffer if necessary.

      • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition and leaching. Maintain a consistent and optimal temperature.[8]

Issue 2: Formation of Byproducts and Over-oxidation
  • Q: I am observing significant byproducts, suggesting over-oxidation of my diol product. How can I improve selectivity?

    • A: Over-oxidation, leading to the cleavage of the newly formed diol, is a common side reaction, especially with more aggressive oxidants or prolonged reaction times.[6][9]

      • Reduce Reaction Time: Monitor the reaction closely using TLC or GC/LC-MS and quench it as soon as the starting material is consumed.

      • Lower the Amount of Co-oxidant: Using a large excess of the co-oxidant can sometimes promote over-oxidation. Try reducing the stoichiometry to the minimum required for efficient catalysis (e.g., 1.1-1.5 equivalents).

      • Choice of Co-oxidant: Some co-oxidant systems are milder than others. For example, N-methylmorpholine N-oxide (NMO) is generally considered mild.[6] In contrast, using KMnO₄ for dihydroxylation carries a higher risk of oxidative cleavage.[9]

      • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to minimize the rate of the over-oxidation side reaction.

Data Presentation: Catalyst Stability and Performance

The stability of a heterogeneous catalyst is often evaluated by its recyclability and the extent of metal leaching. The following tables summarize performance data for various supported osmium catalysts.

Catalyst SystemSupport MaterialCo-oxidantSubstrateRecycle #Yield (%)Os LeachingReference
PI OsMicroencapsulated in polymerK₃[Fe(CN)₆]Various olefinsMultipleExcellentVery low[10]
Fullerene-supported OsO₄FullereneNMOVarious olefinsSeveralUp to 95%Not detected[11]
Zeolite-Os⁰ZeoliteH₂O₂Various olefins-Excellent-[3]
SGS-(DHQD)₂PHAL-OsO₄Silica GelH₂O₂/NMM/TS-1Various olefins1Good~30%[4]
Dendritic Os-catalystSoluble DendrimerNMOtrans-β-methylstyrene5Good-

PI Os: Polymer-Incarcerated Osmium; NMO: N-Methylmorpholine N-oxide; SGS: Silica Gel-Supported; TS-1: Titanium Silicalite-1. Note: Leaching data is not always reported quantitatively in the literature.

Experimental Protocols

Protocol 1: Synthesis of a Poly(4-vinylpyridine)-Supported Osmium Catalyst

This protocol is based on the wet impregnation technique for supporting an osmium species on a polymer support.[12][13]

Materials:

  • Poly(4-vinylpyridine) (P4VP), cross-linked (e.g., 2% DVB)

  • Potassium osmate(VI) dihydrate (K₂[OsO₂(OH)₄])

  • Deionized water

  • Ethanol (B145695)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Pre-treatment of Support: Swell the P4VP resin (1.0 g) in a 1:1 mixture of ethanol and water (20 mL) for 1-2 hours at room temperature with gentle stirring.

  • Preparation of Osmium Solution: In a separate beaker, dissolve potassium osmate(VI) dihydrate (e.g., 0.1 g) in deionized water (10 mL) to create a stock solution.

  • Impregnation: Add the osmium solution dropwise to the swollen P4VP slurry over 30 minutes with continuous stirring.

  • Stirring: Allow the mixture to stir at room temperature for 24 hours to ensure complete impregnation and ion exchange.

  • Filtration and Washing: Filter the catalyst using a Büchner funnel. Wash the collected solid sequentially with deionized water (3 x 20 mL) and ethanol (3 x 20 mL) to remove any non-immobilized osmium species.

  • Drying: Dry the catalyst in a vacuum oven at a low temperature (e.g., 40-50 °C) for 12-24 hours until a constant weight is achieved. The resulting solid is the P4VP-supported osmium catalyst.

  • Characterization (Optional): The catalyst can be characterized by techniques such as FT-IR to confirm the presence of the polymer backbone and osmate species, and by ICP-MS analysis of a digested sample to determine the osmium loading.

Protocol 2: Testing Catalyst Recyclability and Leaching

This protocol outlines a general procedure for evaluating the stability of a heterogeneous osmium catalyst over multiple reaction cycles.

Materials:

  • Heterogeneous osmium catalyst

  • Substrate (e.g., an alkene)

  • Co-oxidant (e.g., NMO)

  • Appropriate solvent (e.g., acetone/water mixture)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring and temperature control equipment

  • Filtration or centrifugation equipment for catalyst recovery

  • Analytical equipment (GC, HPLC, or NMR for yield determination; ICP-MS for leaching analysis)

Procedure:

  • Initial Reaction (Cycle 1):

    • Set up the reaction in the reaction vessel with the substrate, co-oxidant, and solvent.

    • Add a known amount of the heterogeneous osmium catalyst.

    • Run the reaction under the desired conditions (temperature, time) while monitoring its progress.

    • Once the reaction is complete, take a small aliquot of the crude reaction mixture for yield analysis (e.g., by GC with an internal standard).

  • Catalyst Recovery:

    • Carefully separate the catalyst from the reaction mixture by filtration or centrifugation.

    • Collect the filtrate (the liquid phase) in a clean, labeled container for leaching analysis.

    • Wash the recovered catalyst with a suitable solvent (e.g., acetone, then diethyl ether) to remove any adsorbed products or reagents.

    • Dry the catalyst under vacuum.

  • Leaching Analysis:

    • Analyze the collected filtrate from step 2 for osmium content using ICP-MS. This will quantify the amount of osmium that leached from the support during the reaction.

  • Subsequent Cycles (Cycle 2, 3, etc.):

    • Weigh the recovered and dried catalyst.

    • Set up a new reaction identical to Cycle 1, using the recycled catalyst.

    • Repeat the reaction, recovery, and analysis steps for the desired number of cycles.

  • Data Analysis:

    • Plot the reaction yield versus the cycle number to assess the change in catalytic activity over time.

    • Report the osmium leaching for each cycle (e.g., in ppm or as a percentage of the initial osmium loading).

Visualizations

Below are diagrams created using Graphviz to illustrate key workflows and relationships in osmium catalysis.

Troubleshooting_Low_Yield cluster_het Heterogeneous Catalyst Issues cluster_homo Homogeneous Catalyst Issues start Low or Inconsistent Yield q1 Is the catalyst heterogeneous? start->q1 q2 Is the reaction temperature elevated (>40°C)? q1->q2 No a1 Check for Leaching (ICP-MS of filtrate) q1->a1 Yes a3 Ensure sealed vessel to prevent OsO4 sublimation q2->a3 No a4 Lower temperature; check for catalyst decomposition q2->a4 Yes q3 Have you verified co-oxidant purity/activity? q4 Is the reaction pH controlled? q3->q4 Yes a5 Use fresh co-oxidant; titrate if necessary q3->a5 No a6 Use a buffer; optimize pH q4->a6 No a1->q2 a2 Consider Catalyst Sintering/Fouling a3->q3 a4->q3

Caption: Troubleshooting workflow for low or inconsistent yields.

Catalytic_Cycle OsVIII Os(VIII)O4 (Active Catalyst) OsmateEster Osmate(VI) Ester Intermediate OsVIII->OsmateEster [3+2] Cycloaddition Alkene Alkene (Substrate) Alkene->OsmateEster Diol cis-Diol (Product) OsmateEster->Diol OsVI Os(VI) Species OsmateEster->OsVI releases Hydrolysis Hydrolysis (H2O) Diol->Hydrolysis OsVI->OsVIII Re-oxidation SpentOxidant Spent Co-oxidant (e.g., NMM) OsVI->SpentOxidant CoOxidant Co-oxidant (e.g., NMO) CoOxidant->OsVIII CoOxidant->SpentOxidant

Caption: Catalytic cycle for osmium-catalyzed dihydroxylation.

Catalyst_Lifecycle cluster_prep Preparation cluster_use Reaction cluster_recovery Recovery & Analysis prep Immobilize Osmium on Support react Catalytic Reaction (e.g., Dihydroxylation) prep->react recover Filter/Centrifuge Catalyst react->recover wash Wash Catalyst recover->wash analyze Analyze Filtrate for Leaching (ICP-MS) recover->analyze dry Dry Catalyst wash->dry recycle Recycle Catalyst dry->recycle recycle->react Next Cycle

Caption: Workflow for heterogeneous catalyst synthesis, use, and recovery.

Stability_Factors cluster_chemical Chemical Factors cluster_physical Physical Factors cluster_material Material Properties Stability Catalyst Stability pH pH Stability->pH Solvent Solvent Polarity & Coordinating Ability Stability->Solvent CoOxidant Co-oxidant Type Stability->CoOxidant Temp Temperature Stability->Temp Stir Mechanical Stress (Stirring Rate) Stability->Stir Support Support Material (Polymer, Silica, etc.) Stability->Support Linkage Immobilization Chemistry Stability->Linkage

Caption: Key factors influencing the stability of OsO₄ catalysts.

References

Technical Support Center: Optimizing Osmium (IV) Oxide Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Osmium (IV) Oxide (OsO₂) thin film deposition. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental parameters for high-quality OsO₂ film growth.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for depositing OsO₂ thin films?

A1: this compound thin films are typically deposited using techniques such as reactive sputtering, Metal-Organic Chemical Vapor Deposition (MOCVD), and Atomic Layer Deposition (ALD). DC-glow-discharge deposition using osmium tetroxide (OsO₄) as a precursor has also been reported.[1][2][3]

Q2: My OsO₂ film has poor adhesion and is peeling off the substrate. What are the likely causes?

A2: Poor adhesion is one of the most common issues in thin film deposition. The primary causes include substrate contamination (organic residues, moisture, native oxides), high internal stress in the film, and chemical incompatibility between the OsO₂ and the substrate.[4]

Q3: What precursors are typically used for MOCVD and ALD of osmium-containing films?

A3: For MOCVD, osmium carbonyl complexes and organometallic precursors like osmocene (Os(Cp)₂) have been used.[1][5] In ALD, osmocene and molecular oxygen have been utilized for the deposition of osmium films, and similar precursor chemistry can be adapted for OsO₂.[5] Osmium tetroxide (OsO₄) is another volatile precursor that can be used.[2][6]

Q4: How can I control the stoichiometry of my reactively sputtered OsO₂ films?

A4: The stoichiometry of reactively sputtered metal oxide films is primarily controlled by the partial pressure of the reactive gas (oxygen in this case).[7] A key challenge is managing the "hysteresis effect," where the sputtering rate changes abruptly with small variations in oxygen flow. Careful control of the oxygen-to-argon gas flow ratio and potentially using a feedback control system to monitor the oxygen partial pressure are crucial for achieving the desired Os:O ratio.[7]

Q5: What is "target poisoning" in reactive sputtering and how can I avoid it?

A5: Target poisoning occurs when the surface of the metallic osmium target reacts with the oxygen gas, forming a layer of osmium oxide on the target itself. This oxide layer has a much lower sputtering yield than the pure metal, leading to a significant drop in the deposition rate and process instability.[8] To mitigate this, one can operate in the "transition mode" between the metallic and poisoned states, which requires precise control of the reactive gas flow. Using a pulsed-DC power supply or an RF power supply can also help to reduce the effects of target poisoning.[8][9]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your OsO₂ thin film deposition experiments.

Problem 1: Poor Film Adhesion or Delamination
Symptom Possible Cause Recommended Solution
Film peels off during or after deposition.Substrate Contamination: Organic residues, particles, or a native oxide layer on the substrate surface.Implement a thorough substrate cleaning procedure. (See Experimental Protocol 1). Consider an in-situ plasma cleaning step just before deposition if your system allows.
High Internal Stress: Mismatch in the coefficient of thermal expansion (CTE) between OsO₂ and the substrate, or non-optimal deposition parameters.Optimize the deposition temperature and pressure. Lowering the deposition rate can sometimes reduce stress. Post-deposition annealing may also help to relieve stress.
Chemical Incompatibility: Poor chemical bonding between OsO₂ and the substrate material.Use an adhesion layer. A thin layer (2-5 nm) of a metal that adheres well to both the substrate and the oxide film, such as Titanium (Ti) or Chromium (Cr), can significantly improve adhesion.
Problem 2: Incorrect Stoichiometry (Off-target Os:O ratio)
Symptom Possible Cause Recommended Solution
Film is metallic (Os-rich) or has poor electrical/optical properties.Insufficient Reactive Gas (Oxygen): The oxygen partial pressure is too low to fully oxidize the sputtered osmium atoms.Gradually increase the oxygen flow rate or the O₂/Ar ratio. Be aware of the hysteresis loop to avoid sudden target poisoning.[7]
Target Poisoning (for sputtering): The target surface has become oxidized, leading to a low sputtering rate of Os and potentially an oxygen-rich film.Operate in the transition region of the hysteresis curve with a feedback control system.[7] Alternatively, use a pulsed-DC or RF power supply to clean the target surface during deposition.[9] Periodically pre-sputtering the target in pure Argon can also help.
Incorrect Precursor to Oxidizer Ratio (CVD/ALD): The flow rate of the osmium precursor is too high relative to the oxygen source.Adjust the precursor and oxidizer flow rates. For ALD, ensure that the precursor and reactant pulses are saturating the surface by performing pulse time studies.
Problem 3: Poor Film Quality (Low Density, High Roughness, or Poor Crystallinity)
Symptom Possible Cause Recommended Solution
Film appears porous or has a rough surface morphology.Low Adatom Mobility: The deposited atoms do not have enough energy to diffuse on the surface and form a dense film.Increase the substrate temperature during deposition.[10] Applying a substrate bias during sputtering can also increase the energy of incident ions and improve film density.[4]
Incorrect Deposition Pressure (Sputtering): High working pressure can lead to increased scattering of sputtered atoms, reducing their energy upon arrival at the substrate.Decrease the working pressure. This will result in a more directional flux of higher-energy sputtered particles, leading to a denser film.[4]
Film is amorphous instead of crystalline.Insufficient Thermal Energy: The deposition temperature is too low for crystalline growth.Increase the substrate temperature.[10] Perform a post-deposition annealing step at an appropriate temperature and atmosphere to induce crystallization.

Data Presentation: Deposition Parameters

The following tables provide a summary of typical deposition parameters for Osmium and Osmium Oxide thin films. Note that these are starting points, and optimization for your specific system and application is necessary.

Table 1: Reactive Sputtering Parameters for OsO₂

ParameterTypical RangeNotes
Target Osmium (Os), 99.9%+ purityAn OsO₂ target can also be used, which may require an RF power supply.[11]
Substrate Temperature Room Temperature - 600 °CHigher temperatures generally improve crystallinity and density.[10]
Working Pressure 0.5 - 2.0 PaLower pressures can increase adatom energy and film density.[4]
Sputtering Gas Argon (Ar)
Reactive Gas Oxygen (O₂)
O₂ / (Ar + O₂) Flow Ratio 5% - 50%This is a critical parameter for controlling stoichiometry.[7]
Power 50 - 200 W (for a 2-inch target)Can be DC, Pulsed-DC, or RF. Pulsed-DC or RF are recommended to mitigate target poisoning.[9]
Substrate Bias 0 to -100 VA negative bias can enhance film density.[4]

Table 2: MOCVD Parameters for Osmium/Osmium Oxide Films

ParameterTypical RangeNotes
Precursor Osmium carbonyls, OsmocenePrecursor choice affects deposition temperature and film purity.[1]
Precursor Temperature 80 - 200 °CMust be high enough to achieve sufficient vapor pressure without decomposition.
Substrate Temperature 300 - 500 °CA key parameter determining reaction kinetics and film properties.[1]
Oxidizing Agent O₂, H₂O, O₃
Carrier Gas Ar, N₂
Reactor Pressure 100 Pa - 1 atm

Table 3: ALD Parameters for Osmium/Osmium Oxide Films

ParameterTypical RangeNotes
Precursors Osmocene, other organometallic Os compoundsMust exhibit self-limiting surface reactions.[5]
Co-reactant O₂, O₃, H₂OChoice of co-reactant affects the deposition temperature and film composition.
Deposition Temperature 200 - 400 °CThe "ALD window" is a temperature range where growth per cycle is constant.[8][12]
Pulse/Purge Times 0.1 - 5 secondsMust be optimized to ensure complete surface saturation and purging of byproducts.

Experimental Protocols

Protocol 1: Standard Substrate Cleaning Procedure

This protocol is a general-purpose method for cleaning silicon or glass substrates prior to deposition.

  • Degreasing:

    • Place substrates in a beaker with acetone.

    • Sonnicate for 10-15 minutes.

    • Remove substrates and rinse thoroughly with deionized (DI) water.

    • Place substrates in a beaker with isopropyl alcohol (IPA).

    • Sonnicate for 10-15 minutes.

    • Rinse thoroughly with DI water.

  • Drying:

    • Dry the substrates with a stream of high-purity nitrogen or argon gas.

  • Loading:

    • Immediately load the cleaned substrates into the deposition system's load-lock chamber to minimize re-contamination.

  • (Optional) In-situ Cleaning:

    • If available, perform a low-power Ar plasma etch for 1-5 minutes inside the deposition chamber to remove any remaining surface contaminants or native oxide.

Protocol 2: Characterization of OsO₂ Thin Films

1. X-ray Diffraction (XRD) for Crystallinity Analysis

  • Objective: To determine the crystal structure and orientation of the deposited OsO₂ film.

  • Procedure:

    • Mount the sample on the XRD stage.

    • Perform a broad 2θ scan (e.g., 20° to 80°) to identify the crystalline phases present.

    • Compare the resulting diffraction peaks with standard diffraction patterns for OsO₂ (e.g., from the ICDD database) to confirm the phase.

    • The presence of sharp peaks indicates a crystalline film, while a broad hump suggests an amorphous structure.

2. Scanning Electron Microscopy (SEM) for Morphology and Thickness

  • Objective: To visualize the surface morphology and measure the film thickness.

  • Procedure:

    • Surface Morphology: Mount a piece of the coated substrate on an SEM stub using conductive carbon tape. If the film is insulating, a thin conductive coating (e.g., Au or C) may need to be sputtered onto the surface to prevent charging. Acquire top-down images at various magnifications.

    • Cross-sectional Thickness: Carefully cleave the sample to create a clean cross-section. Mount the sample on an SEM stub at a 90° angle to view the cross-section. Measure the film thickness from the acquired image using the SEM software's measurement tools.

3. X-ray Photoelectron Spectroscopy (XPS) for Stoichiometry and Chemical State Analysis

  • Objective: To determine the elemental composition and oxidation states of osmium in the film.

  • Procedure:

    • Load the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS system.

    • Perform a survey scan to identify all elements present on the surface.

    • Perform high-resolution scans of the Os 4f and O 1s regions.

    • Data Analysis:

      • The Os 4f region will show a doublet (4f₇/₂ and 4f₅/₂). For OsO₂, the Os 4f₇/₂ peak is typically observed around 51.5 - 51.7 eV. Metallic Os has a lower binding energy (~50.8 eV).

      • Fit the high-resolution spectra to deconvolve different chemical states and quantify their relative concentrations.

      • Calculate the Os:O atomic ratio from the integrated peak areas, correcting for their respective relative sensitivity factors (RSFs).

    • (Optional) Depth Profiling: Use an argon ion gun to sputter away the surface layer by layer and acquire XPS data at different depths to check for compositional uniformity.

Mandatory Visualizations

Experimental_Workflow Figure 1: Experimental Workflow for OsO₂ Thin Film Deposition and Characterization cluster_prep Preparation cluster_depo Deposition cluster_char Characterization cluster_analysis Analysis & Optimization sub_clean Substrate Cleaning (Protocol 1) load Load into Deposition System sub_clean->load sputter Reactive Sputtering load->sputter Choose Method cvd MOCVD load->cvd ald ALD load->ald xrd XRD (Crystallinity) sputter->xrd sem SEM (Morphology, Thickness) sputter->sem xps XPS (Stoichiometry, Chemical State) sputter->xps cvd->xrd cvd->sem cvd->xps ald->xrd ald->sem ald->xps analyze Analyze Results xrd->analyze sem->analyze xps->analyze optimize Optimize Parameters analyze->optimize optimize->sputter Iterate Troubleshooting_Decision_Tree Figure 2: Troubleshooting Decision Tree for OsO₂ Thin Film Deposition cluster_adhesion Adhesion Issues cluster_stoichiometry Stoichiometry Issues cluster_quality Film Quality Issues start Deposition Problem Identified adhesion_q Film Peeling? start->adhesion_q stoich_q Incorrect Os:O Ratio? (Check XPS) start->stoich_q quality_q Poor Crystallinity or Roughness? start->quality_q clean_sub Improve Substrate Cleaning (Protocol 1) adhesion_q->clean_sub Yes use_adhesion_layer Use Adhesion Layer (e.g., Ti, Cr) clean_sub->use_adhesion_layer Still Peeling reduce_stress Reduce Film Stress (Optimize Temp/Pressure) use_adhesion_layer->reduce_stress Still Peeling end_node Re-characterize Film reduce_stress->end_node adjust_o2 Adjust O₂ Partial Pressure (Sputtering) stoich_q->adjust_o2 Yes adjust_precursor Adjust Precursor/Oxidizer Ratio (CVD/ALD) stoich_q->adjust_precursor Yes (CVD/ALD) check_poisoning Check for Target Poisoning adjust_o2->check_poisoning No Improvement adjust_precursor->end_node check_poisoning->end_node inc_temp Increase Substrate Temperature quality_q->inc_temp Yes anneal Post-Deposition Anneal inc_temp->anneal Still Amorphous dec_pressure Decrease Sputter Pressure inc_temp->dec_pressure Still Rough anneal->end_node dec_pressure->end_node

References

Technical Support Center: Synthesis of Osmium Dioxide (OsO₂) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of Osmium Dioxide (OsO₂) nanoparticles during synthesis.

Frequently Asked Questions (FAQs)

Q1: My OsO₂ nanoparticles are heavily agglomerated. What are the primary causes?

A1: Agglomeration of OsO₂ nanoparticles is a common issue stemming from their high surface energy. The primary causes include:

  • Inadequate Stabilization: Insufficient or ineffective use of stabilizing agents (surfactants, polymers) to passivate the nanoparticle surface.

  • Improper Control of Reaction Kinetics: Rapid reaction rates can lead to uncontrolled nucleation and growth, favoring agglomeration. Key parameters to control include temperature, pH, and the rate of addition of reducing or hydrolyzing agents.

  • High Precursor Concentration: Elevated concentrations of the osmium precursor can increase the frequency of particle collisions, leading to larger agglomerates.[1][2]

  • Inappropriate Solvent: The choice of solvent can influence the stability and dispersion of the nanoparticles.

  • Post-Synthesis Handling: Improper washing, drying, or storage procedures can induce agglomeration of initially well-dispersed nanoparticles.

Q2: What types of stabilizing agents are effective for OsO₂ nanoparticle synthesis?

A2: Several types of stabilizing agents can be employed to prevent agglomeration during OsO₂ synthesis. The choice depends on the synthesis method and the desired surface properties of the nanoparticles. Common examples include:

  • Polymers: Polyvinylpyrrolidone (PVP) is a widely used stabilizer that can also act as a growth modifier and dispersant.[3] Chitosan (B1678972) has also been successfully used in the wet-chemical reduction of osmium precursors.[4]

  • Surfactants: Cationic surfactants like Cetyltrimethylammonium Bromide (CTAB) can be used to control the morphology of osmium-based nanoparticles.[5]

  • Small Molecules: Citric acid and its salts can adsorb onto the nanoparticle surface, providing electrostatic repulsion.

Q3: Can I synthesize OsO₂ nanoparticles without using any surfactants or stabilizing agents?

A3: Yes, surfactant-free synthesis of osmium-based nanoparticles is possible.[2] These methods often rely on precise control over reaction conditions to manage nucleation and growth. For instance, using a mixture of a monoalcohol (like methanol (B129727) or ethanol) and water as the solvent can lead to the formation of stable, small Os nanoparticles (1-2 nm) without the need for additional surfactants.[2][6] This approach is particularly advantageous for applications like catalysis where a clean particle surface is desirable.

Q4: How does temperature affect the size and agglomeration of OsO₂ nanoparticles?

A4: Temperature is a critical parameter in controlling the synthesis of OsO₂ nanoparticles. Generally, in hydrothermal synthesis, higher temperatures can lead to larger and more uniform nanospheres, while lower temperatures may result in smaller, more irregular nanoparticles.[7] However, the specific effect of temperature can vary depending on the synthesis method and other reaction parameters. It is crucial to optimize the temperature for a given protocol to achieve the desired particle size and minimize agglomeration.

Q5: My nanoparticles look well-dispersed in solution, but agglomerate after drying. How can I prevent this?

A5: Agglomeration upon drying is a common problem due to capillary forces pulling the nanoparticles together as the solvent evaporates. To mitigate this:

  • Freeze-Drying (Lyophilization): This is often the most effective method. By freezing the nanoparticle suspension and then sublimating the solvent under vacuum, the strong capillary forces are avoided.

  • Use of a Volatile Organic Solvent: After washing, resuspending the nanoparticles in a low-surface-tension, volatile organic solvent (like ethanol (B145695) or isopropanol) before drying can reduce agglomeration compared to drying from an aqueous solution.

  • Surface Modification: Capping the nanoparticles with a suitable organic ligand can create a protective layer that prevents direct contact and agglomeration during drying.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Immediate precipitation of large, irregular particles Reaction is too fast (uncontrolled nucleation).- Lower the reaction temperature. - Decrease the rate of addition of the reducing/hydrolyzing agent. - Reduce the precursor concentration.[1]
Formation of large, polydisperse nanoparticles Ostwald ripening (growth of larger particles at the expense of smaller ones) is dominant.- Shorten the reaction time. - Use a stronger stabilizing agent or increase its concentration.[3][8] - Optimize the pH of the reaction medium.
Agglomerated nanoparticles observed in TEM/SEM Ineffective stabilization or improper post-synthesis handling.- Screen different types of stabilizing agents (e.g., PVP, chitosan).[3][4] - Increase the concentration of the stabilizing agent. - Use sonication to redisperse the nanoparticles in a suitable solvent before analysis. - Employ freeze-drying instead of oven-drying.
Inconsistent particle size between batches Variations in experimental conditions.- Precisely control all reaction parameters: temperature, stirring speed, reagent concentrations, and addition rates. - Ensure the purity of all reagents and solvents. - Calibrate all measurement instruments regularly.

Quantitative Data Summary

The following table summarizes key synthesis parameters and their effect on the resulting osmium-based nanoparticle size from various studies. It is important to note that direct comparison between different methods can be challenging due to the interplay of multiple parameters.

Synthesis MethodPrecursorStabilizing/Reducing AgentSolventTemperature (°C)Resulting Particle Size (nm)Reference
Wet-Chemical ReductionOsmium(III) chloride (OsCl₃)Chitosan / Sodium borohydride (B1222165) (NaBH₄)AqueousRoom Temperature~1.3 ± 0.2[4]
HydrolysisPotassium(IV) hexachloroosmate (K₂OsCl₆)Water (hydrolysis)Water150 - 55040 - 450[4]
Surfactant-FreeOsmium(III) chloride (OsCl₃)MethanolMethanol/Water851.6 ± 0.4[1][6]
Surfactant-FreeHexachloroosmic acid (H₂OsCl₆)MethanolMethanol/Water851.7 ± 0.3[1][6]
Two-Phase ReductionOsmium tetroxide (OsO₄)Tetrabutylammonium borohydride (TBABH₄)Water/TolueneNot Specified1 ± 0.2 to 31 ± 3 (size-selected)[1]

Experimental Protocols

Protocol 1: Wet-Chemical Reduction Synthesis of Osmium Nanoparticles with Chitosan Stabilization

Adapted from BenchChem Application Notes.[4]

  • Preparation of Chitosan Solution: Prepare a 0.1% (w/v) chitosan solution by dissolving chitosan in a 1% acetic acid solution.

  • Precursor Addition: Add Osmium(III) chloride (OsCl₃) to the chitosan solution to a final concentration of 1 mM. Stir the solution vigorously for 30 minutes to ensure complete dissolution and complexation.

  • Reduction: Slowly add a freshly prepared aqueous solution of Sodium borohydride (NaBH₄) (10 mM) dropwise to the OsCl₃-chitosan solution while stirring.

  • Reaction: Continue stirring the solution for 3 hours at room temperature. The formation of a dark brown to black color indicates the formation of osmium nanoparticles.

  • Purification: Purify the nanoparticles by centrifugation at 10,000 rpm for 20 minutes, followed by washing with deionized water three times.

  • Storage: Resuspend the purified osmium nanoparticles in deionized water for storage and further characterization.

Protocol 2: Hydrothermal Synthesis of Osmium Dioxide (OsO₂) Nanospheres

Adapted from BenchChem Application Notes.[4]

  • Precursor Solution: Prepare an aqueous solution of Potassium(IV) hexachloroosmate (K₂OsCl₆) at the desired concentration (e.g., 0.01 M).

  • Autoclave Setup: Transfer the solution to a high-pressure autoclave.

  • Hydrothermal Reaction: Heat the autoclave to the desired temperature (e.g., 200 °C) and maintain it for a specific duration (e.g., 24 hours). The temperature and time can be varied to control the size of the nanoparticles.

  • Cooling: After the reaction, allow the autoclave to cool down to room temperature.

  • Collection: Collect the precipitated OsO₂ nanospheres by centrifugation or filtration.

  • Washing: Wash the collected nanoparticles with deionized water and ethanol to remove any unreacted precursors or byproducts.

  • Drying: Dry the final product in a vacuum oven at 60 °C.

Visualizations

TroubleshootingWorkflow start Start: OsO₂ Nanoparticle Synthesis agglomeration Agglomeration Observed? start->agglomeration check_stabilizer Check Stabilizing Agent agglomeration->check_stabilizer Yes success Well-dispersed Nanoparticles agglomeration->success No adjust_stabilizer Increase concentration or change type (e.g., PVP, Chitosan) check_stabilizer->adjust_stabilizer check_kinetics Review Reaction Kinetics adjust_kinetics Decrease temperature or reagent addition rate check_kinetics->adjust_kinetics check_concentration Assess Precursor Concentration adjust_concentration Lower precursor concentration check_concentration->adjust_concentration adjust_stabilizer->check_kinetics adjust_kinetics->check_concentration post_synthesis Review Post-Synthesis Steps (Washing, Drying) adjust_concentration->post_synthesis drying_method Change drying method (e.g., Freeze-drying) post_synthesis->drying_method drying_method->success

Caption: Troubleshooting workflow for OsO₂ nanoparticle agglomeration.

StabilizerMechanism cluster_0 Without Stabilizer cluster_1 With Stabilizer (e.g., PVP) NP1 OsO₂ Agglomerate Agglomerate NP1->Agglomerate van der Waals forces NP2 OsO₂ NP2->Agglomerate van der Waals forces SNP1 OsO₂ Stabilizer1 PVP SNP1->Stabilizer1 SNP2 OsO₂ Stabilizer2 PVP SNP2->Stabilizer2 Dispersed Stable Dispersion Stabilizer1->Dispersed Steric Hindrance Stabilizer2->Dispersed Steric Hindrance

Caption: Mechanism of steric stabilization by a polymer like PVP.

References

Technical Support Center: Osmium (IV) Oxide Electrocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Osmium (IV) Oxide (OsO₂) electrocatalysts. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for troubleshooting experimental work with OsO₂ electrocatalysts, particularly for the Oxygen Evolution Reaction (OER).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, characterization, and testing of OsO₂ electrocatalysts.

Issue 1: High Overpotential and Low Current Density

Q1: My OsO₂ electrocatalyst shows a high overpotential and low current density for the OER. What are the potential causes and how can I improve its activity?

A1: High overpotential and low current density are common indicators of poor catalytic activity. Several factors can contribute to this issue:

  • Inactive Catalyst Phase: The synthesized OsO₂ may not be in the desired crystalline phase or may have an unfavorable electronic structure.

  • Poor Electrical Conductivity: this compound itself has limited conductivity, which can hinder charge transfer.

  • Contamination: Impurities from precursors or the synthesis process can poison the active sites of the catalyst.

  • Ineffective Electrode Preparation: A poorly prepared electrode can result in low catalyst loading, poor adhesion to the substrate, and high contact resistance.

Troubleshooting Steps:

  • Verify Catalyst Structure:

    • Use X-ray Diffraction (XRD) to confirm the crystal structure of your OsO₂.

    • Employ X-ray Photoelectron Spectroscopy (XPS) to verify the Os(IV) oxidation state.

  • Enhance Conductivity:

    • Mix the OsO₂ catalyst with a high-surface-area conductive support material like carbon black or dope (B7801613) it with other metals.

    • Ensure good contact between the catalyst layer and the current collector on your electrode.

  • Ensure Purity:

    • Use high-purity precursors for synthesis.

    • Thoroughly wash the synthesized catalyst to remove any residual ions or byproducts.

  • Optimize Electrode Preparation:

    • Follow a reliable protocol for preparing the catalyst ink and depositing it onto the electrode substrate. Ensure a uniform catalyst layer.

    • Optimize the catalyst loading on the electrode. Too little catalyst will result in low current, while too much can increase resistance and hinder mass transport.

Issue 2: Poor Catalyst Stability and Degradation

Q2: My OsO₂ electrocatalyst shows a rapid decrease in performance during stability testing. What are the likely degradation mechanisms and how can I improve its durability?

A2: Catalyst instability is a significant challenge, especially under the harsh oxidative conditions of the OER in acidic media.[1] Degradation can manifest as a gradual decrease in current density at a constant potential or an increase in overpotential over time.

Common Degradation Mechanisms:

  • Oxidative Dissolution: OsO₂ can be oxidized to the volatile and toxic Osmium Tetroxide (OsO₄), leading to the loss of active material from the electrode. This is particularly prevalent in acidic environments.[1][2]

  • Structural Collapse: The catalyst can undergo structural changes or amorphization during operation, leading to a loss of active sites.[1]

  • Detachment from Support: Poor adhesion of the catalyst to the electrode substrate can cause it to physically detach during gas evolution.[1]

  • Support Corrosion: If a carbon-based support is used, it can be oxidized to CO₂ at high anodic potentials, leading to the loss of the catalyst.[1]

Troubleshooting and Mitigation Strategies:

  • Monitor for Dissolution:

    • Couple your electrochemical cell to an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) system to monitor for dissolved osmium in the electrolyte in real-time.[3]

  • Enhance Structural Integrity:

    • Doping OsO₂ with other stable metals can improve its resistance to dissolution and structural degradation.[4]

    • Annealing the catalyst at an appropriate temperature can improve its crystallinity and stability.

  • Improve Electrode Adhesion:

    • Optimize the binder (e.g., Nafion, PVDF) concentration in your catalyst ink.

    • Consider surface treatment of the electrode substrate to improve adhesion.

  • Select a Stable Support:

    • In acidic media, consider using corrosion-resistant supports like titanium dioxide (TiO₂) or tantalum-doped tin oxide (TaTO) instead of carbon.[1]

Issue 3: Inconsistent and Irreproducible Results in Cyclic Voltammetry (CV)

Q3: I am getting inconsistent and irreproducible cyclic voltammograms for my OsO₂ catalyst. What could be the problem?

A3: Irreproducible CVs can be frustrating and point to several potential issues with your experimental setup or procedure.

Potential Causes:

  • Reference Electrode Issues: A clogged or contaminated reference electrode is a common source of potential drift and inconsistent results.

  • Working Electrode Surface Fouling: The surface of the working electrode can become contaminated or modified during a scan, leading to changes in subsequent scans.

  • Electrolyte Contamination: Impurities in the electrolyte can interfere with the electrochemical reactions.

  • Gas Bubble Adherence: Oxygen bubbles evolved during the OER can adhere to the electrode surface, blocking active sites and causing fluctuations in the measured current.[5]

Troubleshooting Steps:

  • Check the Reference Electrode:

    • Ensure the reference electrode is properly filled and that the frit is not clogged.

    • Calibrate your reference electrode against a standard, such as a reversible hydrogen electrode (RHE).

  • Properly Prepare the Working Electrode:

    • Polish the working electrode substrate before each experiment to ensure a clean and reproducible surface.

    • Follow a consistent procedure for depositing the catalyst ink.

  • Use High-Purity Electrolyte:

    • Prepare your electrolyte with high-purity water and reagents.

    • Consider purifying the electrolyte further if contamination is suspected.

  • Manage Gas Bubbles:

    • Use a rotating disk electrode (RDE) to help dislodge gas bubbles.

    • In a static cell, gently tap the electrode or use a magnetic stirrer to remove bubbles. For long-term experiments, a flow-through cell can be beneficial.[5]

Data Presentation: OER Performance of Oxide Electrocatalysts

The following table summarizes typical performance metrics for OsO₂ and other common oxide electrocatalysts for the Oxygen Evolution Reaction (OER) in acidic media. These values can serve as a benchmark for your experimental results.

ElectrocatalystOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Stability Notes
OsO₂ ~350-450~60-80Prone to dissolution in acidic media.
RuO₂ ~250-350~40-60Highly active but suffers from poor stability due to dissolution.[4][6]
IrO₂ ~300-400~50-70Considered the benchmark for stability in acidic OER, though less active than RuO₂.[6]
Doped OsO₂ VariesVariesDoping can improve both activity and stability.

Note: Performance metrics can vary significantly depending on the synthesis method, catalyst loading, support material, and testing conditions.

Experimental Protocols

Protocol 1: Preparation of OsO₂ Working Electrode

This protocol describes a general method for preparing a catalyst-coated working electrode for electrochemical testing.

  • Catalyst Ink Preparation:

    • Weigh out 5 mg of OsO₂ catalyst powder and 1 mg of a conductive support (e.g., Vulcan XC-72 carbon black).

    • Disperse the powders in a solution containing 800 µL of isopropanol (B130326) and 200 µL of deionized water.

    • Add 20 µL of a 5 wt% Nafion solution (or other suitable binder).

    • Sonicate the mixture for at least 30 minutes to form a homogeneous ink.

  • Electrode Coating:

    • Clean the surface of a glassy carbon or other suitable electrode substrate by polishing with alumina (B75360) slurry, followed by rinsing with deionized water and ethanol.

    • Pipette a small volume (e.g., 5-10 µL) of the catalyst ink onto the cleaned electrode surface.

    • Allow the ink to dry at room temperature or in a low-temperature oven to form a uniform catalyst film.

Protocol 2: Electrochemical OER Performance and Stability Testing

This protocol outlines a standard procedure for evaluating the OER activity and stability of the prepared OsO₂ electrode.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell with the prepared OsO₂ as the working electrode, a platinum wire or mesh as the counter electrode, and a suitable reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode).

    • Use an appropriate electrolyte, such as 0.5 M H₂SO₄ for acidic OER.

  • Cyclic Voltammetry (CV) for Activation:

    • Cycle the potential in a non-faradaic region (e.g., 0.05 to 1.2 V vs. RHE) for several cycles to activate the catalyst and obtain a stable voltammogram.

  • Linear Sweep Voltammetry (LSV) for Activity Measurement:

    • Perform a linear sweep from a potential where no OER occurs (e.g., 1.2 V vs. RHE) to a higher potential at a slow scan rate (e.g., 5 or 10 mV/s) to obtain the OER polarization curve.

    • From the LSV data, determine the overpotential required to reach a current density of 10 mA/cm² and calculate the Tafel slope.

  • Chronoamperometry or Chronopotentiometry for Stability Testing:

    • Chronoamperometry: Hold the electrode at a constant potential that produces a significant OER current and record the current as a function of time.

    • Chronopotentiometry: Apply a constant current density (e.g., 10 mA/cm²) and record the potential as a function of time. A stable potential indicates good stability.[7]

Visualizations

TroubleshootingWorkflow start Start: Poor OsO₂ Electrocatalyst Performance issue Identify Primary Issue start->issue high_overpotential High Overpotential / Low Current Density issue->high_overpotential Low Activity poor_stability Poor Stability / Degradation issue->poor_stability Performance Decay inconsistent_results Inconsistent CVs issue->inconsistent_results Irreproducible Data check_activity Check Catalyst Activity high_overpotential->check_activity inactive_phase Inactive Phase / Poor Conductivity check_activity->inactive_phase Yes verify_structure Verify Structure (XRD, XPS) inactive_phase->verify_structure enhance_conductivity Enhance Conductivity (Support, Doping) inactive_phase->enhance_conductivity check_degradation Check Degradation Mechanism poor_stability->check_degradation dissolution Dissolution / Structural Collapse check_degradation->dissolution Yes monitor_dissolution Monitor Dissolution (ICP-MS) dissolution->monitor_dissolution improve_stability Improve Stability (Doping, Annealing) dissolution->improve_stability check_setup Check Experimental Setup inconsistent_results->check_setup ref_electrode_issue Reference Electrode / Contamination check_setup->ref_electrode_issue Yes check_ref_electrode Check/Calibrate Reference Electrode ref_electrode_issue->check_ref_electrode clean_system Use High-Purity Electrolyte ref_electrode_issue->clean_system ExperimentalWorkflow start Start: Electrode Preparation & Testing ink_prep Prepare Catalyst Ink (OsO₂, Support, Nafion, Solvent) start->ink_prep sonicate Sonicate for Homogeneous Dispersion ink_prep->sonicate electrode_prep Clean & Prepare Electrode Substrate sonicate->electrode_prep coating Drop-cast Catalyst Ink onto Electrode electrode_prep->coating drying Dry the Electrode coating->drying cell_setup Assemble Three-Electrode Cell drying->cell_setup activation Activate Catalyst with CV cell_setup->activation activity_test Measure OER Activity (LSV) activation->activity_test stability_test Perform Stability Test (Chronoamperometry/Chronopotentiometry) activity_test->stability_test analysis Analyze Data (Overpotential, Tafel Slope, Durability) stability_test->analysis

References

Technical Support Center: Osmium (IV) Oxide Synthesis - Reducing Precursor Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to mitigate the risks associated with precursor toxicity during the synthesis of Osmium (IV) oxide (OsO₂). Our goal is to promote safer laboratory practices by exploring alternative, less hazardous precursors and synthesis routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicity concerns with traditional this compound synthesis?

A1: The primary concern is the high toxicity of the common precursor, osmium tetroxide (OsO₄).[1][2][3][4] OsO₄ is highly volatile, sublimating at room temperature, and can cause severe irritation to the eyes, skin, and respiratory tract.[1][2][3][4] Inhalation of even low concentrations can lead to pulmonary edema and death, and it can stain the cornea, potentially causing blindness.[2][3][4] Chronic exposure may result in damage to the liver and kidneys.[1][3]

Q2: Are there less toxic alternatives to osmium tetroxide for OsO₂ synthesis?

A2: Yes, several less toxic precursors can be used. One promising alternative is potassium hexachloroosmate (K₂OsCl₆), which can be used in hydrothermal synthesis methods.[5][6] Other osmium compounds like osmium trichloride (B1173362) (OsCl₃) are also utilized in nanoparticle synthesis and are generally less hazardous than OsO₄.[7][8]

Q3: What are the main advantages of using alternative synthesis routes like hydrothermal or solvothermal methods?

A3: Hydrothermal and solvothermal methods offer several advantages for reducing precursor toxicity. They often utilize less volatile and less toxic precursor salts, such as K₂OsCl₆.[5][6] These reactions are carried out in sealed autoclaves, which contains the reactants and prevents the release of any potentially hazardous volatile species. These methods also allow for good control over the size and morphology of the resulting OsO₂ nanoparticles.[5][6][8]

Q4: Can other oxidizing agents be used as a substitute for osmium tetroxide in related applications?

A4: In some applications, particularly in microscopy and organic synthesis, alternatives to OsO₄ have been explored. For instance, potassium permanganate (B83412) (KMnO₄) has been successfully used as a substitute for OsO₄ in freeze-substitution for electron microscopy.[9][10][11] While not a direct precursor for OsO₂ synthesis, this highlights the broader effort to replace the highly toxic OsO₄ with safer reagents.

Troubleshooting Guide

Issue 1: My OsO₂ product, synthesized from a non-OsO₄ precursor, is contaminated with a volatile, pungent-smelling compound.

  • Question: What is the likely contaminant and how can I prevent its formation?

  • Answer: The contaminant is likely osmium tetroxide (OsO₄). It can form through the oxidation of lower-valent osmium species in the presence of an oxidizing environment, especially at elevated temperatures. To prevent its formation, ensure the reaction is carried out under controlled atmospheric conditions, for instance, under an inert atmosphere if the synthesis method allows. Also, carefully control the reaction temperature and the choice of any oxidizing agents.

Issue 2: I am observing low yields in my hydrothermal synthesis of OsO₂ from K₂OsCl₆.

  • Question: What experimental parameters can I adjust to improve the yield?

  • Answer: The yield of OsO₂ in hydrothermal synthesis can be influenced by several factors. Increasing the reaction temperature and the initial concentration of the precursor solution can lead to the formation of more uniform and larger OsO₂ crystals, potentially improving the overall yield.[5] The reaction time is also a critical parameter; time-series experiments can help determine the optimal duration for complete hydrolysis and precipitation.[5][6]

Issue 3: How can I safely handle and dispose of waste containing osmium compounds, even from less toxic precursors?

  • Question: What are the recommended procedures for decontaminating labware and neutralizing osmium-containing waste?

  • Answer: All labware that has come into contact with osmium compounds should be decontaminated. A common method is to rinse or dip the equipment in corn oil, which will turn black if reactive osmium species are present.[1][12][13] Aqueous solutions of sodium sulfide (B99878) or sodium sulfite (B76179) can also be used to reduce osmium compounds to less hazardous forms.[13] All osmium-containing waste, including neutralized solutions and contaminated lab supplies, must be collected as hazardous waste.[3][13]

Data Presentation

Table 1: Comparison of Osmium Precursors

PrecursorFormulaToxicityVolatilityKey Synthesis Routes
Osmium TetroxideOsO₄Highly Toxic[1][2][4]High[1][4]Chemical Vapor Transport, Reduction
Potassium HexachloroosmateK₂OsCl₆Less ToxicLowHydrothermal Synthesis[5][6]
Osmium TrichlorideOsCl₃Less ToxicLowChemical Reduction[7][8]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of OsO₂ Nanospheres from Potassium Hexachloroosmate (K₂OsCl₆)

This protocol is based on the hydrolysis of K₂OsCl₆ in a high-pressure autoclave to produce OsO₂ nanospheres, avoiding the use of the highly toxic OsO₄.[5][6][8]

Materials:

  • Potassium hexachloroosmate (K₂OsCl₆)

  • Deionized water

  • High-pressure autoclave with a liner

  • Centrifuge

  • Ethanol (B145695)

  • Vacuum oven

Procedure:

  • Prepare an aqueous solution of K₂OsCl₆ at the desired concentration (e.g., 0.002 to 0.005 mol/L).[5]

  • Transfer the precursor solution to the high-pressure autoclave.

  • Seal the autoclave and place it in a furnace.

  • Heat the autoclave to the desired temperature (e.g., 150–550 °C) and maintain it for a specific duration (e.g., 5 to 36 hours).[5] The reaction time and temperature can be adjusted to control the size of the nanoparticles.[5]

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Collect the precipitated OsO₂ nanospheres by centrifugation.

  • Wash the collected nanoparticles with deionized water and ethanol to remove any unreacted precursors or byproducts.

  • Dry the final product in a vacuum oven at 60 °C.

Protocol 2: Safe Handling and Neutralization of Osmium Tetroxide (OsO₄)

Should the use of OsO₄ be unavoidable, strict safety protocols must be followed.

Personal Protective Equipment (PPE):

  • Wear two pairs of nitrile gloves.[1][2][3]

  • Wear chemical splash goggles and a face shield.[1][2][12]

  • Wear a fully buttoned lab coat with chemical-protective sleeves.[1][3]

  • All handling of OsO₄ must be performed in a certified chemical fume hood.[1][2][3]

Neutralization of OsO₄ Waste:

A 2% solution of osmium tetroxide can be neutralized using corn oil.

  • Perform the neutralization procedure in a chemical fume hood.

  • For every 10 mL of 2% OsO₄ solution, add 20 mL of corn oil.

  • Allow the mixture to react until the oil turns completely black.

  • To confirm complete neutralization, hold a piece of filter paper soaked in corn oil over the solution. If the paper blackens, more corn oil is needed.

  • Dispose of the neutralized solution as hazardous waste.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Hydrothermal Reaction cluster_purification Purification & Drying prep_solution Prepare aqueous K₂OsCl₆ solution transfer_autoclave Transfer solution to autoclave prep_solution->transfer_autoclave seal_autoclave Seal autoclave heat_furnace Heat in furnace (150-550 °C, 5-36 h) seal_autoclave->heat_furnace cool_down Cool to room temperature heat_furnace->cool_down centrifuge Centrifuge to collect precipitate wash Wash with DI water and ethanol centrifuge->wash dry Dry in vacuum oven wash->dry end end dry->end OsO₂ Nanoparticles

Caption: Workflow for the hydrothermal synthesis of OsO₂ nanoparticles.

decision_pathway start Need to synthesize OsO₂? check_toxicity Is precursor toxicity a major concern? start->check_toxicity hydrothermal Use Hydrothermal/Solvothermal Method with less toxic precursors (e.g., K₂OsCl₆, OsCl₃) check_toxicity->hydrothermal Yes traditional Consider traditional methods (e.g., CVT with OsO₄) check_toxicity->traditional No protocol_hydro Follow Protocol 1 hydrothermal->protocol_hydro strict_safety Follow strict safety protocols (Protocol 2) traditional->strict_safety

References

Technical Support Center: Osmium (IV) Oxide Catalyzed Oxidations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during osmium-catalyzed oxidation reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or Inconsistent Yields

Q1: My reaction yield is significantly lower than expected or varies between batches. What are the potential causes?

A1: Inconsistent or low yields in osmium-catalyzed reactions can stem from several factors, primarily related to the stability of the osmium catalyst, the quality of reagents, and the reaction conditions.[1]

  • Catalyst Volatility and Decomposition: Osmium tetroxide (OsO₄) is volatile and can be lost from the reaction mixture, especially at elevated temperatures.[1][2] Ensure the reaction is conducted in a well-sealed vessel to prevent the escape of this toxic and expensive reagent.[1][2]

  • Reagent Purity: The purity of the substrate, solvent, and co-oxidant is critical. Impurities can react with the catalyst or promote side reactions, reducing the efficiency of the desired dihydroxylation.[1]

  • Co-oxidant Inefficiency: The co-oxidant's role is to regenerate the Os(VIII) species from the Os(VI) state after the diol is formed. If the co-oxidant is impure, unstable, or added improperly, the catalytic cycle will be inefficient.[1][3]

  • Non-Optimal Reaction Conditions: Temperature, pH, and solvent choice significantly impact reaction rates and catalyst stability.[1] Reactions are often run under slightly basic conditions to improve reaction speed.[4]

Troubleshooting Steps:

  • Verify Reagent Purity: Use freshly opened or purified reagents. If using a co-oxidant like H₂O₂, its concentration should be confirmed by titration.[1]

  • Control Reaction Temperature: Employ a reliable temperature control system to maintain a consistent and optimal temperature.

  • Ensure Proper Sealing: Use a well-sealed reaction vessel to prevent the loss of volatile OsO₄.

  • Optimize pH: The reaction medium's pH can influence catalyst activity.[1] Buffering the reaction mixture is common, especially in Sharpless asymmetric dihydroxylations.[4]

  • Use an Inert Atmosphere: If the substrate or reagents are sensitive to atmospheric oxygen, conduct the reaction under an inert atmosphere like nitrogen or argon.[1]

Issue 2: Over-oxidation and Product Cleavage

Q2: I am observing byproducts that suggest the diol product is being cleaved. How can I prevent this?

A2: Over-oxidation is a common side reaction where the powerful oxidizing nature of the OsO₄/co-oxidant system cleaves the C-C bond of the newly formed vicinal diol, leading to aldehydes, ketones, or carboxylic acids.[1][5] This is particularly a problem with stronger co-oxidants like potassium permanganate (B83412) (KMnO₄), which is why OsO₄ is often preferred.[5]

Troubleshooting Steps:

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to closely monitor the consumption of the starting material. Quench the reaction as soon as the substrate is consumed to prevent further oxidation of the product.[1]

  • Adjust Stoichiometry: Carefully control the stoichiometry of the co-oxidant. Using a slow-addition method can help maintain a low, steady concentration of the active oxidant, minimizing over-oxidation.[1]

  • Choose the Right Co-oxidant: For sensitive substrates, N-methylmorpholine N-oxide (NMO) is a common and effective co-oxidant that often gives high yields without significant over-oxidation.[3][5] The Lemieux-Johnson oxidation intentionally uses periodate (B1199274) to achieve this cleavage, so ensure it is not present if the diol is the desired product.[6]

  • Control Temperature: Keep the reaction temperature as low as feasible to slow down the rate of over-oxidation relative to the desired dihydroxylation.

Issue 3: Poor Enantioselectivity in Asymmetric Dihydroxylation (AD)

Q3: My Sharpless asymmetric dihydroxylation is giving low enantiomeric excess (ee). What could be the cause?

A3: Low enantioselectivity in Sharpless AD reactions is often linked to a competing non-selective reaction pathway, sometimes referred to as the "second catalytic cycle."[7]

  • Primary Cycle (High ee): The OsO₄ catalyst first complexes with the chiral ligand. This chiral complex then reacts with the alkene to form the diol with high enantioselectivity.[4][7]

  • Secondary Cycle (Low ee): If the intermediate osmate ester is oxidized by the co-oxidant before the diol product dissociates, an osmium(VIII)-diol complex is formed. This achiral complex can then dihydroxylate another alkene molecule, but without the chiral ligand's influence, leading to a racemic product and lowering the overall ee.[7]

Troubleshooting Steps:

  • Increase Ligand Concentration: The secondary pathway can be suppressed by using a higher molar concentration of the chiral ligand.[7] This increases the likelihood that OsO₄ will be complexed with the ligand, favoring the primary, enantioselective cycle.

  • Control Olefin Concentration: If the olefin concentration is too high, it can compete with the ligand for binding to the osmium center, leading to a non-enantioselective reaction and reducing the ee.[4]

  • Use Pre-mixed AD-mix: Using commercially available AD-mix-α or AD-mix-β ensures the correct stoichiometry of reagents, which is optimized to favor the enantioselective pathway.[4][7]

  • Add Methanesulfonamide (B31651): For some substrates, particularly non-terminal alkenes, adding methanesulfonamide (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate ester, promoting the release of the diol and helping to prevent the second cycle from occurring.[7]

Data Presentation

Table 1: Comparison of Common Co-oxidants in Osmium-Catalyzed Dihydroxylation

Co-oxidantCommon AbbreviationTypical ConditionsAdvantagesDisadvantages
N-Methylmorpholine N-oxideNMOCatalytic OsO₄, acetone/water/t-BuOH solvent system.[3][5]"Upjohn" conditions, generally high yields, minimizes over-oxidation.[5]Can be slow for some substrates.
Potassium FerricyanideK₃Fe(CN)₆Used in AD-mix with K₂CO₃ buffer, t-BuOH/water.[7]Standard for Sharpless AD, reliable, commercially available in mixes.[4][7]Requires careful pH control.
Hydrogen PeroxideH₂O₂"Milas" conditions, often requires additives.[7]Inexpensive and environmentally benign ("green") oxidant.Can lead to over-oxidation; stability is pH and temperature-dependent.[1]
t-Butyl HydroperoxidetBHPUsed in some catalytic systems.[7]Soluble in organic solvents.Can be less reactive than other co-oxidants.

Experimental Protocols

Illustrative General Protocol for Catalytic Dihydroxylation (Upjohn Conditions)

This is a general procedure and must be adapted for specific substrates and reaction scales. Safety Precaution: Osmium tetroxide is highly toxic and volatile. Always handle OsO₄ and its solutions in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[2][8]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alkene substrate (1.0 equiv) and a solvent mixture (e.g., acetone/water or t-butanol/water, typically 10:1 v/v).[1]

  • Addition of Reagents: Add the co-oxidant, N-methylmorpholine N-oxide (NMO) (approx. 1.2 equiv).

  • Catalyst Introduction: While stirring the mixture vigorously, add a catalytic amount of OsO₄ (e.g., 1-2 mol%), typically as a solution in toluene (B28343) or t-butanol.[1][8] The solution will typically change color upon addition.

  • Reaction Monitoring: Allow the reaction to stir at the designated temperature (often room temperature). Monitor the progress by TLC or LC-MS until the starting material is consumed.[1]

  • Quenching: Once the reaction is complete, quench the excess oxidant and the osmate ester by adding a reducing agent such as a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃).[1] Stir for 30-60 minutes until the color of the mixture changes (e.g., from dark brown to light grey).

  • Workup and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude diol can then be purified by flash column chromatography.

Mandatory Visualization

Catalytic_Cycle cluster_primary Primary Catalytic Cycle (Desired Pathway) cluster_secondary Side Reaction Pathways OsO4 Os(VIII)O₄ Intermediate Cyclic Os(VI) Osmate Ester OsO4->Intermediate + Alkene [3+2] Cycloaddition Alkene Alkene (Substrate) Alkene->Intermediate Diol cis-Diol (Product) Intermediate->Diol + 2 H₂O (Hydrolysis) OsVI Os(VI) Species Intermediate->OsVI (Hydrolysis) OverOx Over-oxidation (C-C Cleavage) Diol->OverOx Excess Co-oxidant or Prolonged Reaction Time OsVI->OsO4 Re-oxidation CoOxidant Co-oxidant (e.g., NMO) CoOxidant->OsVI OxidizedCoOxidant Reduced Co-oxidant CoOxidant->OxidizedCoOxidant

Caption: Catalytic cycle of OsO₄ dihydroxylation and a key side reaction.

Troubleshooting_Workflow start Experiment Yields Unexpected Results q1 What is the primary issue? start->q1 low_yield Low / Inconsistent Yield q1->low_yield Yield over_ox Over-oxidation Products q1->over_ox Byproducts low_ee Low Enantioselectivity (ee) q1->low_ee Selectivity check_reagents Check Reagent Purity & Co-oxidant Activity low_yield->check_reagents monitor_rxn Monitor Reaction Closely (TLC/LCMS) & Quench Promptly over_ox->monitor_rxn inc_ligand Increase Chiral Ligand Concentration low_ee->inc_ligand check_setup Ensure Sealed Vessel & Controlled Temperature check_reagents->check_setup adjust_stoch Adjust Co-oxidant Stoichiometry (Consider Slow Addition) monitor_rxn->adjust_stoch check_olefin_conc Check Olefin Concentration inc_ligand->check_olefin_conc add_additive Consider Additive (e.g., MeSO₂NH₂) check_olefin_conc->add_additive

Caption: Troubleshooting workflow for osmium-catalyzed oxidations.

References

enhancing the conductivity of Osmium (IV) oxide electrodes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Osmium (IV) Oxide (OsO₂) electrodes. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the conductivity of OsO₂ electrodes and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected conductivity of a standard this compound (OsO₂) electrode?

A1: The electrical conductivity of OsO₂ can vary depending on its form (e.g., single crystal, thin film) and preparation method. High-quality single crystals of OsO₂ have been reported to exhibit metallic character with a low room-temperature resistivity of approximately 15 μΩ·cm.[1] However, the conductivity of polycrystalline thin films or other forms of OsO₂ electrodes may be lower and can be influenced by factors such as crystal structure, purity, and surface morphology.[1][2]

Q2: My OsO₂ electrode shows lower than expected conductivity. What are the possible causes?

A2: Low conductivity in OsO₂ electrodes can stem from several factors:

  • Surface Passivation: A thin, insulating oxide layer can form on the electrode surface, impeding electrical conductivity. This is a common issue with metal and metal oxide electrodes.

  • Impurities: The presence of impurities within the OsO₂ material can disrupt the crystal lattice and scatter charge carriers, leading to lower conductivity.

  • Poor Crystallinity: An amorphous or poorly crystallized OsO₂ structure can have a higher number of defects, which act as scattering centers for electrons.

  • Inadequate Electrode Preparation: Improper surface cleaning or preparation can leave residues that interfere with electrical contact and measurement.[3][4]

  • Environmental Factors: Adsorbed species from the atmosphere, such as moisture or gases, can affect the surface conductivity of the electrode.

Q3: How can I clean my OsO₂ electrode before an experiment?

A3: Proper cleaning is crucial for obtaining reliable and reproducible results. A general procedure for cleaning metal oxide electrodes involves:

  • Solvent Rinsing: Rinse the electrode sequentially with high-purity solvents such as acetone, isopropanol, and deionized water to remove organic residues and other contaminants.

  • Sonication: For a more thorough cleaning, sonicate the electrode in a suitable solvent (e.g., deionized water or ethanol) for a few minutes to dislodge strongly adsorbed impurities.

  • Drying: Gently dry the electrode with a stream of inert gas (e.g., nitrogen or argon).

  • Plasma Cleaning (Optional): For applications requiring an atomically clean surface, an oxygen or argon plasma treatment can be effective in removing organic contaminants.[5]

Q4: Are there any safety precautions I should be aware of when working with this compound?

A4: While OsO₂ is less volatile and toxic than Osmium Tetroxide (OsO₄), it is still important to handle it with care. It is recommended to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid generating dust or aerosols of OsO₂.

Troubleshooting Guides

This section provides step-by-step guidance for common problems encountered during experiments with OsO₂ electrodes.

Issue 1: Inconsistent or Drifting Conductivity Readings
  • Symptom: The measured conductivity of the OsO₂ electrode fluctuates or changes over time during the experiment.

  • Possible Causes & Solutions:

CauseTroubleshooting Step
Temperature Fluctuations Ensure the experimental setup is in a temperature-controlled environment. Allow the electrode and the sample to reach thermal equilibrium before measurement.
Electrode Fouling The electrode surface may be getting contaminated during the measurement. Clean the electrode using the recommended procedure (see FAQ Q3) and consider if components in your experimental medium could be adsorbing to the surface.
Poor Electrical Contact Check the connections between the electrode and the measurement instrument. Ensure that the contacts are clean and secure.
Electrolyte Degradation If using an electrolyte, it may be degrading over time. Prepare fresh electrolyte solution.
Issue 2: Low Conductivity After Fabrication or Storage
  • Symptom: A newly fabricated or stored OsO₂ electrode exhibits significantly lower conductivity than expected.

  • Possible Causes & Solutions:

CauseTroubleshooting Step
Surface Oxidation/Passivation A non-conductive surface layer may have formed. Attempt a gentle surface treatment to remove this layer. See the "Experimental Protocols" section for suggestions on surface activation.
Incomplete Precursor Conversion During synthesis (e.g., chemical vapor deposition, sol-gel), the precursor may not have fully converted to the conductive OsO₂ phase. Consider post-fabrication annealing.
Crystal Structure Defects The as-deposited film might have an amorphous or highly defective structure. Annealing can improve crystallinity and conductivity.

Enhancing this compound Electrode Conductivity

The following section details experimental strategies to improve the electrical conductivity of OsO₂ electrodes.

Quantitative Data on OsO₂ Conductivity

While specific data on enhanced OsO₂ is limited, the following table provides a baseline for single-crystal OsO₂ and illustrates the potential for improvement based on general principles for metal oxides.

MaterialPreparation MethodReported Resistivity (μΩ·cm)Reported Conductivity (S/cm)
OsO₂ Single CrystalChemical Vapor Transport~15~6.67 x 10⁴

Note: The conductivity is calculated as the reciprocal of resistivity.

Experimental Protocols

Thermal annealing can enhance the conductivity of metal oxide films by improving their crystallinity and reducing defects.

  • Preparation: Place the OsO₂ electrode in a tube furnace.

  • Atmosphere: Introduce a controlled atmosphere. For OsO₂, a slightly reducing or inert atmosphere (e.g., forming gas - a mixture of H₂ and N₂, or pure Ar) is recommended to prevent further oxidation.

  • Heating Ramp: Heat the furnace to the desired annealing temperature (e.g., 400-600 °C) at a controlled rate (e.g., 5-10 °C/min). The optimal temperature will depend on the substrate and the initial state of the OsO₂ film.

  • Soaking: Hold the electrode at the annealing temperature for a specific duration (e.g., 1-2 hours).

  • Cooling: Allow the furnace to cool down slowly to room temperature under the same controlled atmosphere.

Introducing suitable dopants into the OsO₂ lattice can increase the concentration of charge carriers (electrons or holes) and thereby enhance conductivity. While specific dopants for OsO₂ are not well-documented in publicly available literature, transition metals are often used for other conductive oxides.[6][7]

A hypothetical doping process using a sol-gel method could involve:

  • Precursor Solution: Prepare a solution containing an osmium precursor (e.g., osmium chloride) and a salt of the desired dopant metal (e.g., a chloride or nitrate (B79036) salt of a transition metal).

  • Deposition: Deposit a thin film of the precursor solution onto a substrate using a technique like spin-coating or dip-coating.

  • Drying: Dry the film at a low temperature (e.g., 100-150 °C) to remove the solvent.

  • Calcination/Annealing: Heat the film to a higher temperature in a controlled atmosphere to decompose the precursors and form the doped OsO₂ film. The temperature and atmosphere will be critical for achieving the desired phase and incorporating the dopant into the lattice.

Surface treatments can remove insulating surface layers and create a more conductive and electrochemically active surface.[4]

  • Electrochemical Activation:

    • Place the OsO₂ electrode as the working electrode in a three-electrode electrochemical cell with a suitable electrolyte (e.g., a dilute acid or base).

    • Apply a potential cycling (cyclic voltammetry) or a constant potential for a short duration to electrochemically reduce or modify the surface. The potential range and duration should be carefully chosen to avoid damaging the electrode.

  • Chemical Etching:

    • Briefly immerse the electrode in a dilute acid solution (e.g., HCl or H₂SO₄) to etch away the surface oxide layer.

    • Immediately rinse the electrode thoroughly with deionized water and dry it. The concentration of the acid and the immersion time must be carefully controlled to prevent over-etching.

Visualizations

experimental_workflow Experimental Workflow for Enhancing OsO₂ Electrode Conductivity cluster_prep Electrode Preparation cluster_enhancement Conductivity Enhancement cluster_characterization Characterization start Start with OsO₂ Electrode clean Clean Electrode Surface (Solvent Rinse, Sonication) start->clean anneal Thermal Annealing (Inert/Reducing Atmosphere) clean->anneal Choose Method doping Doping (e.g., with Transition Metals) clean->doping Choose Method surface_treat Surface Treatment (Electrochemical/Chemical) clean->surface_treat Choose Method measure Measure Conductivity (e.g., Four-Point Probe) anneal->measure doping->measure surface_treat->measure analyze Analyze Surface (SEM, XPS) measure->analyze end Optimized OsO₂ Electrode analyze->end Evaluate Enhancement

Caption: Workflow for enhancing OsO₂ electrode conductivity.

troubleshooting_low_conductivity Troubleshooting Low Conductivity in OsO₂ Electrodes start Low Conductivity Measured check_setup Check Measurement Setup (Contacts, Instrument Calibration) start->check_setup clean_electrode Thoroughly Clean Electrode check_setup->clean_electrode Setup OK surface_passivation Suspect Surface Passivation? clean_electrode->surface_passivation crystallinity Suspect Poor Crystallinity? surface_passivation->crystallinity No surface_treatment Perform Surface Treatment (e.g., Electrochemical Activation) surface_passivation->surface_treatment Yes annealing Perform Thermal Annealing crystallinity->annealing Yes further_investigation Further Investigation Needed (Material Characterization) crystallinity->further_investigation No re_measure Re-measure Conductivity surface_treatment->re_measure annealing->re_measure resolved Issue Resolved re_measure->resolved Conductivity Improved re_measure->further_investigation No Improvement

Caption: Logical steps for troubleshooting low conductivity.

References

Technical Support Center: Colloidal Synthesis of OsO₂ Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the colloidal synthesis of osmium dioxide (OsO₂) nanoparticles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of OsO₂ nanoparticles, focusing on controlling particle size and distribution.

Q1: The particle size I'm obtaining is larger than desired. How can I reduce it?

A1: Several factors can be adjusted to achieve smaller OsO₂ nanoparticles. Consider the following modifications to your protocol:

  • Decrease Reaction Temperature: Lowering the synthesis temperature generally slows down the growth rate of the nanoparticles, leading to smaller final sizes. For instance, in hydrolysis methods, temperatures can be varied to control particle size.[1]

  • Increase Reducing Agent Strength/Concentration: A stronger or more concentrated reducing agent can lead to faster nucleation of Os particles, which are subsequently oxidized to OsO₂, resulting in a larger number of smaller nuclei and consequently smaller final nanoparticles. For example, using a strong reducing agent like sodium borohydride (B1222165) (NaBH₄) at room temperature can produce very small nanoparticles (around 1.3 ± 0.2 nm).[1][2][3]

  • Decrease Precursor Concentration: Lowering the concentration of the osmium precursor can limit the amount of material available for particle growth, favoring the formation of smaller nanoparticles. The concentration ratio of the metal precursor to the reductant can be adjusted to target specific sizes.[2]

  • Introduce a Capping Agent/Stabilizer: The presence of a stabilizing agent like chitosan (B1678972) can help control particle growth and prevent aggregation, leading to smaller, more uniform nanoparticles.[1]

Q2: My OsO₂ nanoparticle size distribution is too broad. How can I achieve a more monodisperse sample?

A2: A broad particle size distribution often indicates uncontrolled nucleation and growth. To narrow the distribution:

  • Ensure Homogeneous Mixing: Vigorous and consistent stirring throughout the reaction is crucial for ensuring a uniform concentration of precursors and reducing agents, which promotes simultaneous nucleation.

  • Control the Rate of Reagent Addition: A rapid injection of the reducing agent can induce a burst of nucleation, leading to a more uniform starting point for particle growth and a narrower size distribution. Conversely, a slow addition might be preferable in some systems to control the growth phase.

  • Optimize the Stabilizer Concentration: The concentration of the capping agent is critical. Too little may not effectively prevent aggregation, while too much can interfere with the reaction kinetics.

  • Purification Steps: Ensure thorough washing of the nanoparticles after synthesis to remove unreacted precursors and byproducts that could contribute to Ostwald ripening or aggregation over time.[1]

Q3: I am observing significant aggregation of my OsO₂ nanoparticles. What can I do to prevent this?

A3: Aggregation is a common issue in colloidal synthesis. Here are some strategies to mitigate it:

  • Use of Stabilizing Agents: Employing surfactants or polymers like chitosan can sterically or electrostatically stabilize the nanoparticles in the colloidal suspension, preventing them from clumping together.[1]

  • Control the pH: The surface charge of nanoparticles is often pH-dependent. Adjusting the pH of the solution can increase the electrostatic repulsion between particles, thereby enhancing their stability.

  • Post-Synthesis Surface Functionalization: Modifying the surface of the nanoparticles after synthesis can improve their dispersibility in the desired solvent.

  • Sonication: Using an ultrasonic bath or probe can help to break up soft agglomerates after synthesis.

Q4: The yield of my OsO₂ nanoparticle synthesis is very low. How can I improve it?

A4: Low yield can be due to incomplete reaction or loss of product during purification. Consider these points:

  • Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. The reaction time and temperature can be adjusted to maximize the conversion of the precursor to nanoparticles.[1]

  • Check Reagent Quality: Ensure that the precursors and reducing agents have not degraded. For example, sodium borohydride solutions should be freshly prepared.[1]

  • Minimize Losses During Washing: During centrifugation and washing steps, be careful not to discard the nanoparticle pellet. Adjusting the centrifugation speed and time might be necessary to ensure complete pelleting of the nanoparticles.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common precursors used for the colloidal synthesis of OsO₂ nanoparticles?

A1: Common precursors for osmium-based nanoparticle synthesis include osmium(III) chloride (OsCl₃) and potassium(IV) hexachloroosmate (K₂OsCl₆).[1][2] The choice of precursor can influence the reaction kinetics and the resulting nanoparticle characteristics.

Q2: What are the typical methods for synthesizing OsO₂ nanoparticles with controlled size?

A2: The most common methods are wet-chemical approaches, which offer good control over nanoparticle characteristics.[1] These include:

  • Chemical Reduction: An osmium salt precursor is reduced in the presence of a reducing agent like sodium borohydride. This method is often performed at room temperature and can produce very small nanoparticles.[1][2][3]

  • Hydrolysis: An osmium complex, such as K₂OsCl₆, is hydrolyzed in water at elevated temperatures in a high-pressure autoclave. This method can produce a range of particle sizes from nanometers to hundreds of nanometers depending on the temperature and reaction time.[1][4]

Q3: Which characterization techniques are essential for OsO₂ nanoparticles?

A3: To properly characterize the synthesized OsO₂ nanoparticles, the following techniques are recommended:

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To determine the size, morphology, and size distribution of the nanoparticles.[1]

  • X-ray Diffraction (XRD): To determine the crystal structure and confirm the formation of the desired OsO₂ phase (e.g., rutile-type).[1][4]

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the oxidation state of osmium and the surface composition of the nanoparticles.[1][4]

Q4: Can I synthesize OsO₂ nanoparticles without a surfactant or capping agent?

A4: Yes, surfactant-free synthesis methods have been reported.[5][6] These methods often utilize alkaline mono-alcohols which can act as both the solvent and the reducing agent at relatively low temperatures (< 100 °C).[5][7] This approach is advantageous for applications like catalysis where a clean particle surface is desirable.

Data Presentation

Table 1: Summary of Colloidal Synthesis Parameters for Osmium-Based Nanoparticles

Synthesis MethodPrecursorReducing/Hydrolyzing AgentSolventTemperature (°C)Typical Nanoparticle SizeReference
Chemical ReductionOsmium(III) chloride (OsCl₃)Sodium borohydride (NaBH₄)Aqueous with chitosanRoom Temperature~1.3 ± 0.2 nm[1]
HydrolysisPotassium(IV) hexachloroosmate (K₂OsCl₆)WaterWater150 - 55040 - 450 nm[1][4]

Experimental Protocols

Protocol 1: Wet-Chemical Reduction Synthesis of Osmium Nanoparticles [1]

This protocol describes the synthesis of osmium nanoparticles using the reduction of osmium(III) chloride in the presence of chitosan as a stabilizing agent.

  • Prepare Chitosan Solution: Prepare a 0.2% (w/v) chitosan solution in 1% (v/v) acetic acid.

  • Add Precursor: Add OsCl₃ to the chitosan solution to a final concentration of 1 mM.

  • Stir: Stir the solution vigorously for 30 minutes to ensure complete dissolution and complexation.

  • Add Reducing Agent: Slowly add a freshly prepared aqueous solution of NaBH₄ (10 mM) dropwise to the OsCl₃-chitosan solution while stirring.

  • Reaction: Continue stirring the solution for 3 hours at room temperature. The formation of a dark brown to black color indicates the formation of osmium nanoparticles.

  • Purification: Purify the nanoparticles by centrifugation at 10,000 rpm for 20 minutes, followed by washing with deionized water three times.

  • Resuspension: Resuspend the purified osmium nanoparticles in deionized water for storage and further characterization.

Protocol 2: Hydrothermal Synthesis of OsO₂ Nanospheres [1][4]

This protocol describes the synthesis of OsO₂ nanospheres via hydrolysis of potassium(IV) hexachloroosmate.

  • Prepare Precursor Solution: Prepare an aqueous solution of K₂OsCl₆ at the desired concentration (e.g., 0.01 M).

  • Transfer to Autoclave: Transfer the solution to a high-pressure autoclave.

  • Heating: Heat the autoclave to the desired temperature (e.g., 200 °C) and maintain it for a specific duration (e.g., 24 hours). The temperature and time can be varied to control the size of the nanoparticles.

  • Cooling: After the reaction, allow the autoclave to cool down to room temperature.

  • Collection: Collect the precipitated OsO₂ nanospheres by centrifugation or filtration.

  • Washing: Wash the collected nanoparticles with deionized water and ethanol (B145695) to remove any unreacted precursors or byproducts.

  • Drying: Dry the final product in a vacuum oven at 60 °C.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization P1 Prepare Precursor Solution (e.g., OsCl₃ in Chitosan) R1 Mix Precursor Solution under Vigorous Stirring P1->R1 P2 Prepare Reducing Agent (e.g., NaBH₄ solution) R2 Add Reducing Agent (Slowly/Dropwise) P2->R2 R1->R2 R3 Age the Reaction Mixture (e.g., 3 hours at RT) R2->R3 PU1 Centrifugation to Collect Nanoparticles R3->PU1 PU2 Wash with DI Water/Ethanol (Repeat 3x) PU1->PU2 PU3 Resuspend or Dry Final Product PU2->PU3 C1 Characterization (TEM, XRD, XPS) PU3->C1

Caption: Experimental workflow for colloidal synthesis of OsO₂ nanoparticles.

G ParticleSize OsO₂ Particle Size Temp Temperature Temp->ParticleSize Increase -> Larger Size PrecursorConc Precursor Concentration PrecursorConc->ParticleSize Increase -> Larger Size ReducerConc Reducing Agent Concentration/Strength ReducerConc->ParticleSize Increase -> Smaller Size Time Reaction Time Time->ParticleSize Increase -> Larger Size Stabilizer Stabilizer/ Capping Agent Stabilizer->ParticleSize Presence -> Smaller Size

Caption: Influence of synthesis parameters on OsO₂ particle size.

References

Validation & Comparative

A Comparative Guide to the Catalytic Activity of Osmium Dioxide (OsO₂) and Ruthenium Dioxide (RuO₂)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of efficient and sustainable chemical transformations, particularly in the realm of electrocatalysis, ruthenium dioxide (RuO₂) has long been regarded as a benchmark catalyst for the oxygen evolution reaction (OER), a critical process in water splitting and other energy conversion technologies.[1][2] Its high intrinsic activity has made it a focal point of extensive research.[2] However, the landscape of noble metal oxide catalysts is broader, with osmium dioxide (OsO₂) emerging as a theoretically more active, albeit less explored, counterpart. This guide provides an objective comparison of the catalytic activities of OsO₂ and RuO₂, focusing on the inherent trade-off between activity and stability, supported by available experimental and theoretical data.

A pivotal study on monometallic oxides in acidic environments established a clear trend in catalytic activity for the OER, identifying OsO₂ as significantly more active than RuO₂. The activity trend is reported as: Au ≪ Pt < Ir < Ru ≪ Os.[3] This heightened activity, however, comes at the cost of stability, with a corresponding inverse relationship: Au ≫ Pt > Ir > Ru ≫ Os.[3] This fundamental trade-off is central to understanding the potential applications and limitations of each catalyst.

Quantitative Performance Comparison

The following table summarizes key performance metrics for OsO₂ and RuO₂ as OER catalysts. It is important to note that while extensive experimental data is available for RuO₂, similar quantitative data for OsO₂ in the context of OER is notably scarce in publicly accessible literature.

Performance MetricOsmium Dioxide (OsO₂)Ruthenium Dioxide (RuO₂)Electrolyte
Overpotential (η) @ 10 mA/cm² Data not readily available in experimental OER studies. Theoretically more active than RuO₂.150 - 350 mV[1]Acidic / Alkaline
Tafel Slope Data not readily available in experimental OER studies.40 - 110 mV/dec[1]Acidic / Alkaline
Activity Trend (Acidic OER) Highest among monometallic oxides (Au ≪ Pt < Ir < Ru ≪ Os)[3]High, but lower than OsO₂[3]Acidic
Stability Trend (Acidic OER) Lowest among monometallic oxides (Au ≫ Pt > Ir > Ru ≫ Os)[3]Low, prone to dissolution to RuO₄ at high potentials[1][3]Acidic

Catalytic Activity and Stability Analysis

Ruthenium Dioxide (RuO₂): The Active yet Unstable Benchmark

RuO₂ is one of the most effective catalysts for the OER across all pH levels.[2] Its high activity is a primary advantage, often exhibiting low overpotentials required to drive the oxygen evolution reaction.[1] However, the major drawback of RuO₂ is its poor stability, especially in acidic media under OER conditions.[1][4] The catalyst is prone to over-oxidation and dissolution, forming soluble RuO₄ species, which leads to a rapid degradation of performance.[1][5] This instability is a significant hurdle for its practical application in technologies like proton exchange membrane (PEM) water electrolyzers.[2][6] Research efforts are largely focused on enhancing the stability of RuO₂ through strategies like doping with other metals or creating composite materials.[2][6]

Osmium Dioxide (OsO₂): The Highly Active but Elusive Catalyst

Theoretical studies and comparative experimental trends indicate that OsO₂ possesses a higher intrinsic catalytic activity for the OER than RuO₂.[3] This suggests that OsO₂ could potentially require even lower overpotentials to achieve the same current densities. However, this superior activity is overshadowed by its pronounced instability.[3] The tendency for the most active oxides to be the least stable is a recurring theme in electrocatalysis, and OsO₂ appears to be a prime example of this principle.[3]

The lack of dedicated experimental studies on OsO₂ for OER means that key performance indicators like overpotential and Tafel slope are not well-documented in the literature. Much of the research on osmium-based materials is directed towards other applications, such as supercapacitors or as a component in bimetallic catalysts for the oxygen reduction reaction (ORR).[7]

Experimental Methodologies

To ensure a standardized comparison of catalytic performance, the following experimental protocols are typically employed for evaluating noble metal oxide catalysts like OsO₂ and RuO₂.

Catalyst Synthesis

A common method for synthesizing crystalline RuO₂ and potentially OsO₂ nanoparticles is through the thermal decomposition of a precursor salt.

  • Precursor Preparation: A solution of the metal chloride precursor (e.g., RuCl₃·xH₂O or a suitable osmium salt) is prepared in a solvent, often an alcohol like ethanol (B145695) or isopropanol.

  • Deposition: The precursor solution is deposited onto a conductive substrate (e.g., titanium fiber felt, carbon paper, or glassy carbon).

  • Calcination: The coated substrate is heated in a furnace under an air atmosphere. The temperature is ramped up to a specific setpoint (e.g., 350-450 °C) and held for a period (e.g., 1-2 hours) to facilitate the complete decomposition of the precursor into the corresponding metal oxide.[8] The calcination temperature is a critical parameter that influences the crystallinity and particle size of the resulting oxide, which in turn affects both activity and stability.[8]

Electrochemical Evaluation

Electrochemical measurements are typically conducted in a standard three-electrode cell.

  • Working Electrode: The synthesized catalyst deposited on a conductive substrate.

  • Counter Electrode: A platinum wire or graphite (B72142) rod.

  • Reference Electrode: A saturated calomel (B162337) electrode (SCE) or Ag/AgCl for alkaline/neutral media, and a reversible hydrogen electrode (RHE) for acidic media.

  • Electrolyte: Commonly 0.5 M H₂SO₄ for acidic OER or 1.0 M KOH for alkaline OER.

Key Techniques:

  • Linear Sweep Voltammetry (LSV): The potential is swept at a slow scan rate (e.g., 5 mV/s) to record the polarization curve. This is used to determine the overpotential required to reach a specific current density (e.g., 10 mA/cm²).[9]

  • Tafel Analysis: The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of current density). A smaller Tafel slope indicates more favorable reaction kinetics.[9]

  • Chronopotentiometry or Chronoamperometry: The catalyst is held at a constant current density or potential for an extended period (e.g., 10-50 hours) to evaluate its long-term stability. The change in potential or current over time is monitored.[10]

  • Electrochemical Impedance Spectroscopy (EIS): This technique is used to investigate the charge transfer resistance and other kinetic parameters of the catalyst-electrolyte interface.

Visualizations

Experimental Workflow for Catalyst Evaluation

G cluster_synthesis Catalyst Synthesis cluster_characterization Physicochemical Characterization cluster_electrochem Electrochemical Evaluation Precursor Precursor Salt (e.g., RuCl₃) Mix Mixing & Sonication Precursor->Mix Solvent Solvent (e.g., Ethanol) Solvent->Mix Deposition Deposition on Substrate Mix->Deposition Substrate Conductive Substrate Substrate->Deposition Calcination Calcination (e.g., 350°C) Deposition->Calcination XRD XRD (Crystallinity) Calcination->XRD SEM SEM (Morphology) Calcination->SEM TEM TEM (Particle Size) Calcination->TEM ThreeElectrode Three-Electrode Cell Setup Calcination->ThreeElectrode LSV LSV (Overpotential) ThreeElectrode->LSV Stability Chronopotentiometry (Stability) ThreeElectrode->Stability EIS EIS (Impedance) ThreeElectrode->EIS Tafel Tafel Plot (Kinetics) LSV->Tafel

Caption: A typical experimental workflow for synthesizing and evaluating OER catalysts.

Signaling Pathway: Adsorbate Evolution Mechanism (AEM) for OER

OER_AEM M M (Active Site) M_OH M-OH M->M_OH + H₂O, - H⁺, - e⁻ M_O M-O M_OH->M_O - H⁺, - e⁻ M_OOH M-OOH* M_O->M_OOH + H₂O, - H⁺, - e⁻ M_OOH->M - H⁺, - e⁻ O2 O₂ M_OOH->O2 releases

Caption: Simplified Adsorbate Evolution Mechanism (AEM) for OER on a metal oxide surface.

Conclusion

The comparison between OsO₂ and RuO₂ for the oxygen evolution reaction highlights a critical activity-stability trade-off that is fundamental to the design of electrocatalysts. While RuO₂ is a well-established, highly active catalyst, its practical application is hindered by its instability, particularly in acidic environments.[1][4] OsO₂, on the other hand, is predicted to be even more active but suffers from even greater instability.[3]

For researchers and scientists, this comparison underscores the need for strategies that can break this inverse relationship. Future research could focus on:

  • Stabilizing OsO₂: Investigating doping strategies or the formation of mixed-oxide systems to enhance the stability of OsO₂ while retaining its high intrinsic activity.

  • Controlled Synthesis: Developing synthetic methods to produce well-defined OsO₂ nanostructures for systematic experimental evaluation of its OER performance.

  • Advanced Characterization: Employing in-situ and operando techniques to understand the degradation mechanisms of both OsO₂ and RuO₂ at an atomic level.

By addressing these challenges, the exceptional theoretical activity of materials like OsO₂ could potentially be harnessed for the next generation of high-performance electrocatalysts.

References

A Comparative Guide to Osmium (IV) Oxide and Iridium (IV) Oxide for Oxygen Evolution Reaction (OER) Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Oxygen Evolution Reaction (OER) is a critical bottleneck in the advancement of sustainable energy technologies such as water splitting and rechargeable metal-air batteries. The development of efficient, stable, and cost-effective electrocatalysts for the OER is therefore a paramount objective in the scientific community. Among the most promising candidates are noble metal oxides, with Iridium (IV) oxide (IrO₂) being the current benchmark due to its exceptional stability in acidic environments.[1][2] This guide provides a comprehensive comparison of the electrocatalytic performance of Osmium (IV) oxide (OsO₂) and Iridium (IV) oxide (IrO₂) for the OER, supported by experimental data and detailed protocols.

Performance Comparison of OsO₂ and IrO₂

While IrO₂ is extensively studied and recognized for its superior stability and activity, particularly in acidic media, comprehensive data for OsO₂ as a primary OER catalyst is less abundant.[3][4] Osmium-based materials have often been investigated as alloying elements to enhance the performance of other catalysts.[5] However, available research indicates that both materials are active for the OER.

Quantitative Performance Data

The following table summarizes key performance metrics for OsO₂ and IrO₂ based on available literature. It is important to note that direct comparisons can be challenging due to variations in synthesis methods, electrode preparation, and testing conditions across different studies.

CatalystElectrolyteOverpotential (η) @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Stability
IrO₂ 0.5 M H₂SO₄~270 - 350~40 - 70High stability in acidic media.[1][2]
OsO₂ AlkalineData not readily availableData not readily availableGenerally considered less stable than IrO₂ under OER conditions.[5]

Note: The performance of these catalysts can be significantly influenced by factors such as particle size, crystallinity, and the presence of defects. Amorphous IrOₓ, for instance, has shown higher initial activity than crystalline IrO₂ but with compromised stability.[1]

Experimental Protocols

Standardized experimental procedures are crucial for the accurate and reproducible evaluation of OER catalysts.[6] Below are detailed methodologies for key experiments.

Catalyst Ink Preparation

A well-dispersed catalyst ink is essential for creating a uniform catalyst layer on the working electrode.[7]

  • Materials:

    • Catalyst powder (OsO₂ or IrO₂)

    • Deionized (DI) water

    • Isopropanol (IPA)

    • Nafion® solution (5 wt%)

  • Procedure:

    • Weigh a specific amount of the catalyst powder (e.g., 5 mg).

    • Prepare a solvent mixture of DI water and IPA (e.g., in a 4:1 v/v ratio).

    • Disperse the catalyst powder in the solvent mixture.

    • Add a small volume of Nafion® solution (e.g., 20 µL per mg of catalyst) to act as a binder and improve ion conductivity.

    • Ultrasonicate the mixture for at least 30 minutes in an ice bath to ensure a homogeneous dispersion.

Three-Electrode Cell Electrochemical Measurements

A standard three-electrode setup is used to evaluate the electrocatalytic activity of the materials.[8][9][10]

  • Cell Setup:

    • Working Electrode (WE): A glassy carbon electrode (GCE) or a rotating disk electrode (RDE) coated with the catalyst ink.

    • Counter Electrode (CE): A platinum wire or graphite (B72142) rod.

    • Reference Electrode (RE): A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

    • Electrolyte: Typically 0.5 M H₂SO₄ for acidic OER or 1.0 M KOH for alkaline OER.

  • Procedure:

    • Deposit a precise volume of the catalyst ink onto the surface of the WE and allow it to dry at room temperature.

    • Assemble the three-electrode cell with the electrodes immersed in the electrolyte.

    • Purge the electrolyte with a high-purity inert gas (e.g., Ar or N₂) for at least 30 minutes to remove dissolved oxygen.

    • Perform Cyclic Voltammetry (CV) for several cycles to activate the catalyst and obtain a stable response.

    • Record Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 5 mV/s) to measure the OER activity. The potential should be iR-corrected to account for the solution resistance.

    • The overpotential (η) is calculated as η = E - 1.23 V, where E is the applied potential vs. the Reversible Hydrogen Electrode (RHE).

    • The Tafel slope is determined by plotting the overpotential against the logarithm of the current density (log|j|).

    • Stability is assessed using chronoamperometry or chronopotentiometry at a constant potential or current density, respectively, over an extended period.

Signaling Pathways and Experimental Workflows

Oxygen Evolution Reaction (OER) Mechanism

The OER is a complex four-electron transfer process. In acidic media, the generally accepted mechanism involves the following steps on the catalyst surface (*):

  • H₂O + * → *OH + H⁺ + e⁻

  • *OH → *O + H⁺ + e⁻

  • *O + H₂O → *OOH + H⁺ + e⁻

  • *OOH → * + O₂ + H⁺ + e⁻

The following diagram illustrates this conventional adsorbate evolution mechanism (AEM).

OER_Mechanism cluster_steps Adsorbate Evolution Mechanism (AEM) H2O H₂O Star_OH *OH H2O->Star_OH + H⁺ + e⁻ Star * Star_O *O Star_OH->Star_O + H⁺ + e⁻ Star_OOH *OOH Star_O->Star_OOH + H₂O + H⁺ + e⁻ Star_OOH->Star + O₂ + H⁺ + e⁻ O2 O₂

Caption: Conventional OER mechanism in acidic media.

Experimental Workflow

The general workflow for evaluating OER catalysts is depicted below.

OER_Workflow cluster_synthesis Catalyst Preparation cluster_testing Electrochemical Evaluation cluster_analysis Data Analysis synthesis Catalyst Synthesis (e.g., Hydrothermal) characterization Physical Characterization (XRD, TEM, etc.) synthesis->characterization ink Catalyst Ink Preparation synthesis->ink electrode Working Electrode Fabrication ink->electrode electrochem Three-Electrode Measurements (CV, LSV, Stability) electrode->electrochem data Data Processing (iR correction, etc.) electrochem->data performance Performance Metrics (η, Tafel Slope) data->performance

Caption: General experimental workflow for OER catalyst evaluation.

Conclusion

Iridium (IV) oxide remains the state-of-the-art electrocatalyst for the OER in acidic media due to its robust stability and high activity.[1][2] While this compound also demonstrates catalytic activity, it is generally considered less stable under the harsh oxidative conditions of the OER.[5] The lack of extensive and direct comparative studies on OsO₂ highlights a gap in the current research landscape. Future investigations focusing on enhancing the stability of OsO₂-based catalysts, potentially through nanostructuring or the formation of composite materials, could unlock their full potential. For researchers and professionals in the field, a thorough understanding of standardized testing protocols is imperative for generating reliable and comparable data to accelerate the discovery and development of next-generation OER electrocatalysts.

References

Osmium (IV) Oxide: A Potential Frontier in Stable Catalyst Supports

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Osmium (IV) Oxide with conventional catalyst supports for researchers, scientists, and drug development professionals.

The selection of a stable and robust support material is critical in the development of heterogeneous catalysts, directly impacting the performance, longevity, and efficiency of catalytic processes. While conventional metal oxides such as alumina (B75360) (Al₂O₃), titania (TiO₂), and ceria (CeO₂) have been extensively studied and are widely used, the exploration of novel support materials with superior stability continues to be an area of significant interest. This compound (OsO₂), a highly insoluble and thermally stable compound, presents itself as a promising candidate for a stable catalyst support.[1] However, it is important to note that while osmium compounds are well-known as active catalytic species, particularly in oxidation reactions, comprehensive research validating OsO₂ as a catalyst support is still emerging.[2][3] This guide provides a comparative overview of OsO₂ against common catalyst supports, based on available data and its intrinsic properties, to evaluate its potential in demanding catalytic applications.

Comparative Analysis of Catalyst Support Properties

The stability and performance of a catalyst are intrinsically linked to the properties of its support. The following table summarizes key quantitative data for this compound alongside commonly used catalyst supports. It is important to note that the data for OsO₂ is based on its general material properties, as specific data from its use as a catalyst support is limited.

PropertyThis compound (OsO₂)Alumina (γ-Al₂O₃)Titania (Anatase)Ceria (CeO₂)
Melting Point (°C) ~500 (decomposes)[1]~2072~1843~2400
Density (g/cm³) 11.43.953.897.22
Crystal Structure RutileCubicTetragonalFluorite
Thermal Stability Decomposes above 500 °C[1]High, stable up to ~1000 °CPhase transition to rutile at high temperaturesHigh, but can lose oxygen at high temperatures
Chemical Stability Highly insoluble in water and stable[1]Generally inert, but can react with strong acids and basesStable in most solventsRedox activity (Ce⁴⁺/Ce³⁺), can interact with reactants
Surface Area (m²/g) Generally low in bulk form100 - 40050 - 25050 - 150

In-depth Look at Stability Parameters

Thermal Stability: this compound is known to decompose at approximately 500°C.[1] While this is lower than the melting points of common supports like alumina and ceria, it is sufficient for many low to medium-temperature catalytic reactions. For high-temperature applications, supports like γ-Al₂O₃ and CeO₂, which exhibit high thermal stability, are generally preferred.[4] The phase stability of the support is also crucial; for instance, the anatase phase of TiO₂ can transform into the less active rutile phase at elevated temperatures, affecting catalytic performance.[5][6]

Chemical Stability and Leaching Resistance: OsO₂ is described as extremely stable and insoluble in aqueous solutions, suggesting a high resistance to chemical degradation and leaching.[1] Leaching of the support material or the active phase is a significant cause of catalyst deactivation. While alumina and titania are generally considered chemically inert, their reactivity can vary depending on the reaction conditions. Ceria, with its redox properties, actively participates in catalytic cycles, which can be advantageous but also introduces a pathway for potential structural changes.

Experimental Protocols for Stability Validation

To rigorously assess the stability of a novel catalyst support like this compound, a series of standardized experimental protocols should be employed.

Thermal Stability Assessment
  • Objective: To determine the thermal degradation threshold and phase stability of the OsO₂ support.

  • Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

    • A sample of the OsO₂ support is placed in the TGA-DSC instrument.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., inert gas like nitrogen or an oxidative/reductive environment).

    • TGA measures the change in mass as a function of temperature, indicating decomposition or other mass loss events.

    • DSC measures the heat flow to or from the sample, identifying phase transitions or reactions.

  • Post-analysis: The structure of the support before and after thermal treatment is analyzed using X-ray Diffraction (XRD) to identify any changes in the crystalline phase.

Chemical Stability and Leaching Test
  • Objective: To quantify the resistance of the OsO₂ support to dissolution or degradation in a liquid reaction medium.

  • Methodology: Leaching Study

    • A known amount of the OsO₂-supported catalyst is placed in a batch reactor with the reaction solvent and reactants.

    • The reaction is carried out for an extended period (e.g., 24-48 hours) under typical operating conditions.

    • Liquid samples are periodically withdrawn and analyzed for the presence of leached osmium using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), a highly sensitive technique for trace metal analysis.

    • The catalyst is recovered, and its structure and morphology are analyzed using techniques like Transmission Electron Microscopy (TEM) and XRD to detect any changes.

Catalyst Performance and Recyclability
  • Objective: To evaluate the long-term catalytic performance and reusability of the OsO₂-supported catalyst.

  • Methodology: Long-term Catalytic Run

    • The catalyst is tested in a continuous flow reactor under constant reaction conditions for an extended duration (e.g., >100 hours).

    • The conversion of reactants and selectivity towards the desired product are monitored over time. A stable catalyst will maintain its activity and selectivity.

    • For batch reactions, the catalyst is recovered after each run (e.g., by filtration), washed, dried, and reused in subsequent cycles. A minimal loss in activity over multiple cycles indicates good stability.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved in validating a catalyst support, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_char_initial Initial Characterization cluster_stability Stability Testing cluster_char_final Post-reaction Characterization prep Synthesis of OsO₂ Support impregnation Impregnation of Active Metal prep->impregnation calcination Calcination impregnation->calcination xrd1 XRD tem1 TEM bet1 BET Surface Area thermal Thermal Stability (TGA/DSC) calcination->thermal chemical Chemical Stability (Leaching Test) calcination->chemical long_term Long-term Performance calcination->long_term xrd2 XRD thermal->xrd2 tem2 TEM chemical->tem2 icp ICP-MS of Liquid chemical->icp long_term->xrd2 long_term->tem2

Caption: Experimental workflow for validating OsO₂ as a catalyst support.

Ideal_Support_Properties support Ideal Stable Catalyst Support thermal High Thermal Stability support->thermal chemical Chemical Inertness support->chemical mechanical High Mechanical Strength support->mechanical surface_area High Surface Area support->surface_area interaction Optimal Metal-Support Interaction support->interaction cost Low Cost & Availability support->cost

Caption: Key characteristics of an ideal stable catalyst support.

Conclusion and Future Outlook

This compound possesses intrinsic properties, such as high thermal stability up to 500 °C and excellent chemical inertness, that make it a theoretically attractive candidate as a stable catalyst support.[1] Its performance in demanding applications like ceramics suggests a robustness that could be highly beneficial in various catalytic systems. However, the current body of scientific literature lacks direct comparative studies and quantitative data on the performance of OsO₂ as a catalyst support against established materials like alumina, titania, and ceria.

Future research should focus on the synthesis of high-surface-area OsO₂ and the deposition of various metal nanoparticles to create active catalysts. Rigorous testing of these catalysts following the experimental protocols outlined above will be crucial to validate the stability and performance of OsO₂ as a support. Such studies will be instrumental in determining if this compound can indeed offer a superiorly stable platform for the next generation of heterogeneous catalysts.

References

A Comparative Guide to the Synthesis of Osmium Dioxide (OsO2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthesis methods for Osmium Dioxide (OsO₂), a material of increasing interest in catalysis, electrochemistry, and potentially in therapeutic applications. The selection of a synthesis method is critical as it dictates the physicochemical properties of the resulting OsO₂, such as crystallinity, particle size, and purity, which in turn influence its performance in downstream applications. This document outlines key synthesis methodologies, presents available quantitative data for comparison, provides detailed experimental protocols, and visualizes the process workflows.

Comparative Analysis of OsO₂ Synthesis Methods

The synthesis of Osmium Dioxide can be broadly categorized into high-temperature solid-state methods, which typically yield bulk crystalline OsO₂, and solution-based methods that are often employed for the production of nanoscale materials. The choice of method is contingent on the desired final form of the material, whether it be single crystals, polycrystalline powder, or nanoparticles.

Synthesis MethodPrecursor(s)Typical TemperatureProduct FormParticle/Crystal SizePurityYieldKey AdvantagesKey Disadvantages
Chemical Vapor Transport (CVT) OsO₂ powder, O₂ (transport agent)800-940 °C[1][2]Single CrystalsMillimeter scale[2]HighN/AGrowth of high-quality single crystals[1][2]Requires specialized equipment, slow process (days to weeks)[1]
Thermal Decomposition Osmium Tetroxide (OsO₄)400-450 °C[1]Polycrystalline PowderN/AProne to OsO₄ contaminationN/ADirect and relatively simple method[1]Precursor is highly toxic and volatile[3]
Hydrothermal Synthesis Potassium Hexachloroosmate (K₂OsCl₆)150-550 °C[4]Nanoparticles/Nanospheres40-450 nm[4]High[5]N/AGood control over particle size and morphology[4]Requires high-pressure autoclave[6]
Reduction of Osmate Compounds Potassium Osmate (K₂[OsO₂(OH)₄]), Ethanol (B145695)Room Temperature to gentle heating[1]Hydrated/Anhydrous PowderN/ADependent on washing stepsN/AMild reaction conditions[1]Can result in hydrated forms requiring further processing[1]
Sol-Gel Metal Alkoxides/SaltsLow to moderateNanoparticles10-20 nm (typical for metal oxides)[3]High, homogeneous doping possible[3]N/AExcellent control over composition and morphology at low temperatures[3]Can have broad particle size distribution[7]

Note: Quantitative data on yield is not consistently reported in the literature for all methods, as it is highly dependent on the specific experimental setup and scale. Purity is often high for most methods, with the primary challenge being the removal of unreacted precursors or intermediate species.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established procedures in the literature and should be performed with appropriate safety precautions, especially when handling osmium compounds, which can be toxic.

Chemical Vapor Transport (CVT) for OsO₂ Single Crystal Growth

This method is ideal for producing high-purity single crystals of OsO₂ for fundamental research and electronic applications.[1][2]

Materials:

  • Polycrystalline OsO₂ powder (source material)

  • High-purity oxygen (O₂) gas (transport agent)

  • Quartz ampoule

  • Two-zone tube furnace

Procedure:

  • Place the polycrystalline OsO₂ powder at one end of the quartz ampoule (the source zone).

  • Introduce a controlled amount of oxygen gas into the ampoule.

  • Evacuate and seal the ampoule.

  • Place the ampoule in a two-zone tube furnace and establish a temperature gradient. The source zone is heated to a higher temperature (e.g., 940 °C), while the other end (the growth zone) is maintained at a slightly lower temperature (e.g., 800 °C).[1]

  • At the higher temperature, the OsO₂ reacts with oxygen to form volatile OsO₄ gas.

  • The OsO₄ gas diffuses to the cooler growth zone.

  • In the cooler zone, the equilibrium shifts, and OsO₄ decomposes back into solid OsO₂ and O₂, leading to the growth of single crystals.[1]

  • The process is typically run for several days to weeks to obtain crystals of sufficient size.[1]

Hydrothermal Synthesis of OsO₂ Nanospheres

This solution-based method allows for the synthesis of OsO₂ nanoparticles with controlled size and morphology.[4][6]

Materials:

  • Potassium hexachloroosmate (K₂OsCl₆)

  • Deionized water

  • High-pressure autoclave

Procedure:

  • Prepare an aqueous solution of K₂OsCl₆ at the desired concentration (e.g., 0.01 M).[6]

  • Transfer the solution to a high-pressure autoclave.

  • Heat the autoclave to the desired temperature (e.g., 200 °C) and maintain it for a specific duration (e.g., 24 hours). The temperature and reaction time can be varied to control the nanoparticle size.[6]

  • After the reaction, allow the autoclave to cool to room temperature.

  • Collect the precipitated OsO₂ nanospheres by centrifugation or filtration.

  • Wash the collected nanoparticles with deionized water and ethanol to remove any unreacted precursors or byproducts.[6]

  • Dry the final product in a vacuum oven at 60 °C.[6]

Sol-Gel Synthesis of Metal Oxide Nanoparticles (General Procedure)

The sol-gel method is a versatile technique for producing metal oxide nanoparticles with high purity and homogeneity at relatively low temperatures. While specific protocols for OsO₂ are not abundant, a general procedure for metal oxides is as follows.

Materials:

  • Osmium precursor (e.g., osmium alkoxide or osmium salt)

  • Solvent (e.g., ethanol)

  • Water (for hydrolysis)

  • Catalyst (acid or base)

Procedure:

  • Dissolve the osmium precursor in the solvent.

  • Add a mixture of water and catalyst to the precursor solution to initiate hydrolysis and condensation reactions.

  • Stir the solution for a set period to form a sol, which is a colloidal suspension of nanoparticles.

  • Allow the sol to age, during which the nanoparticles link together to form a gel.

  • Dry the gel to remove the solvent, which can be done through various methods such as oven drying or supercritical drying to produce xerogels or aerogels, respectively.

  • Calcine the dried gel at an elevated temperature to remove organic residues and induce crystallization, resulting in the final OsO₂ nanoparticles.

Visualizing Synthesis Workflows

The following diagrams illustrate the logical flow of the described synthesis methods.

Chemical_Vapor_Transport cluster_source Source Zone (High Temp) cluster_growth Growth Zone (Low Temp) OsO2_powder OsO₂ Powder Reaction1 OsO₂(s) + O₂(g) ⇌ OsO₄(g) OsO2_powder->Reaction1 O2 O₂ Gas O2->Reaction1 Reaction2 OsO₄(g) ⇌ OsO₂(s) + O₂(g) Reaction1->Reaction2 Diffusion Reaction2->O2 Recycled OsO2_crystal OsO₂ Single Crystal Reaction2->OsO2_crystal

Chemical Vapor Transport (CVT) workflow for OsO₂ single crystal growth.

Hydrothermal_Synthesis Precursor K₂OsCl₆ Solution Autoclave High-Pressure Autoclave (150-550°C) Precursor->Autoclave Precipitation Precipitation of OsO₂ Nanospheres Autoclave->Precipitation Centrifugation Centrifugation/ Filtration Precipitation->Centrifugation Washing Washing (Water & Ethanol) Centrifugation->Washing Drying Vacuum Drying Washing->Drying Final_Product OsO₂ Nanoparticles Drying->Final_Product

Workflow for the hydrothermal synthesis of OsO₂ nanoparticles.

Sol_Gel_Synthesis cluster_solution Solution Phase cluster_gelation Gelation & Processing Precursor Osmium Precursor Hydrolysis Hydrolysis & Condensation Precursor->Hydrolysis Solvent Solvent Solvent->Hydrolysis Sol Sol Formation Hydrolysis->Sol Gel Gel Formation Sol->Gel Drying Drying Gel->Drying Calcination Calcination Drying->Calcination Final_Product OsO₂ Nanoparticles Calcination->Final_Product

Generalized workflow for the sol-gel synthesis of metal oxide nanoparticles.

Conclusion

The selection of an appropriate synthesis method for Osmium Dioxide is a critical step that significantly impacts the material's properties and its suitability for various applications. High-temperature methods like Chemical Vapor Transport are unparalleled for producing high-quality single crystals essential for fundamental studies. In contrast, solution-based methods such as hydrothermal and sol-gel synthesis offer excellent control over the size, morphology, and composition of OsO₂ nanoparticles, which is crucial for catalytic and biomedical applications. This guide provides a foundational understanding to aid researchers in selecting the most suitable synthesis strategy for their specific needs. Further research is required to generate more comprehensive and directly comparative quantitative data across all synthesis methods to facilitate a more rigorous selection process.

References

Osmium Dioxide (OsO2): A Comparative Performance Analysis in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Catalytic Applications of Osmium Dioxide

Osmium dioxide (OsO2), a crystalline solid with a rutile structure, has garnered significant interest in the scientific community for its diverse catalytic activities. This guide provides a comprehensive comparison of OsO2's performance in several key chemical transformations, including the oxygen evolution reaction (OER), hydrogen evolution reaction (HER), dihydroxylation of alkenes, and oxidation of alcohols and amines. Its performance is benchmarked against commonly used alternative catalysts, supported by experimental data to offer a clear perspective on its potential and limitations in various research and development settings.

Electrocatalysis: Oxygen and Hydrogen Evolution Reactions

The quest for efficient and sustainable energy conversion technologies has spotlighted the importance of effective electrocatalysts for water splitting. OsO2 has emerged as a candidate for both the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER), the two half-reactions of water electrolysis.

Oxygen Evolution Reaction (OER)

The OER is a critical and often rate-limiting step in water splitting. Ruthenium dioxide (RuO2) is a state-of-the-art catalyst for this reaction, known for its high activity. However, its high cost and instability under operating conditions have driven the search for alternatives. OsO2, being in the same group in the periodic table, presents itself as a logical candidate for comparison.

CatalystOverpotential (η) @ 10 mA/cm² (V)Tafel Slope (mV/dec)Stability
OsO2 Varies significantly with synthesis method and support material. Limited direct comparative data with RuO2 under identical conditions.Data not readily available for direct comparison.Generally considered more stable than RuO2 under certain OER conditions.
RuO2 ~0.312 - 0.392~47 - 70Prone to dissolution and formation of volatile RuO4, especially in acidic media.[1][2]
IrO2 Higher than RuO2Higher than RuO2More stable than RuO2, but less active.

Note: The performance of catalysts can be significantly influenced by factors such as particle size, crystallinity, support material, and electrolyte pH. The data presented are indicative and sourced from various studies. A direct head-to-head comparison under identical experimental conditions is crucial for a definitive assessment.

Hydrogen Evolution Reaction (HER)

The HER is the cathodic half-reaction of water splitting, producing hydrogen gas. Platinum (Pt) is the benchmark catalyst for HER due to its exceptional activity and low overpotential. However, the high cost and scarcity of platinum are major obstacles to its widespread use.

CatalystOverpotential (η) @ 10 mA/cm² (V)Tafel Slope (mV/dec)
OsO2 Limited data available. Performance is highly dependent on the electrode preparation and support.Data not readily available for direct comparison.
Pt/C ~0.013 - 0.077~30

Note: The lack of extensive research on OsO2 for HER makes a direct and comprehensive comparison with platinum challenging. The available data suggests that while Os-based materials show promise, they are yet to match the performance of platinum.

Organic Synthesis

Osmium compounds, particularly osmium tetroxide (OsO4), have long been valued reagents in organic synthesis. OsO2, as a more stable and less volatile osmium species, is also being explored for its catalytic potential in various organic transformations.

Dihydroxylation of Alkenes

The syn-dihydroxylation of alkenes to form 1,2-diols is a fundamental transformation in organic synthesis, with applications in the synthesis of complex molecules and pharmaceuticals. Osmium tetroxide is the classic reagent for this reaction, often used in catalytic amounts with a co-oxidant.

MethodCatalystCo-oxidantYield (%)Selectivity (syn/anti)
Osmium-catalyzed OsO4 (often generated in situ from K2OsO2(OH)4)N-Methylmorpholine N-oxide (NMO)Generally high (e.g., >90% for α-methylstyrene)[3]Highly syn-selective[4]
Manganese-based KMnO4-Variable, prone to over-oxidationSyn-selective, but often less clean than osmium-based methods.[5]
Ruthenium-based RuCl3NaIO4Good, but can lead to over-oxidationSyn-selective[5]

Turnover Frequency (TOF): For the dihydroxylation of α-methylstyrene using a K2OsO2(OH)4/NaOCl system, a turnover frequency of 242 h⁻¹ has been reported.[3]

Oxidation of Alcohols

The selective oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. While various catalysts have been developed for this purpose, there is a continuous search for more efficient, selective, and robust systems.

CatalystSubstrateProductYield (%)Selectivity (%)
Os/O2 system Various alcoholsAldehydesGood to excellentHigh
RuO2/Support MethanolFormaldehyde, Methyl formate, DimethoxymethaneHigh combined yieldSupport dependent (e.g., Al2O3 favors dimethoxymethane, while TiO2 favors methyl formate)[6]
Ru(OH)x/TiO2 Various alcoholsCarbonyl compoundsHighHigh

Note: Direct comparative data for OsO2-catalyzed alcohol oxidation against other catalysts under identical conditions is limited. The efficiency of these reactions is highly dependent on the reaction conditions, including the choice of oxidant, solvent, and temperature.

Oxidation of Amines

The oxidation of amines to imines or nitriles is another important transformation in organic synthesis. Various transition metal-based catalysts have been explored for this reaction.

CatalystSubstrateProductYield (%)
Osmium(II) complexes BenzylamineN-benzylidenebenzylamineHigh
Manganese Dioxide (MnO2) TrialkylaminesN-formyldialkylamineVariable
WO3/Al2O3 with DPPH Primary aminesOximesExcellent

Note: The catalytic performance of OsO2 in amine oxidation is not well-documented in readily available literature, with more research focusing on osmium complexes. The data presented for other catalysts serves as a benchmark for potential future studies on OsO2.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and validation of catalytic performance. Below are generalized protocols for the key reactions discussed.

Oxygen Evolution Reaction (OER) Electrocatalysis
  • Catalyst Ink Preparation: A specific amount of the OsO2 catalyst is dispersed in a mixture of deionized water, isopropanol, and a small percentage of a binder like Nafion solution. The mixture is sonicated to form a homogeneous ink.[7]

  • Electrode Preparation: A measured volume of the catalyst ink is drop-casted onto a glassy carbon electrode or other suitable substrate and dried under controlled conditions to form a uniform catalyst layer.[8]

  • Electrochemical Measurements: A three-electrode system is used, with the prepared catalyst as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE). The measurements are typically carried out in an alkaline electrolyte (e.g., 1 M KOH).[7]

  • Performance Evaluation: Linear sweep voltammetry (LSV) is performed to obtain the polarization curve, from which the overpotential required to achieve a certain current density (e.g., 10 mA/cm²) is determined. The Tafel slope is calculated from the linear region of the Tafel plot (overpotential vs. log(current density)). Stability is assessed by chronopotentiometry or cyclic voltammetry over extended periods.[1]

Hydrogen Evolution Reaction (HER) Electrocatalysis

The experimental protocol for HER is similar to that for OER, with the main difference being the potential range and the direction of the current.

  • Catalyst Ink and Electrode Preparation: Follow the same procedure as for OER.

  • Electrochemical Measurements: A three-electrode system is used in an acidic (e.g., 0.5 M H2SO4) or alkaline (e.g., 1 M KOH) electrolyte.

  • Performance Evaluation: LSV is recorded at a slow scan rate to obtain the polarization curve in the cathodic region. The overpotential at a specific current density (e.g., -10 mA/cm²) and the Tafel slope are determined to evaluate the catalyst's activity. Stability is tested using chronopotentiometry or continuous cyclic voltammetry.

Catalytic Dihydroxylation of Alkenes
  • Reaction Setup: To a solution of the alkene in a suitable solvent system (e.g., t-BuOH/water), add the co-oxidant (e.g., NMO) and a catalytic amount of K2OsO2(OH)4.[3]

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 0 °C to room temperature) for a designated period, monitoring the reaction progress by techniques like TLC or GC.

  • Work-up: Upon completion, the reaction is quenched with a reducing agent (e.g., sodium sulfite (B76179) or sodium bisulfite) to reduce the osmate ester.

  • Purification: The product diol is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

Signaling Pathways and Experimental Workflows

Visualizing the complex mechanisms and workflows involved in catalysis can aid in understanding and optimizing these processes.

dihydroxylation_cycle OsO4 OsO₄ (Os VIII) Osmate_ester Cyclic Osmate Ester (Os VI) OsO4->Osmate_ester Alkene Alkene Alkene->Osmate_ester [3+2] Cycloaddition Diol 1,2-Diol Osmate_ester->Diol Hydrolysis OsVI Reduced Osmium (Os VI) Osmate_ester->OsVI OsVI->OsO4 Re-oxidation Cooxidant_red Reduced Co-oxidant OsVI->Cooxidant_red Cooxidant_ox Co-oxidant (e.g., NMO) Cooxidant_ox->OsO4 oer_mechanism cluster_catalyst OsO₂ Surface M Os M_OH Os-OH M->M_OH + OH⁻ - e⁻ M_O Os=O M_OH->M_O + OH⁻ - H₂O - e⁻ M_OOH Os-OOH M_O->M_OOH + OH⁻ - e⁻ M_OOH->M + OH⁻ - O₂ - H₂O - e⁻ H2O H₂O OH_ion OH⁻ O2 O₂ e_minus e⁻ H_plus H⁺ her_mechanism_acid cluster_catalyst OsO₂ Surface M Os M_H Os-H M->M_H M_H->M + H⁺ + e⁻ (Heyrovsky) or + Os-H (Tafel) H2 H₂ M_H->H2 H_plus H⁺ H_plus->M_H + e⁻ (Volmer) e_minus e⁻

References

A Comparative Guide to Osmium-Based Staining for Cellular Imaging: Osmium Tetroxide as the Precursor to Osmium (IV) Oxide's Contrast

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing electron microscopy, achieving high-contrast images of cellular ultrastructures is paramount. This guide provides a detailed comparison and clarification of the roles of Osmium Tetroxide (OsO₄) and Osmium (IV) Oxide (OsO₂) in cell staining, supported by experimental data and protocols.

In the realm of electron microscopy, osmium-based compounds are indispensable for visualizing the intricate details of cells. However, a common point of confusion lies in the distinct roles of Osmium Tetroxide and this compound. This guide clarifies that these two compounds are not alternative staining agents but rather represent the "before" and "after" of a crucial chemical reaction that enables high-contrast cellular imaging. Osmium Tetroxide is the primary fixative and staining agent applied to biological samples, while this compound is the electron-dense product of this reaction that ultimately provides the contrast observed in electron micrographs.

The Fundamental Relationship: From Reagent to Product

Osmium Tetroxide (OsO₄) is a highly effective, albeit toxic, chemical used as a secondary fixative and staining agent in both transmission electron microscopy (TEM) and scanning electron microscopy (SEM).[1][2] Its primary function is twofold: to preserve the cellular structure, particularly lipids which are prone to extraction during sample preparation, and to impart electron density to otherwise electron-lucent biological materials.[1][3]

The staining mechanism hinges on the reaction of Osmium Tetroxide with unsaturated fatty acids present in lipids, which are abundant in cellular membranes.[1][4][5] OsO₄, a strong oxidizing agent, reacts with the carbon-carbon double bonds in these lipids to form osmate esters.[1][6] This initial reaction crosslinks the lipids, effectively fixing them in place.[1][7] Subsequently, the osmium in the +8 oxidation state (in OsO₄) is reduced to lower, more stable oxidation states, predominantly the +4 state in the form of this compound (OsO₂).[1][8][9][10] This resulting OsO₂ is an electron-dense, insoluble black precipitate that deposits within the lipid-rich structures of the cell.[1][11] It is the accumulation of this this compound that scatters the electron beam, generating the high contrast necessary to visualize cellular membranes and organelles.[9][10][12]

Therefore, a direct comparison of this compound versus Osmium Tetroxide for cell staining is not applicable, as they are not interchangeable reagents. Instead, the performance of osmium staining is dependent on the successful application of Osmium Tetroxide and its subsequent conversion to this compound within the tissue.

Performance and Considerations of Osmium Tetroxide Staining

The effectiveness of Osmium Tetroxide staining is well-established, providing excellent contrast for membranes and lipid droplets.[1] However, the process is not without its challenges. The penetration of OsO₄ into tissues can be slow, and its reactivity can sometimes lead to artifacts.[3] For instance, electron-dense granules can appear in tissues, particularly when using phosphate (B84403) buffers, which are thought to be complexes of glutaraldehyde (B144438) (the primary fixative), osmium, and phosphate.[13][14]

To enhance staining, particularly of glycogen (B147801) and membranes, Osmium Tetroxide is often used in combination with potassium ferrocyanide.[1][15] This mixture, sometimes referred to as "reduced osmium," can accelerate the reduction of Os(VIII) and lead to a more intense stain.[9][11]

Quantitative Data on Osmium Tetroxide Staining Protocols

The optimal conditions for Osmium Tetroxide staining can vary depending on the sample type and the specific goals of the experiment. The following table summarizes typical parameters for OsO₄ staining protocols.

ParameterTypical Range/ValueNotes
Concentration 1% - 2% (w/v) in bufferHigher concentrations (up to 4%) are used in some protocols.[1]
Buffer System 0.1 M Sodium Cacodylate or 0.1 M Phosphate BufferBuffers are crucial for maintaining a stable pH (typically around 7.2-7.5) and osmolarity.[1][16]
Incubation Temperature 4°C or Room Temperature4°C is often preferred to slow the reaction and potentially improve morphological preservation.[1]
Incubation Time 30 minutes to 2 hoursCan be extended for larger samples to ensure complete penetration.[1]
Additives 1.5% Potassium FerrocyanideUsed to enhance contrast, particularly for membranes and glycogen.[1][17]

Experimental Protocols

Safety Precaution: Osmium Tetroxide is extremely toxic, volatile, and corrosive. It can fix tissues on contact, including the cornea, potentially causing severe eye damage.[1][3] All work with OsO₄ must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and full-face protection.

Protocol 1: Standard Osmium Tetroxide Post-Fixation for Transmission Electron Microscopy (TEM)

This protocol describes a standard procedure for the post-fixation of biological samples following primary aldehyde fixation.

  • Primary Fixation: Fix the sample in a suitable aldehyde fixative (e.g., 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer) for 1-2 hours at room temperature or overnight at 4°C.[1]

  • Buffer Wash: Thoroughly wash the samples in the same buffer used for fixation (e.g., three washes of 10-15 minutes each) to remove excess aldehyde.[1]

  • Post-Fixation: Prepare a 1% OsO₄ solution in 0.1 M sodium cacodylate buffer. Immerse the samples in this solution for 1-2 hours at 4°C.[1]

  • Buffer/Water Wash: Wash the samples with buffer or distilled water to remove excess OsO₄ (e.g., three washes of 10 minutes each).

  • Dehydration: Dehydrate the samples through a graded series of ethanol (B145695) (e.g., 50%, 70%, 90%, 100%, 100%) for 10-15 minutes at each step.[18]

  • Resin Infiltration and Embedding: Infiltrate the dehydrated samples with a suitable resin (e.g., Epon) and polymerize according to the manufacturer's instructions.[1][17]

Protocol 2: Osmium Tetroxide Staining for Scanning Electron Microscopy (SEM)

For SEM, OsO₄ is used to enhance the conductivity of the sample surface, which can be an alternative to sputter coating.

  • Primary Fixation: Fix the sample as described in step 1 of the TEM protocol.

  • Buffer Wash: Wash the sample as described in step 2 of the TEM protocol.[19]

  • Post-Fixation: Post-fix the sample in 1-2% Osmium Tetroxide for 1 hour.[19] This step may be skipped for non-tissue samples.[19]

  • Dehydration: Dehydrate the sample through a graded ethanol series as described in the TEM protocol.[19]

  • Drying: Critical point dry the sample or use a chemical drying agent like hexamethyldisilazane (B44280) (HMDS).

  • Mounting and Coating: Mount the dried sample on an SEM stub and, if necessary, sputter coat with a thin layer of metal (e.g., gold-palladium).

Visualizing the Staining Process and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the chemical transformation during staining and a typical experimental workflow.

G cluster_0 Cell Membrane (Lipid Bilayer) cluster_1 Aqueous Environment cluster_2 Stained Cell Membrane Lipid1 Unsaturated Lipid StainedLipid1 Osmate Ester Lipid2 Unsaturated Lipid StainedLipid2 Osmate Ester OsO4 Osmium Tetroxide (OsO₄) OsO4->Lipid1 Reaction with double bonds OsO4->Lipid2 OsO2 This compound (OsO₂) StainedLipid1->OsO2 Reduction G start Sample Preparation (e.g., Dissection) primary_fixation Primary Fixation (e.g., Glutaraldehyde) start->primary_fixation buffer_wash1 Buffer Wash primary_fixation->buffer_wash1 post_fixation Post-Fixation (Osmium Tetroxide) buffer_wash1->post_fixation wash2 Buffer/Water Wash post_fixation->wash2 dehydration Dehydration (Graded Ethanol Series) wash2->dehydration infiltration Resin Infiltration dehydration->infiltration embedding Embedding & Polymerization infiltration->embedding sectioning Ultrathin Sectioning embedding->sectioning grid_staining Grid Staining (Uranyl Acetate & Lead Citrate) sectioning->grid_staining imaging TEM Imaging grid_staining->imaging

References

A Comparative Guide to the Electrochemical Stability of OsO2 and Other Metal Oxides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electrochemical stability of metal oxides is paramount for applications ranging from electrocatalysis to sensor technology. This guide provides an objective comparison of the electrochemical stability of Osmium Dioxide (OsO2) with other commonly used metal oxides, supported by available experimental data and detailed methodologies.

While Osmium Dioxide (OsO2) is a known oxygen evolution reaction (OER) catalyst, its electrochemical stability, particularly in acidic media, is considered to be significantly lower than that of other noble metal oxides like Iridium Dioxide (IrO2) and Ruthenium Dioxide (RuO2)[1]. This guide synthesizes the available data to provide a comparative overview.

Quantitative Data Summary

Direct quantitative comparisons of the electrochemical stability of OsO2 are scarce in the literature. However, a well-established qualitative trend for noble metal oxides in acidic media suggests the following order of decreasing stability: Au >> Pt > Ir > Ru >> Os[1]. This indicates that OsO2 is among the least stable of these oxides under oxidative electrochemical conditions.

For a more quantitative perspective, the following table summarizes the typical electrochemical stability characteristics of the more extensively studied RuO2 and IrO2, which serve as important benchmarks.

FeatureRuthenium Dioxide (RuO2)Iridium Dioxide (IrO2)Osmium Dioxide (OsO2)
Primary Characteristic High catalytic activity, lower stability[2][3].High stability, moderate activity[2][3].High catalytic activity, very low stability[1].
Dissolution in Acidic Media Prone to dissolution, forming soluble RuO4 at high potentials[[“]].Significantly more resistant to dissolution than RuO2[5][6].Expected to have a high dissolution rate[1].
Stability Number (S-number) Lower S-number, indicating lower stability.Higher S-number, indicating higher stability[7].Not widely reported, but expected to be very low.
Potential Window Narrower operational potential window due to dissolution at higher potentials.Wider operational potential window due to higher stability[8].Expected to have a very narrow operational potential window.
Current Density Retention Tends to show a decline in current density over time in stability tests.Exhibits stable current density for extended periods.Expected to show rapid current density decay.

Experimental Protocols

To assess the electrochemical stability of metal oxide catalysts, several standardized experimental protocols are employed. The following is a detailed methodology for a common technique, chronoamperometry, used to evaluate and compare the long-term stability of catalysts for the oxygen evolution reaction (OER).

Chronoamperometry for OER Catalyst Stability

Objective: To measure the decay in catalytic current at a constant applied potential over an extended period, providing insight into the catalyst's durability.

1. Electrode Preparation:

  • A thin film of the metal oxide catalyst (e.g., OsO2, RuO2, IrO2) is deposited onto a suitable substrate, typically a glassy carbon or titanium electrode.
  • The catalyst ink is prepared by dispersing a known amount of the catalyst powder in a solution of deionized water, isopropanol, and a small amount of ionomer (e.g., Nafion®) to ensure adhesion.
  • A specific volume of the ink is drop-casted onto the electrode surface to achieve a desired catalyst loading (e.g., 0.1 - 0.5 mg/cm²).
  • The electrode is then dried under controlled conditions to form a uniform catalyst layer.

2. Electrochemical Cell Setup:

  • A standard three-electrode electrochemical cell is used.
  • Working Electrode: The prepared catalyst-coated electrode.
  • Reference Electrode: A stable reference electrode such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode. All potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale for universal comparison.
  • Counter Electrode: A platinum wire or graphite (B72142) rod with a large surface area.
  • Electrolyte: An acidic solution, typically 0.5 M H₂SO₄ or 0.1 M HClO₄, is used to simulate the operating conditions of a proton-exchange membrane electrolyzer.

3. Experimental Procedure:

  • The electrolyte is first saturated with oxygen by bubbling O₂ gas for at least 30 minutes.
  • An initial cyclic voltammogram (CV) is typically recorded to characterize the catalyst's initial activity and electrochemical surface area.
  • Chronoamperometry is then performed by applying a constant anodic potential (e.g., 1.5 V vs. RHE) at which the OER occurs at a significant rate.
  • The resulting current is recorded as a function of time for an extended duration, which can range from a few hours to several days, depending on the catalyst's stability.

4. Data Analysis:

  • The current density is plotted against time. A stable catalyst will exhibit a relatively constant current over time, while an unstable catalyst will show a significant decay in current.
  • The percentage of current density retention after a specific time (e.g., 10 hours) is often calculated to quantify stability.
  • The electrolyte can be analyzed post-experiment using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the amount of dissolved metal ions, providing a direct measure of catalyst dissolution.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the electrochemical stability of a metal oxide catalyst.

G cluster_prep Catalyst & Electrode Preparation cluster_electrochem Electrochemical Testing cluster_analysis Data Analysis & Characterization A Synthesize/Obtain Metal Oxide Powder (OsO2, RuO2, IrO2, etc.) B Prepare Catalyst Ink (Catalyst, Solvent, Ionomer) A->B C Deposit Ink onto Electrode Substrate B->C D Dry Electrode C->D E Assemble Three-Electrode Cell D->E F Initial Characterization (e.g., Cyclic Voltammetry) E->F G Stability Test (e.g., Chronoamperometry @ constant potential) F->G H Plot Current Density vs. Time G->H J Compare Stability Metrics (Current Retention, Dissolution Rate) H->J I Post-Mortem Analysis (ICP-MS of electrolyte, SEM of electrode) I->J K K J->K Publish Comparison Guide

Caption: Workflow for comparing the electrochemical stability of metal oxides.

References

Benchmarking Osmium (IV) Oxide for Supercapacitor Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring advanced energy storage solutions, this guide provides a comparative analysis of osmium dioxide (OsO₂) as a potential supercapacitor electrode material. Due to the limited availability of comprehensive experimental data for OsO₂ in the public domain, this document focuses on establishing a benchmarking framework against well-characterized alternatives: Ruthenium Dioxide (RuO₂), Manganese Dioxide (MnO₂), and Activated Carbon (AC).[1] This guide presents a summary of key performance metrics for these benchmark materials, detailed experimental protocols for their characterization, and logical workflows for comparative analysis.

Performance Benchmark Data

The following table summarizes the typical electrochemical performance of established supercapacitor electrode materials. This data provides a baseline for evaluating the potential of novel materials like OsO₂.[1]

MaterialSpecific Capacitance (F/g)Rate CapabilityCycling Stability (% retention after cycles)
Ruthenium Dioxide (RuO₂) ** 600 - 800[1]Good[1]>90% after 10,000 cycles[1]
Manganese Dioxide (MnO₂) **150 - 300[1]Moderate[1]80-90% after 5,000 cycles[1]
Activated Carbon (AC) 100 - 250[1]Excellent[1]>95% after 10,000 cycles[1]

Note: The performance of these materials can vary significantly depending on the synthesis method, electrode architecture, and electrolyte used.[1]

Experimental Protocols for Supercapacitor Benchmarking

Accurate and consistent experimental procedures are critical for the meaningful comparison of supercapacitor electrode materials.[1] Below are detailed protocols for three fundamental electrochemical characterization techniques.

Cyclic Voltammetry (CV)
  • Objective: To assess the capacitive behavior, potential window, and qualitative charge storage mechanism of the electrode material.[1]

  • Methodology:

    • Electrode Preparation: The active material (e.g., OsO₂) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a suitable solvent (e.g., NMP) to form a slurry.[1]

    • Electrolyte: An appropriate aqueous (e.g., 1M H₂SO₄ or 6M KOH) or organic electrolyte is used.[1]

    • Measurement: The potential of the working electrode is swept linearly between two set vertex potentials at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s). The resulting current is measured.[1]

  • Data Analysis: The specific capacitance (C, in F/g) is calculated from the CV curve using the formula: C = (∫I dV) / (2 * v * ΔV * m), where ∫I dV is the integrated area of the CV curve, v is the scan rate, ΔV is the potential window, and m is the mass of the active material.[1]

Galvanostatic Charge-Discharge (GCD)
  • Objective: To determine the specific capacitance, energy density, power density, and coulombic efficiency of the electrode material under constant current conditions.[2]

  • Methodology:

    • Electrode and Cell Setup: The same as for Cyclic Voltammetry.

    • Measurement: The cell is charged and discharged at a constant current between the set potential limits.

  • Data Analysis: The specific capacitance is calculated from the discharge curve using the formula: C = (I * Δt) / (ΔV * m), where I is the discharge current, Δt is the discharge time, ΔV is the potential window during discharge (excluding the IR drop), and m is the mass of the active material.[1]

Electrochemical Impedance Spectroscopy (EIS)
  • Objective: To investigate the internal resistance, charge transfer kinetics, and ion diffusion behavior of the electrode-electrolyte interface.[1]

  • Methodology:

    • Electrode and Cell Setup: The same as for Cyclic Voltammetry.

    • Measurement: A small AC voltage perturbation (e.g., 5-10 mV) is applied to the electrode over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz) at a specific DC potential (often the open-circuit potential).[1]

  • Data Analysis: The resulting impedance data is typically plotted as a Nyquist plot (Z' vs. -Z'').

Visualizing the Benchmarking Process and Charge Storage Mechanism

To further clarify the evaluation process and the underlying science, the following diagrams illustrate the experimental workflow and the theoretical charge storage mechanism relevant to OsO₂.

G cluster_prep Material & Electrode Preparation cluster_cell Cell Assembly cluster_test Electrochemical Testing cluster_analysis Data Analysis & Comparison synthesis OsO2 Synthesis slurry Slurry Formation (Active Material, Binder, Conductive Agent) synthesis->slurry coating Electrode Coating & Drying slurry->coating assembly Two-Electrode Cell Assembly (Working, Counter, Separator, Electrolyte) coating->assembly cv Cyclic Voltammetry (CV) assembly->cv gcd Galvanostatic Charge-Discharge (GCD) assembly->gcd eis Electrochemical Impedance Spectroscopy (EIS) assembly->eis calc Calculate Performance Metrics (Capacitance, Energy/Power Density, Stability) cv->calc gcd->calc eis->calc compare Benchmark Against (RuO2, MnO2, Activated Carbon) calc->compare

Experimental workflow for benchmarking supercapacitor materials.

G Pseudocapacitive Charge Storage Mechanism cluster_electrode OsO2 Electrode Surface cluster_electrolyte Electrolyte OsO2 OsO2 charge Charge (e-) OsO2->charge Oxidation Os(IV) -> Os(V/VI) Ions Electrolyte Ions (e.g., H+) discharge Discharge (e-) Ions->discharge Ion Desorption charge->Ions Ion Adsorption discharge->OsO2 Reduction Os(V/VI) -> Os(IV)

Pseudocapacitive charge storage mechanism expected for OsO₂.

Conclusion

While direct experimental data for OsO₂ as a supercapacitor electrode material remains scarce, this guide provides a robust framework for its evaluation.[1] By following the detailed experimental protocols and comparing the results against the established benchmarks of RuO₂, MnO₂, and activated carbon, researchers can effectively assess the potential of OsO₂ for high-performance energy storage applications.[1] The provided visualizations offer a clear roadmap for the experimental workflow and the key parameters for a comprehensive comparative analysis.

References

Validating the Purity of Synthesized Osmium Dioxide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the phase purity of synthesized materials is a critical step in guaranteeing reproducibility and reliability in their work. This guide provides a comprehensive comparison of analytical techniques for validating the phase purity of osmium dioxide (OsO₂), with a primary focus on X-ray Diffraction (XRD) analysis.

Osmium dioxide, a compound with a distinct rutile crystal structure, is increasingly utilized in various fields, including catalysis and as a precursor for other osmium-containing compounds. Its synthesis, however, can sometimes yield impurities, such as unreacted osmium metal, precursor materials, or other osmium oxides. Verifying the absence of these contaminants is paramount.

Primary Validation: X-ray Diffraction (XRD)

XRD is the most common and definitive method for determining the phase purity of crystalline materials like OsO₂. By analyzing the diffraction pattern of a sample, one can identify the crystalline phases present and compare them to known standards.

Experimental Protocol: Powder XRD Analysis of OsO₂
  • Sample Preparation: The synthesized OsO₂ powder should be finely ground to a uniform particle size to ensure random crystal orientation. This minimizes preferred orientation effects in the diffraction pattern. The powder is then carefully mounted onto a sample holder, ensuring a flat and level surface.

  • Instrument Setup: A powder diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is typically used. Data is collected over a 2θ range of 10° to 90° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffractogram is processed to identify the peak positions (2θ), d-spacings, and relative intensities. These are then compared with the standard diffraction pattern for rutile OsO₂ from the International Centre for Diffraction Data (ICDD) database. The absence of peaks corresponding to potential impurities confirms the phase purity of the sample.

Data Presentation: XRD Peak Comparison

The following table summarizes the expected XRD peaks for pure, rutile OsO₂ and compares them with potential impurities that may arise during synthesis.

Phase Crystal System Space Group Key 2θ Peaks (Cu Kα) (hkl) Planes
Osmium Dioxide (OsO₂) (Rutile) TetragonalP4₂/mnm~28.1°, ~37.5°, ~41.1°, ~55.2°, ~58.9°, ~68.5°(110), (101), (200), (211), (220), (301)
Osmium (Os) (Metal) HexagonalP6₃/mmc~38.6°, ~42.2°, ~44.1°, ~60.9°, ~74.2°(100), (002), (101), (102), (110)
Potassium Perosmate (K₂OsO₄) TetragonalI4₁/aPeaks will differ significantly from OsO₂ and Os metal.-

Note: The exact 2θ positions can vary slightly depending on experimental conditions and sample preparation.

Workflow for Phase Purity Validation of OsO₂

OsO2 Phase Purity Validation Workflow Workflow for Phase Purity Validation of OsO₂ synthesis Synthesize OsO₂ Powder initial_char Initial Characterization (Visual Inspection, etc.) synthesis->initial_char xrd_analysis Primary Analysis: Powder X-ray Diffraction (XRD) initial_char->xrd_analysis data_comparison Compare XRD Pattern to Standard OsO₂ Reference xrd_analysis->data_comparison phase_pure Phase Pure OsO₂ data_comparison->phase_pure No Impurity Peaks impurities_detected Impurities Detected data_comparison->impurities_detected Impurity Peaks Present final_product Final Product: Phase Pure OsO₂ phase_pure->final_product alternative_analysis Alternative/Complementary Analyses impurities_detected->alternative_analysis purification Purification Step impurities_detected->purification xps XPS alternative_analysis->xps raman Raman Spectroscopy alternative_analysis->raman sem_edx SEM-EDX alternative_analysis->sem_edx xps->purification raman->purification sem_edx->purification purification->xrd_analysis Re-analyze

Caption: Experimental workflow for the validation of OsO₂ phase purity.

Alternative and Complementary Analytical Techniques

While XRD is the primary method for phase identification, other techniques can provide valuable complementary information, especially when amorphous phases or trace impurities are suspected.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and, crucially, the oxidation states of the elements present.

  • Application for OsO₂: XPS can definitively distinguish between OsO₂ (Os⁴⁺), metallic Os (Os⁰), and other osmium oxides like OsO₄ (Os⁸⁺). This is particularly useful for detecting surface oxidation or unreacted metallic osmium.

  • Experimental Protocol: A small amount of the OsO₂ powder is mounted on a sample holder using conductive carbon tape. The sample is then introduced into an ultra-high vacuum chamber. A monochromatic X-ray source (e.g., Al Kα) irradiates the sample, and the kinetic energies of the emitted photoelectrons are measured. High-resolution spectra of the Os 4f and O 1s regions are collected to determine the binding energies and identify the oxidation states.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides a chemical fingerprint of a material.

  • Application for OsO₂: The rutile structure of OsO₂ has characteristic Raman active modes. The presence and position of these peaks can confirm the correct crystalline phase. Different osmium oxides and potential impurities will have distinct Raman spectra, allowing for their identification.

  • Experimental Protocol: The OsO₂ powder is placed on a microscope slide. A laser (e.g., 532 nm or 785 nm) is focused on the sample. The scattered light is collected and passed through a spectrometer to generate the Raman spectrum. The spectrum is then compared to a reference spectrum for pure OsO₂.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX)

SEM provides high-resolution images of the sample's morphology, while EDX allows for elemental analysis of specific areas.

  • Application for OsO₂: SEM can reveal the presence of different phases through variations in particle size, shape, and contrast in backscattered electron imaging (which is sensitive to atomic number). EDX can then provide the elemental composition of these different phases, helping to identify impurities. For instance, areas with a higher concentration of osmium and no oxygen would indicate metallic osmium impurities.

  • Experimental Protocol: A small amount of the OsO₂ powder is dispersed onto a carbon stub. The stub is then coated with a thin layer of conductive material (e.g., carbon or gold) to prevent charging. The sample is placed in the SEM chamber, and images are acquired using both secondary and backscattered electron detectors. EDX spectra and elemental maps are then collected from various points of interest on the sample.

Comparison of Analytical Techniques for OsO₂ Phase Purity

Technique Information Provided Advantages Limitations
XRD Crystalline phase identification and structure.Definitive for crystalline phases; bulk analysis.Not sensitive to amorphous phases or trace impurities; requires good crystallinity.
XPS Elemental composition and oxidation states.Highly sensitive to surface chemistry; excellent for identifying oxidation states.Surface sensitive (top few nanometers); requires high vacuum.
Raman Spectroscopy Molecular vibrations and crystal structure.Non-destructive; high chemical specificity; can be used for in-situ measurements.Can be affected by fluorescence; interpretation can be complex for mixtures.
SEM-EDX Morphology and elemental composition.High spatial resolution imaging; provides elemental mapping.Qualitative or semi-quantitative elemental analysis; not a direct measure of crystal phase.

A Comparative Guide to Contrast Agents in Transmission Electron Microscopy: OsO₄ vs. The Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Transmission Electron Microscopy (TEM), achieving high-contrast images is paramount for detailed ultrastructural analysis. For decades, Osmium Tetroxide (OsO₄) has been a cornerstone as a secondary fixative and staining agent, prized for its excellent membrane contrast. However, its toxicity and handling difficulties have spurred the exploration of alternative contrast agents. This guide provides an objective comparison of the effectiveness of OsO₄ with other common contrast agents, supported by experimental data and detailed protocols.

This comprehensive overview examines the performance of Uranyl Acetate (B1210297), Potassium Permanganate (B83412), Lanthanide Salts, and Oolong Tea Extract as alternatives to Osmium Tetroxide. The comparison focuses on key performance metrics including image contrast, resolution, and potential artifacts, empowering users to select the optimal agent for their specific research needs.

Performance Comparison of TEM Contrast Agents

The choice of a contrast agent significantly impacts the quality of TEM images. Below is a summary of the key characteristics and performance of OsO₄ and its alternatives.

Contrast AgentPrimary ApplicationMechanism of ActionAdvantagesDisadvantages
Osmium Tetroxide (OsO₄) Secondary fixation and staining of lipids and membranes.Binds to and crosslinks unsaturated fatty acids, depositing electron-dense osmium.Excellent preservation and high contrast of cellular membranes.Highly toxic, volatile, and requires special handling procedures.
Uranyl Acetate (UA) General positive stain for proteins and nucleic acids; negative staining.Uranyl ions bind to phosphate (B84403) and carboxyl groups of macromolecules.Provides high-resolution, high-contrast images of a wide range of cellular structures.[1]Radioactive and toxic, with increasing regulatory restrictions.[2]
Potassium Permanganate (KMnO₄) Staining of membranes and glycogen.Strong oxidizing agent that deposits electron-dense manganese dioxide.Can provide strong membrane contrast, sometimes superior to OsO₄ for specific applications.[3]Can cause extraction of cytoplasmic components and produce granular artifacts.[4]
Lanthanide Salts (e.g., Samarium, Gadolinium Acetate) Alternative to Uranyl Acetate for positive and negative staining.Lanthanide ions with high atomic numbers scatter electrons effectively.Non-radioactive and less toxic alternatives to Uranyl Acetate, providing comparable contrast.[5][6]May require co-staining with lead citrate (B86180) for optimal contrast; can form precipitates with phosphates.[7]
Oolong Tea Extract (OTE) A non-toxic alternative for general staining.Contains tannins (polyphenols) that can act as a mordant for lead citrate.Safe, non-toxic, and can provide good contrast for certain tissues, particularly connective tissues.[2][8]Generally provides slightly lower contrast compared to Uranyl Acetate.[2]

Quantitative Performance Data

Direct quantitative comparison of contrast agents under identical conditions is challenging to find in the literature. However, some studies provide valuable insights. A study on bacterial outer membrane vesicles found that a co-staining method using OsO₄ and Uranyl Acetate resulted in the visualization of smaller and rounder vesicles compared to Uranyl Acetate alone, indicating improved preservation and detail.[1] Another study reported that while there was no significant difference in the ultrastructural details observed with Oolong Tea Extract compared to Uranyl Acetate, the contrast with OTE was slightly lower.[2] A comprehensive study on commercial Uranyl Acetate alternatives highlighted that their performance in terms of contrast, resolution, and stain distribution varied depending on the sample.[7] For instance, some lanthanide-based stains produced lighter contrast and precipitates when used with phosphate-buffered samples.[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible results. Below are representative protocols for the discussed contrast agents.

Osmium Tetroxide (OsO₄) Staining (Post-Fixation)

This protocol is for the secondary fixation and staining of biological samples after primary fixation with an aldehyde (e.g., glutaraldehyde).

  • Primary Fixation: Fix the sample in a suitable aldehyde fixative.

  • Washing: Thoroughly wash the sample with a buffer (e.g., phosphate buffer) to remove the primary fixative.

  • Post-Fixation/Staining: Immerse the sample in a 1-2% aqueous solution of OsO₄ in a fume hood for 1-2 hours at room temperature.

  • Washing: Wash the sample thoroughly with distilled water to remove excess OsO₄.

  • Dehydration: Dehydrate the sample through a graded series of ethanol (B145695) or acetone.

  • Infiltration and Embedding: Infiltrate the sample with resin and embed for ultramicrotomy.

G

Uranyl Acetate (UA) Staining (On-Grid)

This protocol is for staining ultrathin sections mounted on TEM grids.

  • Sectioning: Cut ultrathin sections (70-90 nm) and mount them on TEM grids.

  • Staining Solution: Prepare a 2% aqueous solution of Uranyl Acetate. Filter the solution before use.

  • Staining: Float the grid, section side down, on a drop of the UA solution for 5-15 minutes in the dark.

  • Washing: Wash the grid by sequentially passing it through several drops of distilled water.

  • Drying: Carefully blot the edge of the grid with filter paper and allow it to air dry completely.

G

Potassium Permanganate (KMnO₄) Staining

This protocol can be used for enhancing membrane contrast.

  • Sectioning: Prepare ultrathin sections on TEM grids.

  • Staining Solution: Prepare a 1% aqueous solution of KMnO₄.

  • Staining: Float the grid on a drop of the KMnO₄ solution for 1-5 minutes.

  • Washing: Thoroughly wash the grid with distilled water.

  • Counterstaining (Optional): The grid can be counterstained with lead citrate to enhance general contrast.

  • Drying: Dry the grid as described for Uranyl Acetate staining.

Lanthanide Salt Staining (e.g., Samarium Triacetate)

This protocol is a non-radioactive alternative to Uranyl Acetate.

  • Sectioning: Prepare ultrathin sections on TEM grids.

  • Staining Solution: Prepare a 1-5% aqueous solution of the lanthanide salt (e.g., samarium triacetate).

  • Staining: Float the grid on a drop of the staining solution for 5-30 minutes.

  • Washing: Wash the grid with distilled water.

  • Counterstaining: For optimal contrast, counterstain with lead citrate.

  • Drying: Dry the grid.

Oolong Tea Extract (OTE) Staining

A safe and non-toxic staining method.

  • Sectioning: Prepare ultrathin sections on TEM grids.

  • Staining Solution: Prepare a 0.5-2% solution of Oolong Tea Extract in distilled water. Heat and stir to dissolve, then filter.

  • Staining: Float the grid on a drop of the OTE solution for 20-40 minutes.

  • Washing: Wash the grid with distilled water.

  • Counterstaining: Counterstain with lead citrate.

  • Drying: Dry the grid.

Signaling Pathways and Logical Relationships

The effectiveness of these contrast agents is rooted in their chemical interactions with cellular components. The following diagram illustrates the general principle of positive staining in TEM.

G

Conclusion

While Osmium Tetroxide remains a powerful tool for achieving excellent membrane contrast in TEM, a growing number of viable alternatives offer researchers safer and, in some cases, equally effective options. The choice of the optimal contrast agent depends on the specific biological sample, the target structures of interest, and the safety and regulatory constraints of the laboratory. For general-purpose staining, Uranyl Acetate has long been the gold standard, but its radioactivity is a significant drawback. Lanthanide salts and commercial formulations are emerging as promising non-radioactive replacements. Potassium Permanganate offers strong membrane staining but can be harsh on other cellular components. Oolong Tea Extract provides a safe, non-toxic option, albeit with potentially lower contrast. By carefully considering the advantages and disadvantages of each agent and adhering to meticulous staining protocols, researchers can continue to generate high-quality ultrastructural data essential for scientific advancement.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Osmium (IV) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous handling and disposal of hazardous chemicals is paramount. Osmium (IV) oxide (OsO₂), and its more volatile and toxic precursor, osmium tetroxide (OsO₄), demand rigorous safety protocols to mitigate risks of exposure and environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of osmium-containing waste, ensuring the well-being of laboratory personnel and adherence to safety regulations.

Immediate Safety and Handling

Before beginning any procedure involving osmium compounds, ensure that you are working in a certified chemical fume hood.[1][2] The working surface should be protected with plastic-backed absorbent pads to contain any potential spills.[1] Warning signs indicating the use of osmium tetroxide should be prominently displayed on the fume hood.[1][2]

Personal Protective Equipment (PPE): The minimum required PPE includes:

  • Chemical safety goggles are mandatory as osmium tetroxide can cause severe eye damage.[2][3]

  • A lab coat or disposable coveralls.[2]

  • Double-gloving with disposable nitrile gloves is recommended; latex gloves are not suitable.[2]

Neutralization of Osmium Tetroxide Solutions

A crucial step before disposal is the neutralization of osmium tetroxide's high toxicity. This can be achieved by reducing it to less hazardous forms.

Method 1: Neutralization with Corn Oil

Corn oil is effective due to its high percentage of unsaturated bonds which react with osmium tetroxide.[4][5]

  • Procedure:

    • Perform the entire neutralization process within a chemical fume hood.[4]

    • For a 2% osmium tetroxide solution, add twice its volume of corn oil. For instance, for every 10 mL of the solution, 20 mL of corn oil is required.[4]

    • Pour the corn oil into the osmium tetroxide solution.[4]

    • Allow the mixture to react until the oil completely turns black.[4][5]

  • Verification: To confirm complete neutralization, hold a piece of filter paper soaked in corn oil over the solution. If the paper blackens, more corn oil needs to be added as osmium tetroxide is still present.[4][5]

Method 2: Neutralization with Sodium Sulfide (B99878) or Sodium Sulfite (B76179)

Aqueous solutions of sodium sulfide or sodium sulfite can also be used to neutralize osmium tetroxide.[1][2][4]

  • Procedure: Add sodium sulfide or sodium sulfite to the aqueous solution contaminated with osmium tetroxide to reduce it to less hazardous forms.[4]

Even after neutralization, the resulting waste must be disposed of as hazardous waste.[4][5]

Reagent Ratio for 2% OsO₄ Solution Endpoint Indicator
Corn Oil2:1 (Corn Oil : OsO₄ solution)Oil turns completely black
Sodium SulfideNot specifiedNot specified
Sodium SulfiteNot specifiedNot specified

Waste Disposal Procedures

All materials contaminated with osmium, including neutralized solutions, must be collected and disposed of as hazardous waste.[1][2] Never dispose of osmium-containing waste down the sink.[1][2]

Liquid Waste:

  • Collect all neutralized osmium-containing solutions in a leak-proof, compatible container.[1][2] Metal containers should not be used.[1]

  • Securely seal the container.[1]

  • Attach a completed hazardous waste label to the container, clearly indicating "Osmium Tetroxide Waste".[1][2]

Solid Waste:

  • Collect all contaminated solid materials, such as pipette tips, gloves, ampoules, absorbent pads, and original empty containers, as hazardous waste.[1][2]

  • Contaminated sharps and glassware should be placed in a rigid, hard-sided, leak-proof container. Do not use containers labeled for biohazards.[1]

  • Double-bag other contaminated items like pads, gloves, and clothing.[1]

  • Label all solid waste containers with a completed hazardous chemical waste label.[1]

Contact your institution's Environmental Health and Safety (EHS) department for pickup and proper disposal of all osmium-containing hazardous waste.[1][2]

Spill Response

In the event of a spill, immediate and appropriate action is critical.

Small Spills (less than 2 mL):

  • Alert personnel in the immediate vicinity.[2]

  • Isolate the area to prevent the spread of contamination.[2]

  • Don the appropriate PPE, including double gloves, a lab coat, and safety goggles.[2][6]

  • Cover the spill with an absorbent material soaked in corn oil or kitty litter.[2]

  • Scoop the material into a sealed plastic bag.[2][6]

  • Wash the area with an aqueous solution of sodium sulfite, followed by a detergent solution.[1][2]

  • Carefully remove and place all contaminated PPE into the waste bag.[1][2]

  • Label the bag as hazardous waste and arrange for pickup.[1][2]

Large Spills (greater than 2 mL):

  • Evacuate the area immediately.[6]

  • Close all doors to the laboratory and post a warning sign.[6]

  • Contact your institution's EHS or emergency response team immediately.[6] Do not attempt to clean up a large spill yourself.

Emergency Procedures for Personnel Exposure

  • Skin Contact: Immediately flush the affected area with water and wash with soap and water.[1] Remove any contaminated clothing.[1]

  • Eye Contact: Promptly flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally, and seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air and seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water and seek immediate medical attention.[1]

Osmium_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood liquid_waste Liquid Waste? fume_hood->liquid_waste neutralize Neutralize Solution (e.g., with Corn Oil) liquid_waste->neutralize Yes solid_waste Solid Waste (Gloves, Tips, Containers) liquid_waste->solid_waste No collect_liquid Collect in a Labeled, Leak-Proof Container (No Metal) neutralize->collect_liquid store_waste Store Waste Securely for Pickup collect_liquid->store_waste collect_solids Collect in Labeled, Leak-Proof Container (Sharps in Rigid Container) solid_waste->collect_solids collect_solids->store_waste contact_ehs Contact EHS for Hazardous Waste Disposal store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Osmium (IV) oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical plans for the handling and disposal of Osmium (IV) Oxide (OsO₄), a highly toxic and volatile compound. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel. Osmium tetroxide is a substance with poor warning properties, meaning it can be inhaled at concentrations below which a smell is perceived, potentially leading to severe health effects that may take hours to manifest.[1][2]

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment to prevent skin and eye contact, as well as inhalation.[1][2][3]

PPE CategorySpecification
Eye Protection Chemical splash goggles are required.[1][2][4] Safety glasses alone do not provide adequate protection.[1][4] A face shield should be worn in addition to goggles if there is a splash risk.[5][6]
Hand Protection Double gloving with disposable nitrile gloves is recommended.[1][2][4] Latex gloves are not suitable.[1][4] Gloves should be changed frequently, especially if contaminated.[1][4]
Body Protection A fully buttoned lab coat, preferably chemically resistant, with sleeves rolled down is required.[1][2][3] Long pants and closed-toe shoes must be worn.[2][7] For potential exposure to liquid suspensions or dry particles, chemical-protective sleeves or gowns are recommended.[5]
Respiratory Protection All work with this compound must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[1][2][3][4][7][8] If work outside a fume hood is unavoidable, respiratory protection is required and the procedures must be pre-approved.[3]

Exposure Limits

Personnel should be aware of the permissible exposure limits for this compound.

Regulatory BodyExposure Limit (Time-Weighted Average)
OSHA (PEL) 0.002 mg/m³[3]
NIOSH (REL) 0.002 mg/m³ (0.0002 ppm)[3]
Cal-OSHA (PEL) 0.0002 ppm (0.002 mg/m³)[4]

Operational Plan: Handling and Storage

3.1. Engineering Controls and Work Practices

  • Fume Hood: All work with this compound must be performed inside a certified chemical fume hood.[1][2][3][4][7][8] The fume hood should be posted with a warning sign indicating the presence and hazards of osmium tetroxide.[1][4][7]

  • Designated Area: Establish a designated area within the fume hood for working with this compound.[5] Line the work surface with plastic-backed absorbent pads to contain any spills.[1][4][7]

  • Purchasing: Whenever possible, purchase this compound in liquid form to avoid exposure to the powdered form.[1][2][3][7] Procure the smallest quantity necessary for the experiment.[2]

  • Weighing: If weighing the solid form is necessary, perform this task inside the fume hood.[2][5][8] An alternative is to use the tare method, where the container is tared outside the hood, the solid is added inside the hood, and the sealed container is re-weighed outside.[5][6]

  • Storage: Store this compound in tightly sealed glass containers within unbreakable secondary containment.[1][3] It is crucial to never use plastic containers as they are permeable to OsO₄.[9] The storage location should be secure and access-controlled, such as a locked cabinet or a designated, labeled refrigerator.[1][3][9] Store away from incompatible materials like acids, organic materials, and reducing agents.[6]

3.2. Experimental Workflow

The following diagram outlines the standard workflow for handling this compound.

experimental_workflow Experimental Workflow for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood (Absorbent pads, warning sign) prep_ppe->prep_hood prep_materials Gather Materials (OsO₄, reagents, waste containers) prep_hood->prep_materials weigh_transfer Weighing/Transfer (Inside fume hood) prep_materials->weigh_transfer experiment Perform Experiment weigh_transfer->experiment decontaminate_tools Decontaminate Labware (Corn oil or sodium sulfite (B76179)/sulfide) experiment->decontaminate_tools collect_solid_waste Collect Solid Waste (Gloves, tips, contaminated items) experiment->collect_solid_waste neutralize_waste Neutralize Liquid Waste (Optional) (Corn oil or sodium sulfite/sulfide) decontaminate_tools->neutralize_waste seal_label Seal and Label Waste Containers neutralize_waste->seal_label collect_solid_waste->seal_label request_pickup Request Hazardous Waste Pickup seal_label->request_pickup

Caption: A flowchart illustrating the key steps for safely handling this compound, from preparation to disposal.

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and exposure.

  • Waste Segregation: All materials contaminated with this compound, including pipette tips, gloves, absorbent pads, and empty containers, must be collected as hazardous waste.[2][3][8][10] These should be kept in a separate, sealed, and puncture-proof container.[8][10]

  • Liquid Waste: Aqueous solutions containing this compound must be collected as hazardous waste.[8] Do not dispose of any this compound down the drain.[3][10][11]

  • Neutralization: Before disposal, aqueous solutions of this compound can be neutralized to less hazardous forms.[1][10]

    • Corn Oil: A 2% solution of OsO₄ can be neutralized by adding twice its volume of corn oil.[10] The mixture should be allowed to turn completely black, which indicates the reduction of the osmium tetroxide.[1][10] To test for complete neutralization, a piece of filter paper soaked in corn oil can be held over the solution; if it blackens, more corn oil is needed.[1][10]

    • Sodium Sulfite/Sulfide: Aqueous solutions can also be neutralized by adding sodium sulfite or sodium sulfide.[1][4]

  • Labeling and Pickup: All waste containers must be clearly labeled as "Hazardous Waste" and specify "Osmium Tetroxide".[3][12] Follow your institution's procedures for requesting a hazardous waste pickup.[3][12]

Emergency Procedures

5.1. Spills

  • Small Spills (< 2 mL) inside a fume hood:

    • Alert personnel in the immediate area.[1][3]

    • Ensure appropriate PPE is worn (double gloves, lab coat, goggles).[1][3]

    • Cover the spill with an inert absorbent material that has been infused with corn oil.[1] Alternatively, cover the spill with an absorbent and then add corn oil, sodium sulfide, or sodium sulfite to deactivate the OsO₄.[3]

    • Scoop the material into a sealed plastic bag or container.[3][12]

    • Clean the area with an aqueous solution of sodium sulfite, followed by a detergent solution.[3]

    • Place all contaminated materials, including PPE, into the hazardous waste container.[3]

  • Large Spills (> 2 mL) or any spill outside a fume hood:

    • Evacuate the area immediately.[1][8]

    • Close all doors to the laboratory and post a warning sign.[1][12]

    • Contact your institution's Environmental Health and Safety (EHS) department for emergency response.[1][8][12]

5.2. Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and wash with soap and water.[1][3] Remove any contaminated clothing.[1][3] Seek immediate medical attention.[1][2]

  • Eye Contact: Promptly flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.[1][2][3]

  • Inhalation: Move the individual to fresh air immediately.[1][3] Seek immediate medical attention.[1][2][3]

  • Ingestion: Rinse the mouth with water.[3] Do not induce vomiting.[13] Seek immediate medical attention.[14]

In all cases of exposure, it is crucial to seek prompt medical evaluation.[15] Provide the medical staff with the Safety Data Sheet (SDS) for this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.